Product packaging for 3-Bromo-5-ethoxy-4-methoxybenzonitrile(Cat. No.:CAS No. 515831-52-4)

3-Bromo-5-ethoxy-4-methoxybenzonitrile

Cat. No.: B1275056
CAS No.: 515831-52-4
M. Wt: 256.1 g/mol
InChI Key: CFCAZYRKZVCXAK-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO2 B1275056 3-Bromo-5-ethoxy-4-methoxybenzonitrile CAS No. 515831-52-4

Properties

IUPAC Name

3-bromo-5-ethoxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCAZYRKZVCXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404009
Record name 3-bromo-5-ethoxy-4-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515831-52-4
Record name 3-bromo-5-ethoxy-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffolding in Medicinal Chemistry

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical research. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, a methoxy group, and a nitrile moiety, provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of the known physical properties, a plausible synthetic route, and the potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its core characteristics can be summarized based on information from chemical suppliers and analogous structures.

PropertyValueSource
CAS Number 515831-52-4
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Appearance Solid
Storage Class 11 - Combustible Solids

Structural Elucidation:

The structural formula of this compound is presented below. The strategic placement of the electron-withdrawing nitrile group and the electron-donating ethoxy and methoxy groups, in conjunction with the reactive bromine atom, makes this molecule a prime candidate for diverse synthetic manipulations.

Caption: Molecular Structure of this compound.

Proposed Synthesis Pathway

SynthesisWorkflow start Isovanillin step1 Ethylation start->step1 intermediate1 3-Ethoxy-4-methoxybenzaldehyde step1->intermediate1 step2 Oximation intermediate1->step2 intermediate2 3-Ethoxy-4-methoxybenzaldehyde oxime step2->intermediate2 step3 Dehydration intermediate2->step3 intermediate3 3-Ethoxy-4-methoxybenzonitrile step3->intermediate3 step4 Bromination intermediate3->step4 product This compound step4->product

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol:

Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde [1]

  • To a solution of isovanillin in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

  • Add bromoethane dropwise to the reaction mixture.

  • Heat the reaction and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the crude product to obtain 3-ethoxy-4-methoxybenzaldehyde.

Step 2: Oximation of 3-Ethoxy-4-methoxybenzaldehyde [1]

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde in a suitable solvent system, such as aqueous ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product, 3-ethoxy-4-methoxybenzaldehyde oxime, can often be isolated by filtration upon precipitation.

Step 3: Dehydration of the Oxime to 3-Ethoxy-4-methoxybenzonitrile [1]

  • Treat the 3-ethoxy-4-methoxybenzaldehyde oxime with a dehydrating agent such as acetic anhydride.

  • Heat the reaction mixture to drive the dehydration process.

  • After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Filter, wash with water, and dry the solid to yield 3-ethoxy-4-methoxybenzonitrile.

Step 4: Bromination of 3-Ethoxy-4-methoxybenzonitrile

  • Dissolve 3-ethoxy-4-methoxybenzonitrile in a suitable solvent, for instance, a chlorinated solvent like dichloromethane or acetic acid.

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution. The reaction is typically performed at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Potential Applications in Drug Discovery

The structural motifs present in this compound are frequently found in biologically active molecules, suggesting its potential as a key intermediate in the synthesis of novel therapeutics. The presence of the bromine atom is particularly significant as it can be readily displaced or utilized in cross-coupling reactions to introduce further molecular complexity.

Role in the Synthesis of Kinase Inhibitors:

Substituted benzonitriles are known scaffolds for the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.[2][3][4] The 3-bromo-5-ethoxy-4-methoxyphenyl moiety can serve as a core fragment that can be elaborated to interact with the ATP-binding site of various kinases. The nitrile group can act as a hydrogen bond acceptor, while the other substituents can be modified to optimize potency and selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is classified as a combustible solid. For a related compound, 3-bromo-4-hydroxy-5-methoxybenzonitrile, the hazards identified include being toxic if swallowed, in contact with skin, or if inhaled, and causing skin and serious eye irritation. Therefore, it is prudent to handle this compound with similar care.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a promising and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and multiple functional groups offer a wide range of possibilities for the construction of complex, biologically active molecules. While a complete experimental profile of this compound is yet to be fully elucidated in the public domain, the information and proposed synthetic methodologies presented in this guide provide a solid foundation for researchers and scientists to explore its potential in their drug discovery and development endeavors.

References

An In-depth Technical Guide on 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature and chemical databases for 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4) has revealed limited publicly available information. While the compound is commercially available for research purposes, detailed experimental protocols, extensive quantitative data, and its specific roles in biological pathways are not well-documented in accessible literature. This guide provides a summary of the available information and presents a hypothetical synthetic pathway based on related chemical transformations.

Core Compound Information

This compound is a substituted benzonitrile, a class of organic compounds characterized by a benzene ring substituted with a nitrile (-C≡N) group. The structure of this particular molecule includes a bromine atom, an ethoxy group (-OCH2CH3), and a methoxy group (-OCH3) attached to the benzene ring.

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 515831-52-4[Commercial Suppliers]
Molecular Formula C₁₀H₁₀BrNO₂[Commercial Suppliers]
Molecular Weight 256.10 g/mol [Commercial Suppliers]
Physical Form Solid[Commercial Suppliers]
InChI 1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3[Commercial Suppliers]
SMILES CCOC1=C(C(Br)=C(C#N)C=C1)OC[Commercial Suppliers]

Potential Applications

While specific applications for this compound are not detailed in the scientific literature, its structural motifs suggest potential utility in the following areas for researchers, scientists, and drug development professionals:

  • Medicinal Chemistry: As a substituted benzonitrile, this compound could serve as a key intermediate or building block in the synthesis of more complex molecules with potential therapeutic activities. The presence of bromo, ethoxy, and methoxy groups offers multiple points for chemical modification to explore structure-activity relationships (SAR).

  • Drug Development: Benzonitrile derivatives are present in various approved drugs and clinical candidates. This compound could be investigated as a scaffold for the development of novel therapeutic agents.

  • Material Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into novel polymers or other materials with specific electronic or physical properties.

Hypothetical Synthesis Protocol

No specific experimental protocol for the synthesis of this compound has been found in the reviewed literature. However, a plausible synthetic route can be proposed based on known organic chemistry transformations and patent literature for structurally related compounds, such as its isomer, 3-ethoxy-4-methoxybenzonitrile.

A potential starting material for the synthesis is vanillin , which is readily available and possesses the core phenyl ring with hydroxyl and methoxy substituents. The following multi-step synthesis is a hypothetical pathway:

Step 1: Bromination of Vanillin

The first step would involve the bromination of vanillin. Due to the activating nature of the hydroxyl and methoxy groups, direct bromination can be achieved using a suitable brominating agent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent. The reaction would likely be regioselective, with bromine adding to the position ortho to the hydroxyl group.

Step 2: Ethylation of the Hydroxyl Group

The hydroxyl group of the brominated vanillin can then be ethylated. A common method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate) followed by reaction with an ethylating agent such as ethyl iodide or ethyl bromide in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Conversion of the Aldehyde to a Nitrile

The final step would be the conversion of the benzaldehyde functionality to a benzonitrile. This can be achieved through several methods, a common one being the reaction with hydroxylamine hydrochloride to form an oxime, followed by dehydration using a reagent like acetic anhydride or thionyl chloride.

Below is a visual representation of this hypothetical workflow.

G Hypothetical Synthesis Workflow Vanillin Vanillin Bromovanillin Bromovanillin Vanillin->Bromovanillin Bromination (e.g., NBS) Bromo_ethoxy_methoxy_benzaldehyde 3-Bromo-5-ethoxy-4-methoxybenzaldehyde Bromovanillin->Bromo_ethoxy_methoxy_benzaldehyde Ethylation (e.g., C2H5I, K2CO3) Target This compound Bromo_ethoxy_methoxy_benzaldehyde->Target Nitrile Formation (e.g., NH2OH·HCl, then dehydration)

Caption: Hypothetical synthesis of the target compound.

Quantitative Data

A thorough search of scientific databases did not yield specific quantitative data for this compound. Commercially available sources list it as a solid, but no melting point, boiling point, or spectroscopic data (NMR, IR, Mass Spectrometry) are provided. Researchers interested in this compound would need to perform their own analytical characterization.

Table 2: Spectroscopic and Physical Data

Data TypeValue
Melting Point Not available
Boiling Point Not available
¹H NMR Not available
¹³C NMR Not available
IR Spectrum Not available
Mass Spectrum Not available

Signaling Pathways and Experimental Workflows

Currently, there is no published research detailing the involvement of this compound in any biological signaling pathways or specific experimental workflows in drug discovery. Its biological activity remains to be investigated.

G Biological Activity Workflow Compound 3-Bromo-5-ethoxy-4- methoxybenzonitrile InVitro In Vitro Assays (e.g., Enzyme inhibition, Receptor binding) Compound->InVitro Initial Screening CellBased Cell-Based Assays (e.g., Cytotoxicity, Pathway modulation) InVitro->CellBased Confirmation of Activity InVivo In Vivo Models (e.g., Animal disease models) CellBased->InVivo Efficacy and Safety Testing Lead Lead Compound Identification InVivo->Lead Preclinical Candidate

Caption: A general workflow for assessing biological activity.

Conclusion

This compound is a commercially available substituted benzonitrile with potential as a building block in medicinal chemistry and material science. However, there is a significant lack of detailed scientific literature on its synthesis, characterization, and biological activity. The information provided in this guide is based on the limited data available from commercial suppliers and a hypothetical synthetic pathway derived from related chemistry. Researchers and drug development professionals are encouraged to perform their own comprehensive characterization and investigation of this compound to unlock its potential. Further research is required to establish its physicochemical properties, develop efficient synthetic protocols, and explore its biological effects.

Molecular weight of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway, and an exploration of its potential biological activities based on structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a substituted benzonitrile with potential applications in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Molecular Weight 256.10 g/mol [1][2][3]
Molecular Formula C₁₀H₁₀BrNO₂[1][2][3]
CAS Number 515831-52-4[1][4]
Physical Form Solid[1]
InChI 1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3[1]
SMILES Brc1c(c(cc(c1)C#N)OCC)OC[1]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and synthesis of structurally related compounds. A potential synthetic workflow is outlined below.

Proposed Synthetic Pathway

A logical approach to synthesizing this compound could start from a commercially available precursor such as vanillin. The synthesis could proceed through a series of steps including ethoxylation, bromination, and conversion of the aldehyde group to a nitrile.

G A Vanillin B 3-Ethoxy-4-hydroxybenzaldehyde A->B Ethylation (e.g., Bromoethane, K2CO3) C 5-Bromo-3-ethoxy-4-hydroxybenzaldehyde B->C Bromination (e.g., NBS) D 5-Bromo-3-ethoxy-4-methoxybenzaldehyde C->D Methylation (e.g., Dimethyl sulfate) E This compound D->E Nitrile Formation (e.g., Hydroxylamine, Acetic anhydride)

Proposed synthetic workflow for this compound.
Detailed Methodologies

The following are generalized experimental protocols for the key transformations in the proposed synthesis:

  • Ethylation of Vanillin: Vanillin is dissolved in a suitable solvent like acetone or DMF. An excess of a weak base such as potassium carbonate is added, followed by the ethylating agent (e.g., bromoethane). The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). The solid is then filtered off, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

  • Bromination: The product from the previous step is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile). A brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion. The reaction mixture is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the brominated product.

  • Methylation: The brominated compound is dissolved in a polar aprotic solvent. A base is added, followed by a methylating agent like dimethyl sulfate. The reaction is stirred, and upon completion, it is worked up by extraction and purified.

  • Nitrile Formation: The aldehyde is first converted to an oxime using hydroxylamine hydrochloride in the presence of a base. The resulting oxime is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, often with heating. The final product is then isolated and purified.

Predicted Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, based on the structure-activity relationships of its constituent functional groups, we can infer potential biological roles.

The presence of a bromine atom can enhance the therapeutic activity of a molecule through the formation of halogen bonds, which can improve drug-target interactions.[5][6][7][8] The methoxy and ethoxy groups can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic profile.[2][3][9][10] Benzonitrile derivatives are known to exhibit a range of biological activities, including as inhibitors of enzymes and as antiproliferative agents.[11]

Given these structural features, this compound could potentially be investigated for activities such as:

  • Anticancer activity

  • Antimicrobial activity

  • Enzyme inhibition (e.g., kinase or phosphatase inhibition)

Hypothetical Signaling Pathway Involvement

Many small molecule inhibitors with features similar to this compound target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway. A simplified diagram illustrating a potential point of inhibition is provided below. This is a speculative representation to guide further research.

G cluster_0 Cell Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->MEK Potential Inhibition

Hypothetical inhibition of the MAPK/ERK pathway.

This guide provides a foundational understanding of this compound for research and development purposes. The absence of extensive experimental data highlights an opportunity for further investigation into the synthesis, characterization, and biological evaluation of this compound.

References

An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic route, and a discussion of the potential biological significance of 3-Bromo-5-ethoxy-4-methoxybenzonitrile for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, some sections of this guide are based on established chemical principles and data from structurally related molecules.

Structural Information and Physicochemical Properties

This compound is a substituted benzonitrile with the chemical formula C₁₀H₁₀BrNO₂. Its structure features a benzene ring substituted with a bromine atom, an ethoxy group, a methoxy group, and a nitrile group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 515831-52-4[1]
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol
Physical Form Solid
SMILES String Brc1c(c(cc(c1)C#N)OCC)OC
InChI Key CFCAZYRKZVCXAK-UHFFFAOYSA-N
Melting Point Not available in searched literature
Boiling Point Not available in searched literature
Solubility Not available in searched literature

Proposed Synthesis and Experimental Protocols

Synthesis of 3-ethoxy-4-methoxybenzonitrile (Precursor)

The synthesis of the precursor can be adapted from patented procedures.[2][3]

Experimental Protocol:

  • Ethylation of Isovanillin: In a reaction vessel, dissolve isovanillin and potassium carbonate in a suitable solvent such as dimethylformamide (DMF). Heat the mixture with stirring and add bromoethane dropwise. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by precipitation in water, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield 3-ethoxy-4-methoxybenzaldehyde.[2][3]

  • Oximation and Dehydration: The resulting 3-ethoxy-4-methoxybenzaldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. Subsequent dehydration of the oxime, for instance by heating with acetic anhydride, yields 3-ethoxy-4-methoxybenzonitrile.[2] The crude product can be purified by recrystallization or column chromatography.

Proposed Bromination of 3-ethoxy-4-methoxybenzonitrile

The final step is the selective bromination of the precursor. The ethoxy and methoxy groups are ortho-, para-directing activators. Given the substitution pattern, the bromine atom is expected to add to the vacant position ortho to the methoxy group and meta to the nitrile group.

Proposed Experimental Protocol:

  • Reaction Setup: Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask.

  • Bromination: To the stirred solution, add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) portion-wise or a solution of bromine (Br₂) in the same solvent dropwise at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, the mixture is poured into an aqueous solution of a reducing agent like sodium thiosulfate (to quench excess bromine if used), followed by neutralization with a base such as sodium bicarbonate. The product is then extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

G Proposed Synthetic Workflow for this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination cluster_2 Purification Isovanillin Isovanillin Ethylation Ethylation Isovanillin->Ethylation Bromoethane, K2CO3, DMF 3-ethoxy-4-methoxybenzaldehyde 3-ethoxy-4-methoxybenzaldehyde Ethylation->3-ethoxy-4-methoxybenzaldehyde Oximation_Dehydration Oximation & Dehydration 3-ethoxy-4-methoxybenzaldehyde->Oximation_Dehydration 1. NH2OH.HCl 2. Ac2O, heat 3-ethoxy-4-methoxybenzonitrile 3-ethoxy-4-methoxybenzonitrile Oximation_Dehydration->3-ethoxy-4-methoxybenzonitrile Bromination Bromination 3-ethoxy-4-methoxybenzonitrile->Bromination NBS or Br2 Acetic Acid 3-Bromo-5-ethoxy-4-methoxybenzonitrile_crude Crude Product Bromination->3-Bromo-5-ethoxy-4-methoxybenzonitrile_crude Purification Column Chromatography or Recrystallization 3-Bromo-5-ethoxy-4-methoxybenzonitrile_crude->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Predicted Spectral Data

Experimental spectral data for this compound are not available in the searched literature. The following are predicted spectral characteristics based on the compound's structure.

Table 2: Predicted Spectral Characteristics

TechniquePredicted Features
¹H NMR - Aromatic protons (singlets or doublets).- Quartet and triplet signals for the ethoxy group.- A singlet for the methoxy group.
¹³C NMR - A signal for the nitrile carbon.- Signals for the aromatic carbons, including those bonded to the bromo, ethoxy, and methoxy groups.- Signals for the ethoxy and methoxy carbons.
FT-IR (cm⁻¹) - A sharp, medium intensity peak for the nitrile (C≡N) stretch (approx. 2220-2240).- C-O stretching vibrations for the ether linkages.- C-H stretching and bending vibrations for the aromatic and aliphatic protons.- C=C stretching vibrations for the aromatic ring.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.

Potential Biological Activity and Signaling Pathways (Hypothetical)

While there is no specific biological activity reported for this compound, the benzonitrile scaffold is present in a number of pharmacologically active compounds.[4][5] Substituted benzonitriles have been investigated for a range of biological activities, including as enzyme inhibitors and anticancer agents.[6] For instance, some benzonitrile derivatives act as aromatase inhibitors, which are used in the treatment of breast cancer, while others have been shown to inhibit tubulin polymerization, a key process in cell division.[4][6]

Given the structural features of this compound, it is plausible that this compound could be investigated for similar activities. The following diagram illustrates a hypothetical signaling pathway that could be a target for a compound with anticancer properties, such as the inhibition of a receptor tyrosine kinase (RTK) pathway. This is a speculative representation to illustrate a potential area of research.

G Hypothetical Signaling Pathway for Investigation Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P P RTK->P Dimerization & Autophosphorylation Compound 3-Bromo-5-ethoxy-4- methoxybenzonitrile (Hypothetical Inhibitor) Compound->RTK Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK pathway) P->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound is a halogenated and alkoxy-substituted benzonitrile with potential for further investigation in medicinal chemistry and drug development. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its structural properties, proposing a viable synthetic route, and suggesting potential areas of biological investigation based on the activities of structurally related compounds. Further experimental validation of the proposed synthesis and biological screening are necessary to fully elucidate the chemical and pharmacological profile of this compound.

References

Spectroscopic Blueprint for 3-Bromo-5-ethoxy-4-methoxybenzonitrile: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a substituted benzonitrile with a unique arrangement of electron-donating and-withdrawing groups, presents a compelling case for detailed spectroscopic analysis. Its molecular architecture suggests potential applications as a key intermediate in the synthesis of bioactive compounds and functional materials.

This technical guide provides an in-depth, predictive analysis of the spectroscopic characteristics of this compound. As of this writing, publicly accessible, experimentally verified spectra for this specific compound are not available. Commercial suppliers like Sigma-Aldrich note that they do not collect analytical data for this product, placing the onus of confirmation on the researcher.[1] Therefore, this document serves a dual purpose: first, to offer a robust, theory-grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and second, to provide detailed, field-proven protocols for researchers to empirically validate these predictions. The insights herein are built upon fundamental spectroscopic principles and comparative analysis with structurally analogous compounds, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Predicted Spectroscopic Data

The structural features of this compound—a pentasubstituted aromatic ring—give rise to a distinct and predictable spectroscopic fingerprint. The interplay between the electron-withdrawing nitrile (-CN) and bromine (-Br) substituents and the electron-donating ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups governs the electronic environment of each nucleus, which is directly reflected in the spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be relatively simple, featuring two distinct aromatic signals and three aliphatic signals. The predictions are based on established substituent effects on aromatic chemical shifts.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Ar-H (H-2) ~7.2 - 7.4 Doublet (d) 1H This proton is ortho to the electron-withdrawing cyano group and meta to the bromine, leading to a downfield shift. It will be split by the adjacent H-6 proton.
Ar-H (H-6) ~7.0 - 7.2 Doublet (d) 1H This proton is ortho to the electron-donating ethoxy group and meta to the cyano group, resulting in a slightly more upfield position compared to H-2. It will be split by the H-2 proton.
-OCH₂CH₃ ~4.1 - 4.3 Quartet (q) 2H The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a significant downfield shift. They are split by the three methyl protons.
-OCH₃ ~3.9 - 4.1 Singlet (s) 3H The methoxy protons are on a carbon adjacent to an oxygen atom. As there are no adjacent protons, the signal will be a singlet.

| -OCH₂CH₃ | ~1.4 - 1.6 | Triplet (t) | 3H | The terminal methyl protons of the ethoxy group are split by the two adjacent methylene protons. |

Causality Behind Predictions: The electron-donating nature of the ethoxy and methoxy groups increases electron density on the aromatic ring, causing shielding (upfield shifts), particularly at the ortho and para positions. Conversely, the nitrile and bromo groups withdraw electron density, causing deshielding (downfield shifts). The predicted positions of the aromatic protons H-2 and H-6 are a direct consequence of the cumulative effects of these substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C-CN ~117-119 The nitrile carbon is characteristically found in this region, significantly deshielded.
C-Br (C-3) ~115-117 The carbon directly attached to bromine experiences a moderate deshielding effect.
C-OR (C-4) ~150-152 Aromatic carbon attached to the methoxy group; significantly deshielded by the oxygen atom.
C-OR (C-5) ~148-150 Aromatic carbon attached to the ethoxy group; also strongly deshielded.
C-H (C-2) ~114-116 Aromatic methine carbon.
C-H (C-6) ~112-114 Aromatic methine carbon, slightly more shielded than C-2 due to the ortho ethoxy group.
C-CN (C-1) ~105-108 The quaternary carbon to which the nitrile is attached (ipso-carbon).
-OCH₂CH₃ ~64-66 The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen.
-OCH₃ ~56-58 The methoxy carbon, a typical value for aromatic methoxy groups.

| -OCH₂CH₃ | ~14-16 | The terminal methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups present in the molecule. The predictions are based on characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale
C≡N (Nitrile) ~2220-2240 Strong, Sharp The nitrile triple bond has a very characteristic and easily identifiable absorption.
C-O (Aryl Ether) ~1200-1275 Strong Asymmetric C-O-C stretching from the ethoxy and methoxy groups.
C-O (Aryl Ether) ~1000-1075 Strong Symmetric C-O-C stretching.
C=C (Aromatic) ~1450-1600 Medium to Weak A series of bands corresponding to the stretching vibrations of the aromatic ring.
C-H (Aromatic) ~3050-3100 Weak Stretching vibrations of the C-H bonds on the aromatic ring.
C-H (Aliphatic) ~2850-3000 Medium Stretching vibrations of the C-H bonds in the ethoxy and methoxy groups.

| C-Br | ~500-600 | Medium to Strong | The carbon-bromine stretch is found in the fingerprint region. |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to reveal the molecular weight and provide structural information through fragmentation patterns. The principles of mass spectrometry involve ionizing the sample and separating the resulting ions based on their mass-to-charge ratio.[2][3]

Predicted Mass Spectrometry Data

m/z Value Interpretation Rationale
255/257 [M]⁺ and [M+2]⁺ The molecular ion peak. The characteristic ~1:1 isotopic pattern is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
240/242 [M - CH₃]⁺ Loss of a methyl radical from the methoxy or ethoxy group.
227/229 [M - C₂H₄]⁺ Loss of ethene from the ethoxy group via a McLafferty-type rearrangement.

| 212/214 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group. |

Experimental Protocols for Spectroscopic Verification

To validate the predicted data, the following standard operating procedures are recommended. These protocols are designed to be self-validating by ensuring high-quality, reproducible data acquisition.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[4][5] Chloroform-d is an excellent choice for many organic compounds due to its good dissolving power.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (peak shape).

    • Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse, 8 scans, 2-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.[6]

    • A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Trustworthiness Check: The internal TMS standard provides a reliable reference point (0.00 ppm). The resolution and signal-to-noise ratio should be checked to ensure data quality. The residual solvent peak for CDCl₃ should appear at ~7.26 ppm.[5]

Protocol 2: IR Spectroscopy Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a gold standard for acquiring high-quality IR spectra of solid samples as it avoids solvent interference.[7]

  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade KBr powder.

    • Briefly grind the mixture to ensure it is homogeneous. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[8][9]

  • Pellet Formation:

    • Transfer the mixture to a pellet press die.

    • Apply high pressure (several tons) using a hydraulic press to form a small, transparent, or translucent pellet.[9][10]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Trustworthiness Check: A well-prepared pellet will be transparent and will not easily crumble. The resulting spectrum should have a flat baseline and absorption bands that are not distorted by scattering effects (which can cause a sloping baseline).

Protocol 3: Mass Spectrometry Data Acquisition (Electron Impact)

Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[2]

  • Sample Introduction:

    • Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization and Analysis:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

    • The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[11][12]

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • Analyze the resulting mass spectrum for the molecular ion peak ([M]⁺) and its isotopic pattern.

    • Identify key fragment ions to corroborate the proposed structure.

Trustworthiness Check: The presence of the M+ and M+2 peaks in a ~1:1 ratio is a critical validation point for the presence of a single bromine atom. The fragmentation pattern should be logical and consistent with the known stability of carbocations and radicals.

Integrated Spectroscopic Workflow

The process of structural elucidation is a logical, multi-step workflow. Each spectroscopic technique provides a unique piece of the puzzle, and together they offer definitive confirmation of the molecular structure.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Confirmation Sample 3-Bromo-5-ethoxy- 4-methoxybenzonitrile NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Interpret_NMR Proton Environment & Carbon Skeleton (Chemical Shifts, Splitting) NMR->Interpret_NMR Interpret_IR Functional Group Identification (-CN, C-O, C-Br) IR->Interpret_IR Interpret_MS Molecular Weight & Isotopic Pattern (M+ at 255/257) MS->Interpret_MS Confirmation Final Structure Elucidation & Purity Assessment Interpret_NMR->Confirmation Interpret_IR->Confirmation Interpret_MS->Confirmation

Caption: Workflow for the spectroscopic characterization of the target molecule.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By leveraging fundamental principles and comparative data, we have established a detailed "spectroscopic blueprint" for this molecule, including predicted ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a clear and reliable path for researchers to obtain empirical data for validation. This integrated approach of prediction and methodological guidance is designed to empower scientists in drug development and chemical research to confidently characterize this and other novel compounds, ensuring both scientific rigor and efficiency in their discovery workflows.

References

The Analytical Scientist's Guide to 13C NMR of 3-Bromo-5-ethoxy-4-methoxybenzonitrile: A Predictive and Practical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and professionals in the field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. This in-depth technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Bromo-5-ethoxy-4-methoxybenzonitrile. In the absence of direct, published experimental data for this specific molecule, this guide employs a predictive methodology grounded in established principles of substituent effects on aromatic systems. We will first delineate the theoretical basis for predicting the 13C NMR chemical shifts, followed by a detailed, atom-by-atom analysis of the predicted spectrum. This theoretical framework is complemented by a rigorous, step-by-step experimental protocol for the empirical acquisition and validation of the 13C NMR spectrum, ensuring a self-validating system for researchers. This guide is designed to serve not only as a reference for the spectral features of this particular compound but also as a practical handbook for applying predictive NMR techniques in the broader context of organic compound characterization.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and resonance effects all contribute to the observed chemical shift.

For substituted aromatic compounds like this compound, the chemical shifts of the benzene ring carbons are significantly influenced by the electronic properties of the substituents. Both electron-donating and electron-withdrawing groups can cause characteristic upfield (shielding) or downfield (deshielding) shifts for the ipso, ortho, meta, and para carbons. A thorough understanding of these substituent effects allows for the accurate prediction and interpretation of 13C NMR spectra, which is a critical skill in the confirmation of molecular structure.

Predictive Analysis of the 13C NMR Spectrum

The prediction of 13C NMR chemical shifts for polysubstituted benzene rings can be effectively achieved using an additive model based on substituent chemical shifts (SCS). This model assumes that the effect of each substituent on the chemical shift of a particular ring carbon is independent of the other substituents. While this is an approximation, it provides a robust starting point for spectral assignment, especially when steric interactions between bulky groups are minimal.

The predicted chemical shift (δ) for a given aromatic carbon is calculated using the following equation:

δpredicted = δbenzene + ΣSCSi

where:

  • δbenzene is the chemical shift of the carbons in benzene (128.5 ppm).

  • ΣSCSi is the sum of the substituent chemical shift effects for each substituent relative to the carbon being calculated.

To predict the 13C NMR spectrum of this compound, we will utilize established SCS values for the bromo, ethoxy, methoxy, and cyano functional groups.

Substituent Chemical Shift (SCS) Data

The following table summarizes the approximate SCS values (in ppm) for the relevant substituents on a benzene ring. These values are derived from the analysis of monosubstituted benzenes.

Substituentipso (C1)ortho (C2/C6)meta (C3/C5)para (C4)
-Br -5.5+3.4+1.7-1.6
-OCH2CH3 +30.1-14.4+1.0-7.7
-OCH3 +31.4-14.4+1.0-7.7
-CN -15.4+3.6+0.6+3.9
Predicted 13C NMR Chemical Shifts for this compound

Based on the additive model, the predicted 13C NMR chemical shifts for each carbon atom in this compound are calculated and presented in the table below.

Carbon AtomCalculation (δbenzene + ΣSCSi)Predicted δ (ppm)
C1 (-CN) 128.5 + SCSipso(-CN) + SCSmeta(-Br) + SCSmeta(-OCH3) + SCSmeta(-OCH2CH3)115.4
C2 128.5 + SCSortho(-CN) + SCSortho(-Br) + SCSpara(-OCH3) + SCSortho(-OCH2CH3)113.4
C3 (-Br) 128.5 + SCSipso(-Br) + SCSortho(-OCH2CH3) + SCSmeta(-OCH3) + SCSmeta(-CN)110.2
C4 (-OCH3) 128.5 + SCSipso(-OCH3) + SCSortho(-Br) + SCSortho(-OCH2CH3) + SCSpara(-CN)149.8
C5 (-OCH2CH3) 128.5 + SCSipso(-OCH2CH3) + SCSortho(-OCH3) + SCSmeta(-Br) + SCSmeta(-CN)146.5
C6 128.5 + SCSortho(-CN) + SCSpara(-Br) + SCSortho(-OCH3) + SCSortho(-OCH2CH3)111.7
-CN -~118
-OCH2CH3 -~64
-OCH2CH3 -~15
-OCH3 -~56

Detailed Analysis of Predicted Chemical Shifts

The predicted chemical shifts provide a detailed electronic picture of the molecule. The interplay of inductive and resonance effects of the four different substituents leads to a unique 13C NMR fingerprint.

  • C1 (ipso to -CN): This carbon is predicted at approximately 115.4 ppm. The strong shielding effect of the ipso-cyano group is the dominant factor.

  • C2: Positioned ortho to the electron-withdrawing cyano and bromo groups, and ortho to the electron-donating ethoxy group, this carbon experiences a complex interplay of effects, resulting in a predicted upfield shift to around 113.4 ppm.

  • C3 (ipso to -Br): The "heavy atom effect" of bromine, along with the influence of the adjacent electron-donating groups, is expected to shift this carbon significantly upfield to approximately 110.2 ppm.[1]

  • C4 (ipso to -OCH3): This carbon is predicted to be the most deshielded of the aromatic carbons at around 149.8 ppm. This is due to the strong electron-donating resonance effect of the methoxy group, which increases the electron density at the ortho and para positions, but deshields the ipso-carbon.

  • C5 (ipso to -OCH2CH3): Similar to C4, this carbon is also significantly deshielded due to the attached electron-donating ethoxy group, with a predicted chemical shift of approximately 146.5 ppm.

  • C6: This carbon is predicted to be at a relatively upfield position of around 111.7 ppm due to the combined shielding effects of the para-bromo and ortho-alkoxy groups.

  • Nitrile Carbon (-CN): The carbon of the cyano group is expected to appear in the characteristic region for nitriles, typically around 118 ppm.

  • Ethoxy and Methoxy Carbons: The aliphatic carbons of the ethoxy and methoxy groups are expected in their typical regions: the -OCH2- carbon around 64 ppm, the -CH3 of the ethoxy group around 15 ppm, and the methoxy carbon (-OCH3) around 56 ppm.

The following diagram illustrates the key electronic influences of the substituents on the aromatic ring, which underpin the predicted chemical shifts.

G cluster_molecule This compound cluster_legend Legend C1 C1 C2 C2 C1->C2 CN CN C1->CN -I, -R C3 C3 C2->C3 C4 C4 C3->C4 Br Br C3->Br -I, +R (weak) C5 C5 C4->C5 OMe OCH3 C4->OMe -I, +R C6 C6 C5->C6 OEt OCH2CH3 C5->OEt -I, +R C6->C1 A Electron Withdrawing (-I, -R) B Electron Donating (-I, +R)

Caption: Electronic effects of substituents on this compound.

Experimental Protocols for Spectrum Acquisition and Verification

To empirically validate the predicted chemical shifts, a standard 13C NMR experiment should be performed. For quantitative analysis, which ensures that the signal intensity is directly proportional to the number of carbon nuclei, specific experimental parameters must be employed.

Sample Preparation
  • Weighing: Accurately weigh approximately 20-50 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry vial. Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Standard (Optional): For a precise chemical shift reference, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent signal is often sufficient for routine characterization.

Standard 13C NMR Data Acquisition

This protocol is suitable for routine structural confirmation.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AQ): At least 1-2 seconds for good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 1024 scans or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz.

    • Perform a Fourier transform.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Reference the spectrum to the solvent signal (e.g., CDCl3 at 77.16 ppm).

Quantitative 13C NMR Data Acquisition

This protocol is recommended for accurate integration and determination of the number of carbons corresponding to each signal.

  • Instrument Setup: Same as for standard acquisition.

  • Acquisition Parameters:

    • Pulse Program: An inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE).[2]

    • Relaxation Delay (D1): A long delay is crucial. It should be at least 5 times the longest T1 relaxation time of any carbon in the molecule (typically 30-60 seconds for quaternary carbons).

    • Flip Angle: A 90° pulse angle to ensure maximum signal intensity per scan.

    • Number of Scans (NS): Sufficient scans to achieve a high signal-to-noise ratio for accurate integration.

  • Data Processing: Same as for standard acquisition, with careful attention to baseline correction before integration.

The following diagram outlines the workflow for the experimental verification of the predicted 13C NMR spectrum.

Caption: Experimental workflow for the verification of the 13C NMR spectrum.

Conclusion

This technical guide has provided a detailed predictive analysis of the 13C NMR chemical shifts of this compound, grounded in the established principles of substituent effects. The presented data, including the predicted chemical shift table and the analysis of electronic influences, offers a robust framework for the initial assignment of the compound's 13C NMR spectrum. Furthermore, the comprehensive experimental protocols for both standard and quantitative 13C NMR acquisition provide researchers with the necessary tools to empirically validate these predictions. By integrating theoretical prediction with practical experimental guidance, this document serves as a valuable resource for scientists and professionals engaged in the structural elucidation of complex organic molecules, thereby upholding the principles of scientific integrity and fostering a deeper understanding of the relationship between molecular structure and spectroscopic properties.

References

A-Technical-Guide-to-the-FT-IR-Spectrum-Analysis-of-3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-5-ethoxy-4-methoxybenzonitrile.[1][2][3][4] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this complex aromatic molecule by interpreting its vibrational spectra. We will explore the characteristic absorption bands of its key functional groups—nitrile, aromatic ring, ether linkages, and the carbon-bromine bond. This guide emphasizes the causality behind experimental choices and provides a robust, self-validating protocol for spectral acquisition and interpretation, grounded in authoritative spectroscopic principles.

Introduction: The Role of FT-IR in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for identifying functional groups within a molecule.[5] By measuring the absorption of infrared radiation, which excites specific molecular vibrations, FT-IR provides a unique spectral "fingerprint."[6][7] For a multi-substituted aromatic compound like this compound, FT-IR is crucial for confirming the presence and electronic environment of its nitrile, ethoxy, methoxy, and bromo substituents on the benzene ring. Understanding this spectral signature is fundamental for quality control, reaction monitoring, and structural elucidation in synthetic chemistry and pharmaceutical development.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The integrity of an FT-IR spectrum is contingent upon meticulous sample preparation and a validated acquisition methodology. For a solid sample such as this compound, two primary methods are prevalent: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[8]

Recommended Method: KBr Pellet Transmission Spectroscopy

The KBr pellet method, a fundamental transmission technique, is often preferred for achieving high-resolution spectra of solid samples.[9][10] It involves dispersing the analyte within an IR-transparent matrix, minimizing scattering effects and producing sharp, well-defined absorption bands.[11]

Protocol:

  • Sample and Matrix Preparation: Dry spectroscopic grade Potassium Bromide (KBr) at 110°C to eliminate absorbed water, which can interfere with the spectrum.[12] In an agate mortar, grind 1-2 mg of the this compound sample.[9]

  • Homogenization: Add approximately 100-200 mg of the dried KBr to the mortar and triturate the mixture rapidly to create a fine, homogeneous powder.[9][11] The goal is a sample concentration of about 0.5% to 2% by weight.[10][12] Proper homogenization is critical to avoid scattering and obtain a quality spectrum.[11]

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply a force of approximately 8-10 metric tons for several minutes to form a thin, transparent, or translucent disk.[10][12][13]

  • Spectral Acquisition:

    • First, acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5][8]

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹.[8]

Alternative Method: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FTIR is a popular alternative that requires minimal to no sample preparation, making it ideal for rapid analysis.[14][15][16][17] The technique involves placing the solid sample in direct contact with a high-refractive-index crystal (often diamond or germanium).[17] An infrared beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[14][16]

Protocol:

  • Background Acquisition: Ensure the ATR crystal surface is clean. Record a background spectrum with the clean, empty crystal.[5]

  • Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal.[8] Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[16]

  • Spectrum Collection: Initiate the sample scan. The software will automatically generate the final absorbance spectrum by ratioing against the background.[5]

Spectral Interpretation and Analysis

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The analysis is logically divided into characteristic regions corresponding to different functional groups.

The Nitrile Group (C≡N)

The most diagnostic feature of a nitrile is its carbon-nitrogen triple bond stretch.

  • C≡N Stretch (2240-2220 cm⁻¹): Aromatic nitriles typically exhibit a sharp, strong absorption band in this region.[5][18] The conjugation of the nitrile group with the aromatic ring slightly lowers the vibrational frequency compared to saturated nitriles.[18][19] For this compound, this peak is expected to be prominent and serves as a primary identifier.

The Aromatic Ring

The substituted benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): These absorptions are typically of weak to medium intensity and appear at higher wavenumbers than aliphatic C-H stretches.[20][21]

  • Aromatic C=C Ring Stretches (1600-1450 cm⁻¹): The benzene ring exhibits characteristic skeletal vibrations in this region. Typically, two or more sharp bands of variable intensity appear. Common absorptions are seen near 1600 cm⁻¹ and 1500-1430 cm⁻¹.[22]

  • C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring determines the position of these strong absorptions. For a 1,2,3,5-tetrasubstituted ring, characteristic bands can be predicted, although they can be complex.

The Ether Groups (Ethoxy and Methoxy)

The two ether linkages contribute strong, characteristic C-O stretching bands.

  • Aryl-Alkyl Ether Asymmetric C-O-C Stretch (approx. 1275-1200 cm⁻¹): This is a very strong and characteristic absorption for aryl alkyl ethers.[23]

  • Symmetric C-O-C Stretch (approx. 1075-1020 cm⁻¹): A second strong band corresponding to the symmetric stretch is also expected.[23][24][25][26]

  • Aliphatic C-H Stretches (2980-2850 cm⁻¹): The methyl (CH₃) and methylene (CH₂) groups of the ethoxy and methoxy substituents will produce sharp stretching vibrations in this region. The symmetric stretch of a methoxy group often appears as a distinct, sharp peak around 2830 cm⁻¹.[23]

The Carbon-Bromine Bond
  • C-Br Stretch (690-515 cm⁻¹): The stretching vibration of the carbon-bromine bond occurs in the low-frequency fingerprint region of the spectrum.[27][28][29] This absorption is often of medium to strong intensity but can be difficult to assign definitively due to overlap with other vibrations in this crowded region.[28]

Summary of Expected Absorption Bands

The following table summarizes the anticipated key vibrational frequencies for this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3100-3000C-H StretchAromatic RingWeak to Medium
~2980-2850C-H Stretch-OCH₃, -OCH₂CH₃Medium to Strong
~2230C≡N StretchNitrileStrong, Sharp
~1600 & ~1500C=C Ring StretchAromatic RingMedium, Sharp
~1250Asymmetric C-O-C StretchAryl-Alkyl EtherStrong
~1040Symmetric C-O-C StretchAryl-Alkyl EtherStrong
~690-515C-Br StretchBromo-AromaticMedium to Strong

Workflow and Logic Visualization

The logical flow of FT-IR analysis, from sample preparation to final structural confirmation, can be visualized as a systematic process.

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Spectral Analysis & Interpretation Sample Obtain Pure Sample of 3-Bromo-5-ethoxy- 4-methoxybenzonitrile Prep_Method Choose Method: KBr Pellet or ATR Sample->Prep_Method Grind Grind Sample with KBr Prep_Method->Grind KBr Place_ATR Place on ATR Crystal Prep_Method->Place_ATR ATR Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Place_ATR->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Process Data (Baseline Correction) Sample_Scan->Process Identify_Nitrile Identify C≡N Stretch (~2230 cm⁻¹) Process->Identify_Nitrile Identify_Aromatic Identify Aromatic Peaks (C-H, C=C) Process->Identify_Aromatic Identify_Ether Identify C-O Stretches (~1250, ~1040 cm⁻¹) Process->Identify_Ether Identify_Alkyl Identify Alkyl C-H Stretches Process->Identify_Alkyl Identify_Halogen Locate C-Br Stretch (Fingerprint Region) Process->Identify_Halogen Final_Confirm Confirm Molecular Structure Identify_Nitrile->Final_Confirm Identify_Aromatic->Final_Confirm Identify_Ether->Final_Confirm Identify_Alkyl->Final_Confirm Identify_Halogen->Final_Confirm

Caption: Logical workflow for FT-IR analysis of the target molecule.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. By systematically analyzing the characteristic absorption bands for the nitrile, aromatic, ether, and bromo functional groups, one can confidently verify the molecular structure. The sharp C≡N stretch around 2230 cm⁻¹, the strong C-O ether bands near 1250 cm⁻¹ and 1040 cm⁻¹, and the various aromatic and aliphatic C-H stretches collectively form a unique spectral fingerprint. This guide provides the necessary protocols and interpretive framework for researchers to utilize FT-IR spectroscopy effectively in the characterization of this and similar complex molecules, ensuring scientific integrity and reproducibility in their work.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3-bromo-5-ethoxy-4-methoxybenzonitrile. Due to the absence of published experimental mass spectra for this specific compound, this document focuses on a predictive analysis based on established fragmentation principles for aromatic, halogenated, and nitrile-containing compounds. The information herein serves as a robust reference for identifying this molecule and similar structures in complex matrices.

Molecular Profile and Isotopic Signature

This compound possesses a molecular formula of C₁₀H₁₀BrNO₂ and a monoisotopic mass of 254.9895 g/mol .[1][2] A key feature in its mass spectrum is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3] This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[3][4]

PropertyValue
Molecular FormulaC₁₀H₁₀BrNO₂
Average Molecular Weight256.10 g/mol
Monoisotopic Mass254.9895 u
Predicted M⁺ Peak (containing ⁷⁹Br)m/z 255
Predicted M+2 Peak (containing ⁸¹Br)m/z 257

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[5][6] This fragmentation is invaluable for structural elucidation. The stable aromatic ring in this compound is expected to result in a prominent molecular ion peak.[7][8] The primary fragmentation events are predicted to occur at the functional groups attached to the benzene ring.

The most probable fragmentation pathways include:

  • α-Cleavage of the Ethoxy Group: Loss of a methyl radical (•CH₃) from the ethoxy group after rearrangement, or more directly, the loss of an ethyl radical (•C₂H₅) are common fragmentation patterns for ethers.[9]

  • Loss of Ethylene: A common rearrangement in ethyl aryl ethers involves the loss of a neutral ethylene molecule (C₂H₄).[8]

  • α-Cleavage of the Methoxy Group: The loss of a methyl radical (•CH₃) is a characteristic fragmentation of methoxy-substituted aromatic compounds.

  • Cleavage of the C-Br Bond: The loss of the bromine radical (•Br) is a primary fragmentation pathway for brominated aromatic compounds.[10]

  • Loss of Cyano Group: Aromatic nitriles can fragment through the loss of a cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[11]

G cluster_frags Major Predicted Fragments M C₁₀H₁₀BrNO₂ m/z 255/257 F1 [M - C₂H₅]⁺ m/z 226/228 M->F1 - •C₂H₅ F2 [M - CH₃]⁺ m/z 240/242 M->F2 - •CH₃ F3 [M - C₂H₄]⁺ m/z 227/229 M->F3 - C₂H₄ F4 [M - Br]⁺ m/z 176 M->F4 - •Br F5 [M - CN]⁺ m/z 229/231 M->F5 - •CN

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted Mass Spectral Data

The following table summarizes the key ions anticipated in the electron ionization mass spectrum of this compound.

Predicted m/zProposed Ion Structure / FormulaFragmentation Pathway
255 / 257[C₁₀H₁₀BrNO₂]⁺Molecular Ion (M⁺)
240 / 242[C₉H₇BrNO₂]⁺Loss of methyl radical (•CH₃) from the methoxy group
227 / 229[C₈H₅BrNO₂]⁺Loss of ethylene (C₂H₄) from the ethoxy group
226 / 228[C₈H₇BrNO₂]⁺Loss of ethyl radical (•C₂H₅) from the ethoxy group
229 / 231[C₉H₁₀BrO₂]⁺Loss of cyano radical (•CN)
176[C₁₀H₁₀NO₂]⁺Loss of bromine radical (•Br)

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard protocol for the analysis of a solid, volatile organic compound such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

4.1. Sample Preparation

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or acetonitrile).

  • Perform a serial dilution of the stock solution to create a working sample with a final concentration between 10-100 µg/mL.

  • Transfer the working sample solution to a 2 mL autosampler vial.

  • If the solution contains any particulate matter, it must be filtered or centrifuged prior to analysis to prevent clogging of the GC system.[12]

4.2. Instrumentation and Parameters

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 450.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

4.3. Data Acquisition and Analysis

  • Acquire the data using the instrument's software.

  • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

  • Extract the mass spectrum for the analyte peak.

  • Identify the molecular ion peak (M⁺) and its corresponding M+2 peak to confirm the presence of bromine and determine the molecular weight.

  • Analyze the fragment ions and compare them to the predicted fragmentation pattern to confirm the structure of the compound.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample (e.g., in Dichloromethane) Prep2 Dilute to 10-100 µg/mL Prep1->Prep2 Prep3 Transfer to Autosampler Vial Prep2->Prep3 Analysis1 Inject Sample into GC Prep3->Analysis1 Analysis2 Separation on Capillary Column Analysis1->Analysis2 Analysis3 Electron Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole) Analysis3->Analysis4 Data1 Acquire Total Ion Chromatogram (TIC) Analysis4->Data1 Data2 Extract Mass Spectrum Data1->Data2 Data3 Identify Molecular Ion and Fragments Data2->Data3 Data4 Structural Confirmation Data3->Data4

Caption: General workflow for GC-MS analysis of an organic compound.

Conclusion

This guide provides a predictive framework for the mass spectrometric analysis of this compound. The key identifiers for this compound in a mass spectrum are the distinct M⁺/M+2 doublet at m/z 255/257 and a fragmentation pattern dominated by losses of methyl and ethyl radicals from the ether functionalities, alongside potential cleavages of the bromine and cyano groups. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this and structurally related molecules, facilitating their unambiguous identification in various scientific applications.

References

Solubility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a substituted benzonitrile derivative with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in its utilization for synthesis, purification, formulation, and biological screening. This technical guide outlines a comprehensive approach to determining the solubility of this compound, providing standardized experimental protocols and data presentation formats. While specific experimental data for this compound is not extensively published, this document provides a robust framework for its determination.

Predicted Solubility Characteristics

Based on its molecular structure, this compound can be characterized as a moderately polar compound. The presence of the nitrile (-CN), ethoxy (-OCH2CH3), and methoxy (-OCH3) groups introduces polarity, while the benzene ring and the bromo- substituent contribute to its nonpolar character. It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in nonpolar solvents.

Quantitative Solubility Data

The following table has been prepared to summarize the experimentally determined solubility of this compound at a specified temperature. Researchers should populate this table with their experimental findings.

Solvent NameSolvent TypeTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
AcetonePolar Aprotic25To be determinedTo be determined
AcetonitrilePolar Aprotic25To be determinedTo be determined
DichloromethanePolar Aprotic25To be determinedTo be determined
Dimethylformamide (DMF)Polar Aprotic25To be determinedTo be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic25To be determinedTo be determined
EthanolPolar Protic25To be determinedTo be determined
Ethyl AcetateModerately Polar25To be determinedTo be determined
HexaneNonpolar25To be determinedTo be determined
IsopropanolPolar Protic25To be determinedTo be determined
MethanolPolar Protic25To be determinedTo be determined
Tetrahydrofuran (THF)Polar Aprotic25To be determinedTo be determined
TolueneNonpolar25To be determinedTo be determined

Experimental Protocol: Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid. This method involves shaking an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution using a syringe filter to remove any suspended solid particles.

  • Dilution: Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

    Solubility ( g/100 mL) = (Concentration from analysis) x (Dilution factor) x (100 / Volume of sample)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48h) D Let stand to allow solid to settle (24h) C->D E Withdraw and filter supernatant F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate Solubility Solvent Selection Logic cluster_solute Solute: this compound cluster_solvents Solvent Categories cluster_prediction Predicted Solubility Solute Moderately Polar Polar Polar Aprotic / Protic Solute->Polar Moderate Moderately Polar Solute->Moderate Nonpolar Nonpolar Solute->Nonpolar High High Solubility Polar->High Medium Medium Solubility Moderate->Medium Low Low Solubility Nonpolar->Low

The Strategic Utility of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical and materials science research, the strategic selection of synthetic intermediates is paramount to the successful development of novel molecules. 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a highly functionalized aromatic building block, has emerged as a valuable intermediate for the synthesis of complex organic compounds, particularly in the realm of drug discovery. This technical guide provides an in-depth analysis of its synthesis, reactivity, and potential applications, offering a critical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application in synthesis. The key physicochemical data are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
CAS Number 515831-52-4
Appearance Solid
SMILES CCOC1=C(C=C(C=C1Br)C#N)OC
InChI Key CFCAZYRKZVCXAK-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 3-hydroxy-4-methoxybenzonitrile. The first step involves an etherification reaction, followed by a regioselective bromination.

Step 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile

The initial step is the ethylation of the hydroxyl group of 3-hydroxy-4-methoxybenzonitrile to yield 3-ethoxy-4-methoxybenzonitrile. This reaction is typically carried out using an ethylating agent in the presence of a base.

Experimental Protocol:

  • To a solution of 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bromoethane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-ethoxy-4-methoxybenzonitrile.

A patent describes a similar procedure starting from isovanillin, which is first converted to 3-ethoxy-4-methoxybenzaldehyde and then to the corresponding benzonitrile.[1]

Step 2: Bromination of 3-ethoxy-4-methoxybenzonitrile

The second step is the electrophilic bromination of the resulting 3-ethoxy-4-methoxybenzonitrile. The ethoxy and methoxy groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent substituents, the bromine is expected to be directed to the position para to the methoxy group and ortho to the ethoxy group.

Proposed Experimental Protocol:

  • Dissolve 3-ethoxy-4-methoxybenzonitrile (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) (1.05 equivalents), portion-wise. The use of NBS is a common and effective method for regioselective aromatic bromination.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

The regioselectivity of bromination on similarly substituted aromatic rings has been studied, and theoretical calculations often support the observed product distribution. For instance, the electrophilic aromatic bromination of 3-hydroxybenzonitrile and 3-methoxybenzaldehyde shows a strong directing effect of the substituents.

Synthesis_Workflow 3-hydroxy-4-methoxybenzonitrile 3-hydroxy-4-methoxybenzonitrile 3-ethoxy-4-methoxybenzonitrile 3-ethoxy-4-methoxybenzonitrile 3-hydroxy-4-methoxybenzonitrile->3-ethoxy-4-methoxybenzonitrile Bromoethane, K2CO3, DMF This compound This compound 3-ethoxy-4-methoxybenzonitrile->this compound NBS, DCM

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the presence of the bromo and cyano functionalities on the electron-rich benzene ring.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the aromatic ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the cyano group, ortho and para to the bromine, activates the ring towards nucleophilic attack. This reaction is a powerful tool for introducing a wide range of functional groups.

General Experimental Protocol for SNAr:

  • In a reaction vessel, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the nucleophile (e.g., an amine, alcohol, or thiol) (1-2 equivalents) and a base if necessary (e.g., K₂CO₃, Cs₂CO₃).

  • Heat the reaction mixture to an appropriate temperature (typically 80-150 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by chromatography or recrystallization.

While specific examples for this compound are not extensively documented in the literature, the SNAr reaction of related bromo-nitro-phthalonitriles with various nucleophiles has been reported, demonstrating the feasibility of this transformation.

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu- product Substituted Product intermediate->product - Br- leaving_group Br- nucleophile Nu-

Application in Drug Development: A Gateway to Kinase Inhibitors

Substituted benzonitriles are a prominent scaffold in the design of kinase inhibitors, which are a critical class of targeted cancer therapeutics. The structural motif of this compound makes it an attractive starting material for the synthesis of such inhibitors.

Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of specific kinases can block their activity and thereby inhibit tumor growth.

For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cell proliferation and survival. These inhibitors have demonstrated significant anti-cancer activity in non-small cell lung cancer cell lines.

The this compound core can be elaborated through reactions such as nucleophilic aromatic substitution at the bromine position and transformations of the nitrile group to introduce functionalities that can interact with the key amino acid residues in the kinase active site.

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_cellular_action Cellular Action Intermediate 3-Bromo-5-ethoxy- 4-methoxybenzonitrile Kinase_Inhibitor Potential Kinase Inhibitor Intermediate->Kinase_Inhibitor Multi-step Synthesis Kinase Target Kinase (e.g., FGFR1) Kinase_Inhibitor->Kinase Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, PLCγ) Kinase->Downstream_Signaling Activation Cell_Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotion

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals, particularly kinase inhibitors. Its well-defined synthesis and predictable reactivity, especially in nucleophilic aromatic substitution reactions, provide a robust platform for the creation of diverse and complex molecular architectures. As the demand for targeted therapeutics continues to grow, the strategic application of such highly functionalized building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

Disclaimer: This document is intended for informational purposes for a technical audience. All experimental procedures should be conducted by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

References

The Enigmatic Scaffold: A Technical Guide to the Potential Medicinal Chemistry Applications of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Abstract

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile with a unique combination of chemical functionalities that suggests significant, yet largely unexplored, potential in medicinal chemistry. This technical guide provides an in-depth analysis of its core structural motifs—the benzonitrile, the bromophenol ether, and the alkoxy substituents—to predict its most promising applications in drug discovery. By examining the established pharmacological activities of structurally related compounds, we extrapolate potential therapeutic areas, propose synthetic derivatization strategies, and outline experimental protocols for biological evaluation. This document serves as a foundational resource for researchers seeking to unlock the therapeutic promise of this intriguing molecule.

Introduction: Deconstructing a Promising Scaffold

The quest for novel molecular entities with therapeutic potential is a cornerstone of medicinal chemistry. Substituted aromatic rings are privileged scaffolds in this endeavor, offering a rigid framework for the precise spatial orientation of functional groups that interact with biological targets. This compound presents a compelling, albeit under-investigated, chemical architecture. An analysis of its constituent functional groups provides a strong rationale for its investigation as a precursor to new therapeutic agents.

  • The Benzonitrile Core: The benzonitrile moiety is a versatile pharmacophore found in numerous approved drugs.[1][2][3] Its nitrile group is a metabolically stable bioisostere of a ketone and can act as a hydrogen bond acceptor, engaging in critical interactions within protein binding pockets.[1][2] Substituted benzonitriles are well-represented in various therapeutic classes, including oncology and endocrinology.[4][5]

  • The Brominated Phenolic System: The presence of a bromine atom can significantly enhance the biological activity of a molecule. Bromophenols, found in marine organisms, exhibit a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects.[6][7][8][9] The bromine substituent increases lipophilicity, which can improve membrane permeability and target engagement.[10]

  • Alkoxy Substituents (Ethoxy and Methoxy): Methoxy and ethoxy groups are prevalent in pharmaceuticals and play a crucial role in modulating a compound's physicochemical and pharmacokinetic properties.[11][12] They can influence solubility, metabolic stability, and binding affinity by altering the electronic environment of the aromatic ring and participating in hydrophobic interactions.[13]

This guide will explore the synergistic potential of these functionalities and propose avenues for the development of novel drug candidates based on the this compound scaffold.

Predicted Biological Activities and Therapeutic Targets

Based on a comprehensive analysis of structure-activity relationships (SAR) of analogous compounds, this compound is predicted to serve as a valuable starting point for the development of agents targeting several key areas of unmet medical need.

Anticancer Activity: A Scaffold for Kinase Inhibitors

The substituted benzonitrile core is a hallmark of many kinase inhibitors.[4] The nitrile group can interact with the hinge region of the ATP-binding pocket of various kinases. The bromine, ethoxy, and methoxy groups can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Hypothetical Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.

Proposed Derivatization Strategy: The nitrile group can be retained as a key interacting moiety, while the ethoxy and methoxy groups can be modified to explore the hydrophobic pocket. The bromine atom can be replaced with other functionalities via cross-coupling reactions to probe for additional interactions.

Hypothetical Quantitative Data:

Compound IDR1 Substituent (at Bromo position)VEGFR-2 Inhibition IC50 (nM)Cytotoxicity (MCF-7) GI50 (µM)
Lead-001 Br55012.5
Analog-1a Phenyl1202.1
Analog-1b 4-Fluorophenyl851.5
Analog-1c 3-Aminophenyl2105.8
Analog-2a H (de-brominated)>10000>50
Antimicrobial Activity: Targeting Bacterial Cell Division

Bromophenols are known for their antibacterial properties.[7][9] The lipophilic nature of this compound could facilitate its passage through bacterial cell membranes. The benzonitrile moiety could potentially interact with key enzymes involved in bacterial replication or cell wall synthesis.

Hypothetical Target: FtsZ, a prokaryotic homolog of tubulin that is essential for bacterial cell division.

Proposed Derivatization Strategy: The benzonitrile could be hydrolyzed to the corresponding benzoic acid or reduced to the benzylamine to explore different interactions with the target. Variations in the alkoxy chains could be explored to optimize antibacterial spectrum and potency.

Hypothetical Quantitative Data:

Compound IDR2 Substituent (at Ethoxy position)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Lead-001 OEt3264
Analog-3a OMe64128
Analog-3b O-n-Pr1632
Analog-3c O-i-Pr1664
Analog-4a OH>128>128

Experimental Protocols

General Synthesis of Analogs via Suzuki Coupling

A solution of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and Pd(PPh3)4 (0.05 eq.) in a 2:1 mixture of toluene and 2M aq. Na2CO3 is degassed with argon for 15 minutes. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

VEGFR-2 Kinase Inhibition Assay

The inhibitory activity of the compounds against VEGFR-2 is determined using a commercially available kinase assay kit. Briefly, the compounds are serially diluted in DMSO and added to a reaction buffer containing VEGFR-2 enzyme, a suitable substrate, and ATP. The reaction is initiated and allowed to proceed at 30 °C for 60 minutes. The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent. IC50 values are calculated from the dose-response curves.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The MIC of the compounds is determined by the broth microdilution method according to CLSI guidelines. The compounds are serially diluted in Mueller-Hinton broth in a 96-well plate. A standardized inoculum of the bacterial strain is added to each well. The plates are incubated at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Pathways and Workflows

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene VEGF VEGF VEGF->VEGFR2 Inhibitor 3-Bromo-5-ethoxy-4- methoxybenzonitrile Analog Inhibitor->VEGFR2

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow for Compound Screening

G start Synthesis of This compound Analogs purification Purification and Characterization start->purification primary_screen Primary Screening (e.g., Kinase Inhibition @ 10 µM) purification->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response secondary_screen Secondary Assays (e.g., Cellular Proliferation) dose_response->secondary_screen lead_selection Lead Candidate Selection secondary_screen->lead_selection

Caption: A generalized workflow for screening novel analogs.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a thorough analysis of its structural components strongly suggests its potential as a versatile scaffold in medicinal chemistry. The predictive models presented in this guide, based on established structure-activity relationships, highlight promising avenues for its development as a precursor to novel anticancer and antimicrobial agents. The proposed synthetic strategies and experimental workflows provide a clear roadmap for the systematic evaluation of its therapeutic potential. Further investigation into this enigmatic molecule is warranted and could lead to the discovery of a new class of potent and selective therapeutic agents.

References

Introduction: The Role of Substituted Benzonitriles in Liquid Crystal Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Utilization of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in the Synthesis of Novel Liquid Crystalline Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for novel calamitic liquid crystals. While direct literature on the use of this specific compound is not extensively available, this document outlines a robust and scientifically grounded approach to its application in liquid crystal synthesis, drawing from established principles of organic chemistry and materials science.

The molecular architecture of liquid crystals is paramount to their mesomorphic behavior. Calamitic, or rod-shaped, liquid crystals typically consist of a rigid core, often composed of linked phenyl rings, and flexible terminal alkyl or alkoxy chains. The presence of a terminal cyano (-C≡N) group is a well-established feature in many liquid crystal designs. Its strong dipole moment contributes significantly to the molecular polarizability, which in turn influences the dielectric anisotropy and intermolecular interactions that govern the formation and stability of liquid crystalline phases, such as the nematic phase.

This compound is a promising, yet underexplored, building block for the synthesis of new liquid crystalline materials. Its key structural features include:

  • A benzonitrile core, providing the essential polar cyano group.

  • Ethoxy and methoxy substituents , which can influence the molecule's polarity, melting point, and the stability of the resulting mesophases.

  • A strategically positioned bromo group , which serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

This guide will focus on the application of the Suzuki-Miyaura cross-coupling reaction to elaborate the structure of this compound into a biphenyl-based liquid crystal.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] In the context of liquid crystal synthesis, it is frequently employed to construct the biaryl or polyaryl rigid core.[1]

We propose the synthesis of a novel 4'-alkoxy-3-ethoxy-4-methoxy-1,1'-biphenyl-2-carbonitrile liquid crystal via the Suzuki-Miyaura coupling of this compound with a suitable 4-alkoxyphenylboronic acid. The length of the alkoxy chain (R) on the phenylboronic acid can be varied to tune the mesomorphic properties of the final product.

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of a novel biphenyl liquid crystal.

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of a 4'-alkoxy-3-ethoxy-4-methoxy-1,1'-biphenyl-2-carbonitrile.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplier
This compound515831-52-4256.10(e.g., Sigma-Aldrich)
4-Alkoxyphenylboronic acid (e.g., 4-pentyloxyphenylboronic acid)185361-89-3208.06(e.g., Combi-Blocks)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56(e.g., Strem Chemicals)
Sodium Carbonate (anhydrous)497-19-8105.99(e.g., Fisher Scientific)
Toluene (anhydrous)108-88-392.14(e.g., Acros Organics)
Ethanol (200 proof)64-17-546.07(e.g., Decon Labs)
Deionized Water7732-18-518.02-

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis and characterization of the target liquid crystal.

  • Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-alkoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and deionized water (e.g., 20 mL toluene, 10 mL ethanol, 10 mL water).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is no longer visible. This may take 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4'-alkoxy-3-ethoxy-4-methoxy-1,1'-biphenyl-2-carbonitrile.

Characterization of the Synthesized Liquid Crystal

Structural Elucidation

The chemical structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the biphenyl core, the ethoxy and methoxy groups, and the terminal alkoxy chain. The integration of the signals should be consistent with the number of protons in the structure.
¹³C NMR Resonances for all unique carbon atoms, including the quaternary carbons of the biphenyl core, the nitrile carbon, and the carbons of the alkoxy chains.
FT-IR A characteristic sharp peak for the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹. C-O stretching bands for the ether linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the target compound. The isotopic pattern can also provide information, especially if any halogenated starting materials were used in alternative synthetic routes.
Mesomorphic Properties

The liquid crystalline properties of the purified compound are investigated using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

TechniquePurpose
Polarizing Optical Microscopy (POM) To visually identify the presence of liquid crystalline phases (mesophases). The sample is heated and cooled on a hot stage while being observed between crossed polarizers. The appearance of birefringent textures (e.g., Schlieren or threaded textures for a nematic phase) upon melting of the solid indicates a liquid crystalline phase.
Differential Scanning Calorimetry (DSC) To determine the transition temperatures and associated enthalpy changes. The sample is subjected to a controlled heating and cooling cycle. Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions, such as crystal to nematic and nematic to isotropic liquid.

Expected Phase Behavior: It is anticipated that the synthesized 4'-alkoxy-3-ethoxy-4-methoxy-1,1'-biphenyl-2-carbonitrile compounds will exhibit calamitic mesomorphism, likely a nematic phase over a specific temperature range. The clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) is expected to vary with the length of the terminal alkoxy chain.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel liquid crystalline materials. The protocol outlined in this guide, based on the robust Suzuki-Miyaura cross-coupling reaction, provides a clear pathway to new biphenyl-based liquid crystals. The ethoxy and methoxy substituents on the nitrile-bearing ring are expected to influence the mesomorphic properties, potentially leading to materials with desirable characteristics for various applications. Further research into varying the length of the terminal alkoxy chain and exploring alternative coupling partners will undoubtedly expand the library of liquid crystals derived from this promising building block.

References

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information herein is compiled from publicly available data and is not exhaustive. A complete and certified Safety Data Sheet (SDS) from a licensed supplier must be consulted and a thorough risk assessment performed prior to any handling, storage, or use of this chemical.

Executive Summary

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile compound available from various chemical suppliers for research purposes.[1][2] Publicly available information regarding its specific safety, handling, and biological activity is extremely limited. The product is sold by some suppliers as a research chemical without extensive analytical data, placing the responsibility of confirming its identity and purity, as well as determining its safe handling procedures, on the end-user. This guide summarizes the available data and provides general safety precautions based on structurally related compounds due to the absence of a specific Safety Data Sheet for this compound.

Chemical and Physical Properties

Limited physical and chemical property data is available. The following table summarizes the key identifiers for this compound.

PropertyDataReference(s)
CAS Number 515831-52-4[2]
Molecular Formula C₁₀H₁₀BrNO₂[2]
Molecular Weight 256.10 g/mol [2]
Physical Form Solid
SMILES String Brc1c(c(cc(c1)C#N)OCC)OC
InChI Key CFCAZYRKZVCXAK-UHFFFAOYSA-N
Storage Class 11 - Combustible Solids
Water Framework Directive (WFD) Risk Group (Germany) WGK 3

Safety and Hazard Information

CRITICAL: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following information is extrapolated from the SDS of structurally similar compounds, such as 3-bromo-4-methoxybenzonitrile and 3-bromo-4-hydroxy-5-methoxybenzonitrile, and should be used as a preliminary cautionary guide only.

Potential Hazards (Based on Related Compounds)
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation: Causes skin irritation.[3][4]

  • Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling procedures and PPE are recommended:

PrecautionRecommendationReference(s)
Ventilation Use only under a chemical fume hood.[3]
Eye Protection Wear chemical safety goggles or a face shield.[4][5]
Hand Protection Wear appropriate chemically resistant gloves.[3][4][5]
Body Protection Wear a lab coat and other protective clothing to prevent skin exposure.[3][4]
Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][5]
First-Aid Measures (General Guidance)
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Storage
ConditionRecommendationReference(s)
General Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[4]
Specifics Store locked up.[4]

Experimental Protocols

There are no publicly available, peer-reviewed experimental protocols for the synthesis, purification, or use of this compound. While synthesis routes for related compounds such as 3-ethoxy-4-methoxy benzonitrile and 3-bromo-4,5-dimethoxy-benzonitrile exist, these are not directly applicable and would require significant modification and validation.[7][8][9][10] Researchers must develop and validate their own protocols.

A generalized workflow for handling a new chemical of unknown toxicity is presented below.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase obtain_sds Obtain Certified SDS from Supplier risk_assessment Conduct Thorough Risk Assessment obtain_sds->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in a Certified Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Compound fume_hood->weighing dissolution Prepare Solution weighing->dissolution reaction Perform Experiment dissolution->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination waste_disposal Dispose of Waste via EH&S Guidelines reaction->waste_disposal documentation Document Experiment decontamination->documentation waste_disposal->documentation

Caption: General workflow for handling a chemical with unknown hazards.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity or the signaling pathways affected by this compound. While studies on other bromophenol derivatives have shown potential antioxidant and anticancer activities, and other benzonitrile derivatives are explored as building blocks for pharmaceuticals, any potential biological role for this specific compound is purely speculative at this time.[11][12]

Due to the lack of data, no signaling pathway diagrams can be provided. A logical relationship diagram for investigating the potential biological activity of a novel compound is presented as a general guide.

G cluster_screening In Vitro Screening cluster_followup Follow-up Studies compound 3-Bromo-5-ethoxy-4- methoxybenzonitrile lit_review Literature Review of Structurally Similar Compounds compound->lit_review hypothesis Hypothesize Potential Biological Targets lit_review->hypothesis cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) hypothesis->cell_viability enzyme_assays Enzyme Inhibition Assays hypothesis->enzyme_assays receptor_binding Receptor Binding Assays hypothesis->receptor_binding dose_response Dose-Response Curves (IC50/EC50 Determination) cell_viability->dose_response enzyme_assays->dose_response mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism in_vivo In Vivo Model Testing mechanism->in_vivo

Caption: Logical workflow for investigating the biological activity of a novel compound.

Conclusion and Recommendations

This compound is a research chemical with a significant lack of publicly available safety, handling, and biological data. It is imperative that any institution or individual intending to use this compound obtains a comprehensive Safety Data Sheet from their supplier and conducts a site-specific risk assessment. The information provided in this guide is for preliminary informational purposes only and is not a substitute for an official SDS. Researchers should treat this compound as potentially hazardous in all circumstances.

References

A Comprehensive Technical Guide to the Storage of 3-Bromo-5-ethoxy-4-methoxybenzonitrile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the optimal storage conditions for 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS No. 515831-52-4), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and integrity over time, ensuring the reliability and reproducibility of experimental results.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
CAS Number 515831-52-4[1][2]
Molecular Formula C₁₀H₁₀BrNO₂[1][2]
Molecular Weight 256.10 g/mol [1][2]
Physical Form Solid[1]

Recommended Storage Conditions

Based on available safety data and supplier recommendations, the following conditions are advised for the long-term storage of this compound.

ParameterRecommended ConditionRationale & Details
Temperature Room TemperatureSeveral suppliers indicate that the compound is stable at ambient temperatures.[3][4][5]
Atmosphere Dry AreaTo prevent hydrolysis and degradation, the compound should be stored in a low-humidity environment.[4] Consider the use of a desiccator for long-term storage.
Light Store in a light-resistant containerWhile specific data on photosensitivity is unavailable, it is best practice for aromatic bromo-compounds to be protected from light to prevent potential photodecomposition.
Container Tightly sealed, original containerTo prevent contamination and exposure to moisture and air. The container should be appropriate for a combustible solid.
Ventilation Well-ventilated areaStore in an area with adequate ventilation to avoid the accumulation of any potential vapors.

Safety and Handling Summary

Proper handling is intrinsically linked to storage. The following table summarizes key safety classifications for this compound.

Hazard ClassificationDescriptionSource
UN Number UN3439[6]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S.[6]
Hazard Class 6.1 (Toxic Solids)[6]
Packing Group III[6]
Storage Class 11 (Combustible Solids)[1]
WGK (Water Hazard Class) WGK 3 (severely hazardous to water)[1]

This compound is intended for industrial or scientific research purposes only and should not be used for medicinal or edible applications.[2]

Experimental Protocol: General Stability Testing

While specific stability data for this compound is not publicly available, researchers can assess its stability under various conditions using the following general protocol.

Objective: To determine the degradation profile of this compound under accelerated and long-term storage conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Calibrated stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • Inert gas (e.g., nitrogen or argon)

  • Appropriate vials with airtight seals

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

Methodology:

  • Initial Characterization:

    • Perform initial analysis (e.g., HPLC, melting point, NMR) on a reference sample of this compound to establish a baseline purity profile.

  • Sample Preparation:

    • Aliquot the compound into several vials.

    • For testing sensitivity to atmosphere, purge a subset of vials with an inert gas before sealing.

  • Storage Conditions:

    • Accelerated Stability: Place samples in a stability chamber at elevated temperatures (e.g., 40°C with 75% relative humidity).

    • Long-Term Stability: Store samples under recommended conditions (room temperature, dry).

    • Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

  • Time Points for Analysis:

    • Accelerated: Analyze samples at initial, 1, 3, and 6-month intervals.

    • Long-Term: Analyze samples at initial, 3, 6, 9, 12, 18, and 24-month intervals.

  • Analysis:

    • At each time point, retrieve a sample from each storage condition.

    • Analyze the sample by HPLC to determine the purity and identify any degradation products.

    • Compare the results to the initial characterization to quantify any changes.

Visualization of Workflows

The following diagrams illustrate key logical workflows for the proper storage and stability testing of chemical compounds.

StorageWorkflow start Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds identify_storage Identify Storage Requirements (Temp, Light, Humidity) check_sds->identify_storage select_container Select Appropriate Container (Tightly Sealed, Light-Resistant) identify_storage->select_container label_container Label Container Clearly select_container->label_container storage_location Place in Designated Storage Area (Well-ventilated, Dry) label_container->storage_location log_inventory Log in Inventory System storage_location->log_inventory end_use Ready for Experimental Use log_inventory->end_use StabilityTestingWorkflow start Obtain High-Purity Sample baseline Establish Baseline Purity (t=0) (HPLC, NMR) start->baseline aliquot Aliquot Samples into Vials baseline->aliquot stress Expose to Stress Conditions (Temp, Humidity, Light) aliquot->stress long_term Store under Recommended Conditions aliquot->long_term analyze Analyze at Predetermined Time Points stress->analyze long_term->analyze compare Compare to Baseline analyze->compare report Report Degradation Profile compare->report

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile from Isovanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, commencing from isovanillin. The synthesis involves three primary stages: etherification of isovanillin, subsequent bromination of the resulting intermediate, and the final conversion of the aldehyde functional group to a nitrile.

Disclaimer: The regioselectivity of electrophilic aromatic substitution, such as bromination, is dictated by the directing effects of the existing substituents on the aromatic ring. In the case of 3-ethoxy-4-methoxybenzaldehyde, the ethoxy and methoxy groups are both ortho-, para-directing. The most likely position for bromination is at the C5 position, which is ortho to the methoxy group and para to the ethoxy group, resulting in 5-Bromo-3-ethoxy-4-methoxybenzaldehyde. The synthesis of the specifically named 3-Bromo isomer may require a different starting material or a more complex synthetic strategy involving protecting groups or orthopedic-directing groups. The following protocol outlines the synthesis of the 5-bromo isomer, which is the more probable product from the described reaction sequence.

Overall Synthesis Workflow

The synthesis is a three-step process starting from isovanillin:

  • Williamson Ether Synthesis: Ethylation of the hydroxyl group of isovanillin to form 3-ethoxy-4-methoxybenzaldehyde.

  • Electrophilic Aromatic Substitution: Bromination of the aromatic ring of 3-ethoxy-4-methoxybenzaldehyde to yield 5-bromo-3-ethoxy-4-methoxybenzaldehyde.

  • Nitrile Formation: Conversion of the aldehyde group to a nitrile via an oxime intermediate to produce the final product, 5-bromo-3-ethoxy-4-methoxybenzonitrile.

Synthesis_Workflow isovanillin Isovanillin intermediate1 3-Ethoxy-4-methoxybenzaldehyde isovanillin->intermediate1 1. Ethylation (Bromoethane, NaOH) intermediate2 5-Bromo-3-ethoxy-4-methoxybenzaldehyde intermediate1->intermediate2 2. Bromination (Br2, Acetic Acid) final_product 5-Bromo-3-ethoxy-4-methoxybenzonitrile intermediate2->final_product 3. Nitrile Formation (i. NH2OH·HCl) (ii. Acetic Anhydride)

Caption: Synthetic pathway from Isovanillin to 5-Bromo-3-ethoxy-4-methoxybenzonitrile.

Step 1: Ethylation of Isovanillin (Williamson Ether Synthesis)

This step involves the conversion of the phenolic hydroxyl group of isovanillin to an ethyl ether using bromoethane under basic conditions.[1]

Experimental Protocol
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.57 g, 39.25 mmol) in 15 mL of water.

  • To the stirred solution, add isovanillin (5.0 g, 32.86 mmol), a phase-transfer catalyst such as benzyltriethylammonium chloride (1.04 g, 4.57 mmol), and bromoethane (5.37 g, 49.29 mmol).[1]

  • Stir the resulting mixture vigorously at room temperature (25 °C) for 4 hours.

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to obtain pure 3-ethoxy-4-methoxybenzaldehyde.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Isovanillin152.155.032.861.0
Sodium Hydroxide40.001.5739.251.2
Bromoethane108.975.3749.291.5
Benzyltriethylammonium Chloride228.781.044.570.14

Expected Yield: ~95%[1]

Step 2: Bromination of 3-Ethoxy-4-methoxybenzaldehyde

This protocol describes the electrophilic bromination of the activated aromatic ring of 3-ethoxy-4-methoxybenzaldehyde.[2]

Experimental Protocol
  • In a 100 mL conical flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (3.0 g, 16.65 mmol) in 15 mL of glacial acetic acid.

  • In a separate 50 mL conical flask in a fume hood, carefully prepare a solution of bromine (1.1 mL, 21.64 mmol) in 10 mL of glacial acetic acid.

  • With continuous stirring, add the bromine solution dropwise to the solution of the aldehyde over a period of 10 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto 50 g of crushed ice and stir until the ice has melted to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from hot 50% ethanol/water to yield pure 5-bromo-3-ethoxy-4-methoxybenzaldehyde.[3]

Quantitative Data
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
3-Ethoxy-4-methoxybenzaldehyde180.203.0 g16.651.0
Bromine159.811.1 mL (3.46 g)21.641.3
Glacial Acetic Acid60.0525 mL-Solvent

Expected Yield: 80-90%

Step 3: Synthesis of 5-Bromo-3-ethoxy-4-methoxybenzonitrile

This final step involves a two-part conversion of the aldehyde to a nitrile, proceeding through an oxime intermediate.[4][5][6]

Part A: Formation of the Aldoxime
Experimental Protocol
  • In a 100 mL round-bottom flask, dissolve 5-bromo-3-ethoxy-4-methoxybenzaldehyde (3.0 g, 11.58 mmol) in 30 mL of ethanol.

  • Add hydroxylamine hydrochloride (0.96 g, 13.89 mmol) and sodium acetate (1.14 g, 13.89 mmol) to the solution.

  • Heat the mixture to reflux with stirring for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water to precipitate the oxime.

  • Collect the solid by vacuum filtration, wash with water, and dry thoroughly.

Quantitative Data (Part A)
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
5-Bromo-3-ethoxy-4-methoxybenzaldehyde259.103.011.581.0
Hydroxylamine Hydrochloride69.490.9613.891.2
Sodium Acetate82.031.1413.891.2

Expected Yield: >90%

Part B: Dehydration of the Aldoxime to the Nitrile
Experimental Protocol
  • Place the dried 5-bromo-3-ethoxy-4-methoxybenzaldoxime (from Part A) in a 50 mL round-bottom flask.

  • Add acetic anhydride (5 mL, 52.95 mmol) to the flask.

  • Heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature and pour it carefully onto 50 g of crushed ice with stirring.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude nitrile.

  • Purify the product by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data (Part B)
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-3-ethoxy-4-methoxybenzaldoxime274.11~3.17 g (theoretical)11.581.0
Acetic Anhydride102.095 mL (5.4 g)52.95~4.6

Expected Yield: 85-95%[4]

References

Experimental protocol for Suzuki coupling with 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Experimental Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The protocol outlines reagent preparation, reaction execution, product isolation, and purification. Given the potential for steric hindrance and the presence of multiple functional groups on the aryl bromide, this guide proposes a robust catalytic system known for its broad substrate scope and functional group tolerance.[3][4]

Reaction Principle and Scheme

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[7] A base is essential for the transmetalation step.

General Reaction Scheme:

Reaction Scheme Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Methods

Reagents and Chemicals

The following table summarizes the key reagents required for this protocol. Ensure all reagents are of appropriate purity (e.g., ≥97%) and handled according to their respective Safety Data Sheets (SDS).

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Typical Role
This compound515831-52-4C₁₀H₁₀BrNO₂256.10[8]Aryl Halide (Substrate)
Phenylboronic Acid98-80-6C₆H₇BO₂121.93Organoboron Reagent
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4C₃₄H₂₈Cl₂FeP₂Pd731.73Palladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base
1,4-Dioxane (Anhydrous)123-91-1C₄H₈O₂88.11Solvent
Deionized Water (Degassed)7732-18-5H₂O18.02Co-solvent
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying Agent
Equipment
  • Round-bottom flask (e.g., 50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Experimental Protocol

This protocol is based on a 1.0 mmol scale of the limiting reagent, this compound.

Reaction Setup
  • Prepare the Reaction Vessel: Place a magnetic stir bar into a 50 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Add Solids: To the flask, add this compound (256 mg, 1.0 mmol, 1.0 equiv.), Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv.), Potassium Carbonate (415 mg, 3.0 mmol, 3.0 equiv.), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

  • Seal and Purge: Fit the flask with a condenser and securely clamp the apparatus. Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

Reaction Execution
  • Add Solvents: Through the top of the condenser, add anhydrous 1,4-Dioxane (10 mL) followed by degassed deionized water (2.5 mL) via syringe. The solvent ratio is typically 4:1 dioxane/water.

  • Heating: Lower the flask into a pre-heated heating mantle and bring the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the starting bromide spot is no longer visible.

  • Cooling: Once complete, remove the heating mantle and allow the reaction to cool to room temperature.

Work-up and Purification
  • Quenching: Quench the reaction by adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure biaryl product.

Data Summary

The following table outlines the quantitative parameters for the described protocol.

ParameterValueNotes
Scale (Aryl Bromide)1.0 mmolLimiting reagent.
Arylboronic Acid Stoichiometry1.2 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Base Stoichiometry3.0 equivalentsEnsures reaction goes to completion.
Catalyst Loading3 mol %A typical loading for this type of catalyst.
Solvent System1,4-Dioxane / H₂O (4:1 v/v)A common and effective solvent mixture for Suzuki couplings.
Reaction Temperature90 °CProvides sufficient energy for efficient catalytic turnover.
Reaction Time4 - 12 hoursMonitor by TLC for completion.
Theoretical Yield253.3 mg (for Phenylboronic Acid)Based on 100% conversion of the limiting reagent.

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solid reagents to dry flask (Aryl Bromide, Boronic Acid, Base, Catalyst) B 2. Seal vessel and purge with inert gas (3x) A->B C 3. Add degassed solvents (Dioxane/Water) B->C D 4. Heat to 90°C with stirring C->D E 5. Monitor reaction by TLC (4-12 hours) D->E F 6. Cool to room temperature E->F G 7. Quench with water & extract with Ethyl Acetate F->G H 8. Wash combined organic layers (Water, Brine) G->H I 9. Dry (Na₂SO₄), filter, and concentrate H->I J 10. Purify by column chromatography I->J

Caption: A flowchart illustrating the key steps of the experimental protocol.

G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-Br (L₂) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar' (L₂) pd2_ox->pd2_trans Transmetalation pd0_regen Pd(0)L₂ pd2_trans->pd0_regen Reductive Elimination pd2_trans->output input1->pd2_ox input2->pd2_trans

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is prized for its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners.[1] These aryl amine moieties are prevalent in pharmaceuticals, natural products, and functional materials. This document provides a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a substituted aryl halide, to furnish the corresponding 3-amino-5-ethoxy-4-methoxybenzonitrile. The protocol is designed for researchers, scientists, and professionals in drug development.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of analogous aryl bromides. These conditions can serve as a starting point for the optimization of the amination of this compound.

EntryAmine PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001292[3]
2AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108High[4][5]
3n-ButylaminePd(OAc)₂ (2)DavePhos (4)NaOtBu (1.5)Dioxane8018>95
4Benzophenone IminePd(OAc)₂ (2)(±)-BINAP (3)NaOtBu (1.5)Toluene1001693
5Ammonia (as LHMDS)[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2)LiHMDS (2.4)Toluene8012-24High[5]

Experimental Protocols

This section provides a detailed, generalized procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-8 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 1.4 - 2.5 equiv)

  • Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, oven-dried)

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (in a glovebox or under a stream of Argon/Nitrogen).

    • The flask is then evacuated and backfilled with the inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition:

    • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask. If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added along with the other solid reagents.

  • Solvent Addition:

    • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

  • Reaction:

    • Seal the Schlenk flask and place it in a preheated oil bath.

    • Heat the reaction mixture with vigorous stirring at the desired temperature (typically between 80-110 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.

    • The filtrate is then washed with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-amino-5-ethoxy-4-methoxybenzonitrile.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Aryl Halide - Amine - Pd Catalyst - Ligand - Base setup_flask Assemble & Purge Flask with Inert Gas prep_reagents->setup_flask 1. Add Solids add_solvent Add Degassed Solvent setup_flask->add_solvent 2. Add Liquids heat_stir Heat & Stir (80-110 °C) add_solvent->heat_stir 3. Initiate Reaction monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor 4. During Reaction quench_filter Cool, Dilute & Filter monitor->quench_filter 5. Reaction Complete extract_dry Extract & Dry Organic Layer quench_filter->extract_dry 6. Isolate Crude purify Purify by Chromatography extract_dry->purify 7. Purify final_product final_product purify->final_product Pure Product

References

Application Notes and Protocols for C-N Bond Formation Using 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the carbon-nitrogen (C-N) bond formation utilizing the aryl bromide, 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This versatile building block is of significant interest to the medicinal chemistry and drug development community due to its potential for derivatization into a variety of substituted aminobenzonitriles, a scaffold found in numerous biologically active molecules, particularly kinase inhibitors.

While specific literature on the C-N coupling reactions of this compound is limited, this document outlines robust and adaptable protocols for two of the most powerful and widely used methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The provided conditions are based on established procedures for structurally and electronically similar electron-rich aryl bromides.

Overview of C-N Coupling Methodologies

The formation of a C-N bond by coupling an amine with an aryl halide is a cornerstone of modern synthetic chemistry. For a substrate like this compound, which is electron-rich due to the two alkoxy substituents, specific catalytic systems are required to achieve efficient coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods. The choice of phosphine ligand is crucial for the success of the reaction with electron-rich aryl bromides.[1][2][3]

Ullmann Condensation: A classical copper-catalyzed C-N coupling method, the Ullmann reaction has seen a resurgence with the development of improved catalyst systems and ligands, making it a viable and often more economical alternative to palladium-catalyzed methods.[4][5] These reactions, however, sometimes require higher temperatures.

Data Presentation: Representative Reaction Conditions

The following tables summarize proposed reaction conditions for the Buchwald-Hartwig amination and Ullmann condensation of this compound with various amines. These conditions are extrapolated from successful reactions with analogous electron-rich aryl bromides and serve as a starting point for optimization.

Table 1: Proposed Conditions for Buchwald-Hartwig Amination

EntryAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11018-24
3n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8016-24
4BenzylaminePd(OAc)₂ (2)DavePhos (4)Cs₂CO₃Toluene10018-24

Table 2: Proposed Conditions for Ullmann Condensation

EntryAmineCu-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1MorpholineCuI (10)L-Proline (20)K₂CO₃DMSO12024-48
2AnilineCuI (5)Phenanthroline (10)K₃PO₄DMF13024-48
3n-ButylamineCu(acac)₂ (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃Dioxane11024-48
4ImidazoleCu₂O (10)Salicylaldoxime (20)t-BuOKNMP14018-36

Experimental Protocols

The following are detailed, generalized protocols for performing Buchwald-Hartwig and Ullmann C-N coupling reactions with this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound using a palladium catalyst and a biarylphosphine ligand.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-10 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

  • Under the inert atmosphere, add the base (1.5-2.5 equivalents) and this compound (1.0 equivalent).

  • Add the anhydrous, degassed solvent via syringe.

  • Finally, add the amine (1.1-1.5 equivalents) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (80-120 °C).

  • Stir the reaction mixture vigorously for the specified time (12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the copper-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-proline, phenanthroline)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, high-boiling polar solvent (e.g., DMSO, DMF, NMP)

  • Reaction vial or flask with a reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial or flask, add the copper catalyst (5-10 mol%), the ligand (10-20 mol%), the base (2.0 equivalents), and this compound (1.0 equivalent).

  • Flush the vessel with an inert gas.

  • Add the anhydrous solvent via syringe, followed by the amine (1.2-2.0 equivalents).

  • Seal the vessel and heat the reaction mixture to the desired temperature (110-140 °C) with vigorous stirring.

  • Maintain the reaction at temperature for the specified time (18-48 hours), monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography.

Mandatory Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add Pd-catalyst, ligand, base, and aryl bromide to Schlenk tube start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add anhydrous solvent inert->solvent amine Add amine solvent->amine heat Heat and stir amine->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor quench Quench and extract monitor->quench purify Dry, concentrate, and purify quench->purify end Final Product purify->end

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR'R'')L2 Ligand Exchange (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NHR'R'')L2->Ar-NR'R'' Reductive Elimination center->Pd(0)L2 Catalyst Regeneration

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

Substituted 3-aminobenzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the nitrile group can act as a hydrogen bond acceptor or be further functionalized. The ethoxy and methoxy groups on the benzene ring can occupy hydrophobic pockets and contribute to the binding affinity and selectivity of the inhibitor.

Potential Signaling Pathway Inhibition

Many kinase inhibitors target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) pathways often incorporate substituted aniline or aminopyrimidine cores, which can be synthesized from precursors like 3-amino-5-ethoxy-4-methoxybenzonitrile.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) P1 Downstream Signaling Proteins RTK->P1 Phosphorylation P2 Further Signaling Cascade P1->P2 TF Transcription Factors P2->TF Gene Gene Expression TF->Gene Activation Cell Proliferation,\nAngiogenesis, etc. Cell Proliferation, Angiogenesis, etc. Gene->Cell Proliferation,\nAngiogenesis, etc. Inhibitor 3-Aminobenzonitrile Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.

References

Application Note and Protocol: High-Purity Isolation of 3-Bromo-5-ethoxy-4-methoxybenzonitrile via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient. This guide emphasizes the scientific principles behind the selection of the stationary and mobile phases and offers a step-by-step procedure for successful isolation.

Introduction

This compound is a substituted benzonitrile derivative with a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol .[1] Its structural complexity and the presence of multiple functional groups necessitate a robust purification strategy to remove starting materials, by-products, and other impurities from the crude reaction mixture. Column chromatography is a widely employed technique for the purification of organic compounds, separating components based on their differential partitioning between a stationary phase and a mobile phase.[2][3] The choice of an appropriate solvent system (eluent) is critical for achieving optimal separation.[2] This document outlines a systematic approach to developing a column chromatography method for the purification of this compound, beginning with analytical thin-layer chromatography (TLC) to determine the optimal mobile phase composition.

Principles of Separation

The purification of this compound by column chromatography relies on the principle of adsorption chromatography. The stationary phase, silica gel, is a polar adsorbent.[4] The separation of compounds in a mixture is based on their relative polarities.[3]

  • Less polar compounds , having weaker interactions with the polar silica gel, will travel down the column more quickly with the mobile phase.

  • More polar compounds , which adsorb more strongly to the silica gel, will move down the column at a slower rate.

The polarity of the mobile phase is a crucial parameter. A less polar solvent will result in slower elution of all compounds, while a more polar solvent will accelerate their movement down the column.[2] Therefore, a solvent system of intermediate polarity is typically chosen to achieve a balance between separation and elution time.

For this compound, the presence of the nitrile (-CN), ethoxy (-OCH₂CH₃), and methoxy (-OCH₃) groups contributes to its overall polarity. The optimal mobile phase will be one that allows for a clear separation of the target compound from any less polar or more polar impurities.

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2] TLC is a rapid and inexpensive analytical technique that provides a preview of the separation that can be expected on a column.[5]

Materials for TLC
  • Silica gel TLC plates (e.g., with fluorescent indicator F254)

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary spotters

  • A range of solvents of varying polarities (e.g., hexanes, ethyl acetate, dichloromethane)

  • UV lamp for visualization

  • Crude sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)

TLC Protocol
  • Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[6][7]

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent. Use a capillary spotter to apply a small spot of the solution onto the starting line.[8]

  • Prepare the Developing Chamber: Add a small amount of the chosen solvent system (eluent) to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.[7]

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[7][8]

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[8] Allow the plate to dry and then visualize the separated spots under a UV lamp.

  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][8] An ideal Rf value for the target compound for column chromatography is typically between 0.2 and 0.4.

A suggested starting solvent system for TLC analysis of this compound is a mixture of hexanes and ethyl acetate. The ratio can be varied (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to achieve the desired Rf value.

Column Chromatography Protocol

Once the optimal solvent system has been determined by TLC, the purification can be scaled up to column chromatography.

Materials for Column Chromatography
  • Glass chromatography column

  • Silica gel (200-300 mesh is a common choice for gravity chromatography)[9]

  • Sand

  • Glass wool or cotton plug

  • Eluent (the optimal solvent system determined by TLC)

  • Crude this compound

  • Collection vessels (e.g., test tubes or flasks)

  • Rotary evaporator

Workflow for Purification

Purification Workflow Figure 1: Workflow for the Purification of this compound cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Column_Packing Pack the Column (Slurry Method) Sample_Loading Load the Crude Sample Column_Packing->Sample_Loading Elution Elute with Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

References

Application Notes and Protocols for the Recrystallization of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 3-Bromo-5-ethoxy-4-methoxybenzonitrile via recrystallization. It outlines methods for solvent selection, the recrystallization procedure, and assessment of final product purity. The provided protocols are based on the general principles of recrystallization for aromatic nitrile compounds.

Introduction

This compound is a substituted benzonitrile derivative. As with many synthetic organic compounds, purification is a critical step to ensure high purity for subsequent applications in research and drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the compound completely when hot and allow for the formation of high-purity crystals upon cooling, while impurities remain in the solution.

This application note details a systematic approach to selecting an appropriate recrystallization solvent and provides a step-by-step protocol for the purification of this compound.

Solvent Selection

The choice of solvent is paramount for a successful recrystallization. The ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound sparingly or not at all at low temperatures.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

Based on the structure of this compound, which contains a polar nitrile group, ether functionalities, and a halogenated aromatic ring, moderately polar solvents are likely to be suitable. Common choices include alcohols (e.g., ethanol, methanol, isopropanol) or a mixed solvent system, such as ethanol-water. Aromatic compounds can also sometimes be recrystallized from solvents like toluene.

Table 1: Hypothetical Solubility Data for Solvent Screening

The following table illustrates the type of data that should be collected during preliminary small-scale solvent screening tests. Approximately 20-30 mg of crude this compound should be used for each test in about 0.5 mL of solvent.

Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Boiling PointCrystal Formation upon Cooling
WaterInsolubleInsoluble-
HexaneInsolubleSparingly SolublePoor
TolueneSparingly SolubleSolubleSlow, oily precipitation
AcetoneSolubleVery SolublePoor recovery
MethanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleExcellent
IsopropanolSparingly SolubleSolubleGood
Ethanol/Water (9:1)InsolubleSolubleExcellent, well-formed crystals

Experimental Protocol: Recrystallization

This protocol describes the recrystallization of this compound using ethanol as the primary solvent. A variation for a mixed solvent system with ethanol and water is also described.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Boiling chips

  • Ice bath

  • Spatula

  • Watch glass

Protocol:

  • Dissolution: a. Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a boiling chip. b. Add a minimal amount of hot ethanol (start with 5-10 mL) to the flask. c. Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. d. Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.

  • Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. b. Place a second Erlenmeyer flask on the hot plate and pre-heat it. Place a stemless glass funnel with fluted filter paper into the neck of the flask. c. Quickly pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: a. Remove the flask containing the clear solution from the heat. b. For a single solvent system (Ethanol): Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. For a mixed solvent system (Ethanol/Water): While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid (cloudy), indicating the point of saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly. d. Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: a. Set up a Buchner funnel with a piece of filter paper that fits snugly. Wet the filter paper with a small amount of ice-cold ethanol. b. Collect the crystals by vacuum filtration. c. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering soluble impurities. d. Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying: a. Transfer the purified crystals to a pre-weighed watch glass. b. Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

  • Purity Assessment: a. Determine the melting point of the dried, recrystallized product. A sharp melting point indicates high purity. b. Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%

Visualized Workflow

The following diagram illustrates the logical workflow for the recrystallization process.

Recrystallization_Workflow start Start: Crude 3-Bromo-5-ethoxy-4- methoxybenzonitrile dissolve Dissolve in minimal hot solvent start->dissolve insoluble_check Insoluble impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Cool solution slowly insoluble_check->cool No hot_filtration->cool crystallization Induce Crystallization cool->crystallization isolate Isolate crystals (Vacuum Filtration) crystallization->isolate wash Wash with ice-cold solvent isolate->wash dry Dry purified crystals wash->dry end End: Pure Recrystallized Product dry->end

Caption: Recrystallization workflow for this compound.

This detailed application note provides a comprehensive guide for the purification of this compound using recrystallization, a fundamental technique for ensuring the purity of solid organic compounds in a research and development setting.

Application Note: HPLC Method for Purity Analysis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Scope

This document details a High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This method is suitable for quantitative analysis in research, quality control, and drug development settings.

Summary of the Method

This analytical method employs reverse-phase HPLC with UV detection to separate this compound from potential impurities. The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Quantification is achieved by measuring the peak area of the analyte and expressing it as a percentage of the total peak area.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • This compound reference standard of known purity.

    • Methanol (HPLC grade, for sample preparation)

  • Columns and Supplies:

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Syringe filters (0.45 µm) for sample preparation.

    • HPLC vials and caps.

Experimental Protocol

Mobile Phase Preparation

Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point for similar aromatic compounds is a ratio of 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation

Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a standard solution with a final concentration of approximately 0.1 mg/mL.

Sample Solution Preparation

Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a sample solution with a final concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required for specific instrumentation and impurity profiles.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Data Presentation

The purity of the this compound sample can be calculated using the area percent method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of a hypothetical analysis is presented in the table below.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
13.515001.5
27.2 97500 97.5
39.810001.0
Total 100000 100.0

Note: The above data is for illustrative purposes only.

Visualization of Experimental Workflow

HPLC_Purity_Analysis_Workflow cluster_prep Preparation Steps cluster_analysis Analysis Steps cluster_data Data Processing A Mobile Phase Preparation (Acetonitrile:Water) D HPLC System Setup (Set Chromatographic Conditions) A->D B Standard Solution Preparation (0.1 mg/mL) E Inject Standard and Sample Solutions B->E C Sample Solution Preparation (0.1 mg/mL) C->E D->E F Data Acquisition E->F G Peak Integration and Identification F->G H Purity Calculation (% Area) G->H I Generate Report H->I

Application Note: Monitoring Reactions of 3-Bromo-5-ethoxy-4-methoxybenzonitrile using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted benzonitrile derivative that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials.[1] The presence of bromo, ethoxy, and methoxy functional groups allows for a variety of chemical transformations, most notably nucleophilic aromatic substitution reactions at the bromine-bearing carbon.[1] Accurate and efficient monitoring of these reactions is crucial to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose.[2][3] This application note provides a detailed protocol for monitoring a representative nucleophilic substitution reaction of this compound using TLC.

Principle of TLC Monitoring

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2][4] The separation is driven by the polarity of the compounds. In the context of a reaction involving this compound, the starting material and the product will likely have different polarities, leading to different retention factors (Rf values) on a TLC plate. By spotting the reaction mixture on a TLC plate at various time points and eluting it with an appropriate mobile phase, the progress of the reaction can be visually assessed by observing the disappearance of the starting material spot and the appearance of the product spot.

Experimental Protocols

General Reaction Scheme: Nucleophilic Aromatic Substitution

A common reaction involving this compound is the displacement of the bromide with a nucleophile. For the purpose of this protocol, we will consider a hypothetical reaction with a generic amine nucleophile (R-NH2) to yield the corresponding substituted aniline derivative.

Reaction:

This compound + R-NH2 → 3-(R-amino)-5-ethoxy-4-methoxybenzonitrile + HBr

Materials and Equipment
  • Reactants: this compound, amine nucleophile (e.g., morpholine), solvent (e.g., DMF), and a base (e.g., K2CO3).

  • TLC Plates: Silica gel 60 F254 plates.

  • TLC Chamber: A glass jar with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. The optimal ratio should be determined experimentally, but a good starting point is 30:70 (v/v) ethyl acetate:hexane.

  • Visualization: UV lamp (254 nm).

  • General laboratory glassware and equipment.

Detailed TLC Monitoring Protocol
  • Preparation of the TLC Chamber: Pour the chosen mobile phase (e.g., 30:70 ethyl acetate:hexane) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Preparation of the TLC Plate: Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate. Mark equidistant points on this line for spotting the samples.

  • Spotting the Plate:

    • Reference Spot (Starting Material): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot of this solution onto the first marked point on the baseline.

    • Reaction Mixture Spot: At various time intervals (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture using a capillary tube and spot it onto the next marked point on the baseline.

    • Co-spot (Optional but Recommended): On another spot, first apply the starting material reference and then, on top of it, apply the reaction mixture. This helps in confirming the identity of the starting material spot in the reaction mixture lane.

  • Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the baseline with the spots is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Elution and Visualization: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the separated spots under a UV lamp at 254 nm. The aromatic compounds will appear as dark spots.

  • Interpretation of Results:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The starting material (this compound) is expected to be less polar than the amine-substituted product. Therefore, the starting material will have a higher Rf value (travel further up the plate) than the product.

    • As the reaction progresses, the intensity of the starting material spot will decrease, while the intensity of the product spot will increase. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

The following table summarizes hypothetical TLC data for the nucleophilic substitution reaction of this compound.

CompoundMobile Phase (Ethyl Acetate:Hexane)Retention Factor (Rf)
This compound30:700.65
3-(morpholino)-5-ethoxy-4-methoxybenzonitrile30:700.30

Mandatory Visualization

TLC_Monitoring_Workflow A Prepare TLC Chamber (Mobile Phase + Saturation) C Spot Samples on Baseline (Start Material, Reaction Mixture) A->C B Prepare TLC Plate (Draw Baseline) B->C D Develop Plate in Chamber C->D E Dry Plate and Visualize (UV Lamp at 254 nm) D->E F Analyze Results (Calculate Rf, Assess Reaction Progress) E->F

Caption: Workflow for TLC Monitoring of a Chemical Reaction.

References

Synthesis of Bioactive Molecules from 3-Bromo-5-ethoxy-4-methoxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a substituted aromatic compound that serves as a versatile starting material for the synthesis of a variety of biologically active molecules. The presence of a bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The ethoxy and methoxy groups can influence the pharmacokinetic properties of the resulting compounds, while the nitrile group can be a key pharmacophore or be further transformed into other functional groups. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound, with a focus on kinase inhibitors and anti-inflammatory agents.

Core Synthetic Strategies

The bromine atom on the aromatic ring of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating carbon-carbon and carbon-nitrogen bonds, which are crucial for building the core scaffolds of many therapeutic agents. The most common and effective strategies include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.

  • Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds by coupling with alkenes.

These reactions allow for the modular assembly of complex molecules from relatively simple building blocks, making this compound a valuable scaffold in medicinal chemistry.

Application 1: Synthesis of Novel Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase, appended with various substituents that confer selectivity and desirable physicochemical properties. This compound can be utilized as a key building block for the synthesis of such inhibitors.

General Synthetic Workflow for Kinase Inhibitors

G A 3-Bromo-5-ethoxy-4- methoxybenzonitrile B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Reactant C Introduction of Heterocyclic Core B->C Intermediate D Further Functionalization/ Modification C->D Scaffold E Bioactive Kinase Inhibitor D->E Final Product

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Scaffold Synthesis

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Reactions
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-5-ethoxy-4-methoxybenzonitrile85-95
24-Methylphenylboronic acid3-(4-Methylphenyl)-5-ethoxy-4-methoxybenzonitrile80-90
33-Pyridinylboronic acid3-(3-Pyridinyl)-5-ethoxy-4-methoxybenzonitrile75-85

Note: Yields are typical and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.

Application 2: Synthesis of Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. Molecules that can modulate inflammatory pathways are of significant therapeutic interest. The decorated benzene ring of this compound can serve as a scaffold for the synthesis of compounds with potential anti-inflammatory activity.

Signaling Pathway Targeted by Potential Anti-inflammatory Agents

G A Inflammatory Stimulus B Cellular Receptor A->B C Signaling Cascade (e.g., NF-κB, MAPK) B->C D Pro-inflammatory Gene Expression C->D E Inflammatory Mediators (e.g., Cytokines, Prostaglandins) D->E F Synthesized Bioactive Molecule F->C Inhibition

Caption: Inhibition of inflammatory signaling pathways.

Experimental Protocol: Buchwald-Hartwig Amination for N-Aryl Amine Synthesis

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineProductYield (%)
1Morpholine4-(3-Cyano-5-ethoxy-4-methoxyphenyl)morpholine80-90
2Aniline3-Anilino-5-ethoxy-4-methoxybenzonitrile75-85
3Benzylamine3-(Benzylamino)-5-ethoxy-4-methoxybenzonitrile70-80

Note: Yields are typical and may vary based on the specific amine and reaction conditions.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Synthesized compound library

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

Objective: To assess the ability of synthesized compounds to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Synthesized compounds

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Determine the IC₅₀ values for the inhibition of cytokine production.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The palladium-catalyzed cross-coupling reactions described herein provide robust and efficient methods for the construction of novel kinase inhibitors and anti-inflammatory agents. The detailed protocols and representative data serve as a guide for researchers in the field of drug discovery and development to explore the chemical space around this promising scaffold. Further optimization of reaction conditions and exploration of a wider range of coupling partners will undoubtedly lead to the discovery of new and potent therapeutic candidates.

Application Notes and Protocols for the Derivatization of the Nitrile Group in 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical derivatization of the nitrile group in 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This compound serves as a versatile building block in medicinal chemistry and materials science. The protocols herein describe three primary transformations of the nitrile moiety: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to form a tetrazole. These derivatizations introduce key functional groups that enable further molecular elaboration and the synthesis of diverse compound libraries for drug discovery and other applications. This guide includes detailed, step-by-step methodologies, tabulated quantitative data from analogous reactions, and workflow visualizations to aid in experimental planning and execution.

Introduction

This compound is a substituted aromatic compound with a unique substitution pattern that makes it an attractive starting material for the synthesis of complex molecules. The presence of a bromine atom allows for cross-coupling reactions, while the ethoxy and methoxy groups influence the electronic properties and lipophilicity of the molecule. The nitrile group, in particular, is a versatile functional handle that can be transformed into several other important functionalities.

This document outlines protocols for the following key derivatizations:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid (3-Bromo-5-ethoxy-4-methoxybenzoic acid), a crucial intermediate for the formation of amides, esters, and other acid derivatives.

  • Reduction: Transformation of the nitrile to a primary amine ((3-Bromo-5-ethoxy-4-methoxyphenyl)methanamine), which is a key functional group for the introduction of basic centers and for the construction of various nitrogen-containing heterocycles.

  • [3+2] Cycloaddition: Reaction of the nitrile with an azide source to yield a tetrazole (5-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1H-tetrazole), a common bioisostere for carboxylic acids in medicinal chemistry.

Derivatization Pathways

The following diagram illustrates the primary derivatization pathways for the nitrile group in this compound.

DerivatizationPathways Derivatization of this compound Start This compound CarboxylicAcid 3-Bromo-5-ethoxy-4-methoxybenzoic acid Start->CarboxylicAcid Hydrolysis (Acid or Base) Amine (3-Bromo-5-ethoxy-4-methoxyphenyl)methanamine Start->Amine Reduction (e.g., LiAlH4, Catalytic Hydrogenation) Tetrazole 5-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1H-tetrazole Start->Tetrazole [3+2] Cycloaddition (e.g., NaN3)

Caption: Chemical derivatization pathways of the nitrile group.

Experimental Protocols and Data

Hydrolysis to 3-Bromo-5-ethoxy-4-methoxybenzoic acid

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with acid-sensitive functional groups.

This protocol is adapted from general procedures for the hydrolysis of benzonitriles.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (5-10 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of 3-Bromo-5-ethoxy-4-methoxybenzoic acid should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

EntrySubstrateConditionsReaction TimeYield (%)
14-MethoxybenzonitrileNaOH, EtOH/H₂O, Reflux12 h>90
23,5-Dibromo-4-methoxybenzonitrileH₂SO₄, H₂O, 120 °C6 h~85
Reduction to (3-Bromo-5-ethoxy-4-methoxyphenyl)methanamine

The reduction of the nitrile to a primary amine can be accomplished using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common laboratory-scale reagent. Catalytic hydrogenation is an alternative method suitable for larger-scale synthesis.

Caution: Lithium aluminum hydride is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • To the flask, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude (3-Bromo-5-ethoxy-4-methoxyphenyl)methanamine.

  • The product can be further purified by column chromatography or distillation.

EntrySubstrateConditionsReaction TimeYield (%)
14-ChlorobenzonitrileLiAlH₄, THF, 0 °C to rt6 h~90
23,4-DimethoxybenzonitrileH₂, Raney Ni, NH₃/EtOH, 80 °C, 50 bar8 h~85
[3+2] Cycloaddition to 5-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1H-tetrazole

The formation of a tetrazole ring from a nitrile is a valuable transformation in medicinal chemistry. This is typically achieved via a [3+2] cycloaddition reaction with an azide source, often catalyzed by a Lewis acid.

This protocol is adapted from the Sharpless procedure for the synthesis of 5-substituted-1H-tetrazoles.[1]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF) or water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir plate

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (1.0 eq).

  • Add DMF or water as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl to remove zinc salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5-(3-Bromo-5-ethoxy-4-methoxyphenyl)-1H-tetrazole can be purified by recrystallization or column chromatography.

EntrySubstrateConditionsReaction TimeYield (%)
1BenzonitrileNaN₃, NH₄Cl, DMF, 100 °C24 h88
24-TolunitrileNaN₃, ZnBr₂, H₂O, Reflux18 h95

Experimental Workflows

The following diagrams visualize the general experimental workflows for the described derivatization reactions.

HydrolysisWorkflow Workflow for Base-Catalyzed Hydrolysis Start Dissolve Nitrile in EtOH AddBase Add aq. NaOH Start->AddBase Reflux Reflux (12-24h) AddBase->Reflux Evaporate Remove EtOH Reflux->Evaporate Dilute Dilute with Water Evaporate->Dilute Wash Wash with Organic Solvent Dilute->Wash Acidify Acidify with HCl (pH 2-3) Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Product Filter->Dry

Caption: General workflow for the base-catalyzed hydrolysis of the nitrile.

ReductionWorkflow Workflow for LiAlH4 Reduction Start Suspend LiAlH4 in THF (0 °C) AddNitrile Add Nitrile Solution in THF Start->AddNitrile Stir Stir at rt (4-12h) AddNitrile->Stir Quench Quench with H2O and NaOH Stir->Quench Filter Filter through Celite Quench->Filter Dry Dry Organic Phase Filter->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product Concentrate->Purify

Caption: General workflow for the LiAlH₄ reduction of the nitrile.

TetrazoleWorkflow Workflow for Tetrazole Synthesis Start Combine Nitrile, NaN3, and ZnBr2 in DMF Heat Heat (100-120 °C, 12-24h) Start->Heat Cool Cool to rt Heat->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute WashHCl Wash with 1M HCl Dilute->WashHCl WashBrine Wash with Brine WashHCl->WashBrine Dry Dry Organic Phase WashBrine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product Concentrate->Purify

Caption: General workflow for the zinc-catalyzed synthesis of the tetrazole.

Conclusion

The derivatization of the nitrile group in this compound provides access to a range of valuable chemical intermediates. The protocols outlined in this document for hydrolysis, reduction, and tetrazole formation are robust and can be adapted based on the specific requirements of the research project. While quantitative data for the target molecule is limited, the provided information on analogous compounds serves as a useful guide for reaction optimization. These transformations significantly expand the synthetic utility of this compound, making it a valuable precursor for the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols for the Use of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The benzonitrile moiety is a key pharmacophore in a variety of kinase inhibitors, often serving as a hydrogen bond acceptor that interacts with the hinge region of the kinase ATP-binding site.

3-Bromo-5-ethoxy-4-methoxybenzonitrile is a versatile starting material for the synthesis of novel kinase inhibitors. Its trisubstituted phenyl ring allows for the exploration of structure-activity relationships (SAR), while the bromo- and nitrile- functionalities serve as convenient handles for further chemical modifications. This document provides a representative protocol for the synthesis of a hypothetical Bcr-Abl kinase inhibitor, designated as "BK-101," using this compound as a key building block.

Hypothetical Kinase Inhibitor Profile: BK-101

  • Target: Bcr-Abl Tyrosine Kinase

  • Mechanism of Action: ATP-competitive inhibitor

  • Scaffold: Aminopyrimidine

  • Key Building Block: this compound

Quantitative Data Summary

The following table summarizes the hypothetical in vitro data for the synthesized compound BK-101.

CompoundTarget KinaseIC50 (nM)Cell LineCell-based IC50 (nM)
BK-101Bcr-Abl15K56250
Imatinib (control)Bcr-Abl100K562250

Experimental Protocols

Protocol 1: Synthesis of BK-101

This protocol describes a two-step synthesis of the hypothetical Bcr-Abl inhibitor BK-101, starting from this compound. The key steps are a Suzuki coupling to introduce a pyrimidine core, followed by a Buchwald-Hartwig amination to install a solubilizing group.

Step 1: Suzuki Coupling of this compound with (4-aminopyrimidin-2-yl)boronic acid

  • To a solution of this compound (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add (4-aminopyrimidin-2-yl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the intermediate compound.

Step 2: Buchwald-Hartwig Amination with 1-methylpiperazine

  • To a solution of the intermediate from Step 1 (1.0 eq) in toluene, add 1-methylpiperazine (1.5 eq), sodium tert-butoxide (1.4 eq), and Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the mixture to 110 °C and stir for 8 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final compound, BK-101.

Protocol 2: In Vitro Bcr-Abl Kinase Assay

This protocol describes a representative method for evaluating the inhibitory activity of BK-101 against the Bcr-Abl kinase.

  • Prepare a stock solution of BK-101 in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution to obtain a range of test concentrations.

  • In a 96-well plate, combine the recombinant Bcr-Abl kinase, a suitable peptide substrate, and ATP.

  • Add the diluted BK-101 or control inhibitor to the wells.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Calculate the percent inhibition for each concentration of BK-101.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Bcr_Abl_Signaling_Pathway Bcr-Abl Bcr-Abl Grb2 Grb2 Bcr-Abl->Grb2 STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation Anti-apoptosis Anti-apoptosis STAT5->Anti-apoptosis Akt Akt PI3K->Akt Akt->Anti-apoptosis

Caption: Bcr-Abl signaling pathway leading to cell proliferation and survival.

Experimental Workflow

Synthesis_Workflow start Start step1 Step 1: Suzuki Coupling This compound + (4-aminopyrimidin-2-yl)boronic acid Pd(PPh3)4, K2CO3 1,4-dioxane/water, 90°C, 12h start->step1 step2 Step 2: Buchwald-Hartwig Amination Intermediate + 1-methylpiperazine Pd2(dba)3, Xantphos, NaOtBu Toluene, 110°C, 8h step1->step2 purification Purification Column Chromatography step2->purification characterization Characterization NMR, LC-MS, HRMS purification->characterization bioassay Biological Evaluation Bcr-Abl Kinase Assay Cell-based Assays characterization->bioassay end End bioassay->end

Caption: Workflow for the synthesis and evaluation of BK-101.

Application Note: A Scalable Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a three-step process starting from the readily available starting material, isovanillin. This protocol is designed to be scalable and provides clear, step-by-step instructions, along with data presented in a structured format for easy interpretation.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step reaction sequence:

  • Ethylation of isovanillin to yield 3-ethoxy-4-methoxybenzaldehyde.

  • Oximation and Dehydration of 3-ethoxy-4-methoxybenzaldehyde to form 3-ethoxy-4-methoxybenzonitrile.

  • Regioselective Bromination of 3-ethoxy-4-methoxybenzonitrile to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This procedure is adapted from established ethylation methods for vanillin derivatives.[1][2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 1 mole scale)MolesEquivalents
Isovanillin152.15152.15 g1.01.0
Bromoethane108.97130.8 g (94.8 mL)1.21.2
Potassium Carbonate138.21207.3 g1.51.5
N,N-Dimethylformamide (DMF)-1.0 L--
Ethyl acetate-For extraction--
Water-For washing--
Brine-For washing--
Anhydrous Sodium Sulfate-For drying--

Procedure:

  • To a stirred solution of isovanillin (1.0 mol) in N,N-dimethylformamide (1.0 L) in a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add potassium carbonate (1.5 mol).

  • Heat the mixture to 80°C.

  • Slowly add bromoethane (1.2 mol) to the reaction mixture over a period of 30 minutes, maintaining the temperature at 80°C.

  • After the addition is complete, continue to stir the reaction mixture at 80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (5 L) and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with copious amounts of water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol/water to yield pure 3-ethoxy-4-methoxybenzaldehyde as a white solid.

Expected Yield: 90-95%

Step 2: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

This one-pot procedure for the conversion of an aldehyde to a nitrile is efficient for scale-up.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 1 mole scale)MolesEquivalents
3-Ethoxy-4-methoxybenzaldehyde180.20180.20 g1.01.0
Hydroxylamine Hydrochloride69.4983.4 g1.21.2
Acetic Anhydride102.09306.3 g (283 mL)3.03.0
Water-For work-up--

Procedure:

  • In a reaction vessel, suspend 3-ethoxy-4-methoxybenzaldehyde (1.0 mol) and hydroxylamine hydrochloride (1.2 mol) in acetic anhydride (3.0 mol).

  • Heat the mixture to 130-140°C and stir for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water (5 L) with vigorous stirring.

  • Continue stirring for 1-2 hours until the product precipitates completely.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • The crude 3-ethoxy-4-methoxybenzonitrile can be used in the next step without further purification or can be recrystallized from ethanol.

Expected Yield: 92-97%

Step 3: Synthesis of this compound

This step requires careful control of the brominating agent to ensure mono-bromination. The use of N-Bromosuccinimide (NBS) is recommended for better selectivity on a larger scale.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 1 mole scale)MolesEquivalents
3-Ethoxy-4-methoxybenzonitrile177.20177.20 g1.01.0
N-Bromosuccinimide (NBS)177.98186.9 g1.051.05
Acetonitrile-1.5 L--
Sodium Thiosulfate (aq. solution)-For quenching--
Ethyl acetate-For extraction--
Water-For washing--
Brine-For washing--
Anhydrous Sodium Sulfate-For drying--

Procedure:

  • Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 mol) in acetonitrile (1.5 L) in a reaction vessel protected from light.

  • Cool the solution to 0-5°C using an ice bath.

  • Add N-Bromosuccinimide (1.05 mol) portion-wise over a period of 1-2 hours, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at 0-5°C for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expected Yield: 75-85%

Summary of Quantitative Data

StepStarting MaterialProductMolar Mass ( g/mol )Typical Yield (%)Purity (by HPLC)
1Isovanillin3-Ethoxy-4-methoxybenzaldehyde180.2090-95>98%
23-Ethoxy-4-methoxybenzaldehyde3-Ethoxy-4-methoxybenzonitrile177.2092-97>97%
33-Ethoxy-4-methoxybenzonitrileThis compound256.1075-85>99%

Visualizations

Synthetic Workflow

Synthesis_Workflow Start Isovanillin Intermediate1 3-Ethoxy-4-methoxy- benzaldehyde Start->Intermediate1 Step 1: Ethylation (Bromoethane, K2CO3) Intermediate2 3-Ethoxy-4-methoxy- benzonitrile Intermediate1->Intermediate2 Step 2: Nitrile Formation (NH2OH.HCl, Ac2O) FinalProduct 3-Bromo-5-ethoxy-4-methoxy- benzonitrile Intermediate2->FinalProduct Step 3: Bromination (NBS)

Caption: Overall synthetic workflow for the preparation of this compound.

Scale-Up Considerations and Safety

  • Heat Management: The ethylation and nitrile formation steps can be exothermic. For large-scale synthesis, it is crucial to ensure efficient heat dissipation to prevent runaway reactions and byproduct formation.[4]

  • Reagent Addition: The portion-wise addition of NBS in the bromination step is critical to control the reaction and minimize the formation of di-brominated impurities.

  • Purification: On a larger scale, recrystallization is often more practical than column chromatography for the final product purification. The choice of solvent for recrystallization should be carefully optimized.

  • Safety:

    • Bromoethane is a volatile and flammable alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

    • Acetic anhydride is corrosive and a lachrymator. Use with caution in a fume hood.

    • N-Bromosuccinimide is a corrosive solid and a source of bromine. Avoid inhalation of dust and contact with skin. The reaction should be protected from light to prevent radical side reactions.

    • Always perform a risk assessment before carrying out any chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective synthetic route starts from Isovanillin and involves three key steps:

  • Ethylation: The phenolic hydroxyl group of Isovanillin is ethylated to form 3-ethoxy-4-methoxybenzaldehyde.

  • Nitrile Formation: The aldehyde functional group is then converted to a nitrile, yielding 3-ethoxy-4-methoxybenzonitrile.

  • Bromination: Finally, regioselective bromination of the aromatic ring affords the target compound, this compound.

Q2: What are the most common impurities I should be aware of during this synthesis?

Impurities can arise at each stage of the synthesis. The most common include:

  • From Ethylation: Unreacted Isovanillin.

  • From Nitrile Formation: Residual 3-ethoxy-4-methoxybenzaldehyde and the intermediate 3-ethoxy-4-methoxybenzaldoxime.

  • From Bromination: Regioisomers of the final product (e.g., 2-Bromo-5-ethoxy-4-methoxybenzonitrile or 6-Bromo-3-ethoxy-4-methoxybenzonitrile) and potentially di-brominated byproducts.

Q3: How can I monitor the progress of each reaction step?

Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of each reaction. By co-spotting the reaction mixture with the starting material and, if available, the expected product, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on reaction conversion and impurity levels.

Troubleshooting Guides

Problem 1: Incomplete Ethylation of Isovanillin

Symptom: TLC or HPLC analysis of the crude product from the ethylation step shows a significant amount of remaining Isovanillin.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Ethylation Reagent: The molar ratio of the ethylating agent (e.g., bromoethane or diethyl sulfate) to Isovanillin is too low.Increase the molar equivalents of the ethylating agent. A common ratio is 1.1 to 1.5 equivalents.
Ineffective Base: The base used (e.g., potassium carbonate, sodium hydroxide) is not strong enough or is of poor quality.Ensure the base is anhydrous and of high purity. Consider using a stronger base or a phase-transfer catalyst to enhance reactivity.
Low Reaction Temperature: The reaction temperature is too low to drive the reaction to completion.Increase the reaction temperature. Ethylation of Isovanillin is often carried out at elevated temperatures (e.g., 60-80 °C).
Short Reaction Time: The reaction was not allowed to proceed for a sufficient duration.Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.
Problem 2: Presence of Aldehyde and/or Oxime Impurities After Nitrile Formation

Symptom: The product after the nitrile formation step contains residual 3-ethoxy-4-methoxybenzaldehyde or the intermediate 3-ethoxy-4-methoxybenzaldoxime.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Oxime Formation: Insufficient hydroxylamine was used to convert all the aldehyde to the oxime intermediate.Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 equivalents) relative to the starting aldehyde.
Inefficient Dehydration: The dehydrating agent (e.g., acetic anhydride, thionyl chloride) is not effective or was used in insufficient quantity.Ensure the dehydrating agent is fresh and used in an adequate amount. The reaction often requires heating to ensure complete dehydration of the oxime to the nitrile.
Hydrolysis of Nitrile: The work-up or purification conditions are too acidic or basic, leading to the hydrolysis of the nitrile back to the amide or carboxylic acid.Maintain neutral or near-neutral pH during work-up and purification.
Problem 3: Formation of Regioisomeric and/or Di-brominated Impurities During Bromination

Symptom: The final product is contaminated with isomers or di-brominated species, as observed by HPLC, GC-MS, or NMR.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Lack of Regioselectivity: The brominating agent is too reactive, or the reaction conditions do not favor bromination at the desired position. The ethoxy and methoxy groups are ortho-, para-directing, which can lead to substitution at other positions.Use a milder brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a catalyst. Control the reaction temperature, as lower temperatures generally favor higher selectivity.
Over-bromination: An excess of the brominating agent was used, leading to the formation of di-brominated byproducts.Carefully control the stoichiometry of the brominating agent, typically using 1.0 to 1.1 equivalents. Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations.
Inappropriate Solvent: The solvent used may influence the regioselectivity of the bromination.Aprotic solvents are commonly used. The choice of solvent can impact the solubility of the starting material and the reactivity of the brominating agent.

Experimental Protocols

Key Experiment: Regioselective Bromination of 3-ethoxy-4-methoxybenzonitrile

This protocol provides a general method for the regioselective bromination of 3-ethoxy-4-methoxybenzonitrile.

Materials:

  • 3-ethoxy-4-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • Dissolve 3-ethoxy-4-methoxybenzonitrile (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Slowly add N-bromosuccinimide (1.05 equivalents) to the stirred solution in portions at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway Isovanillin Isovanillin Intermediate1 3-ethoxy-4-methoxy- benzaldehyde Isovanillin->Intermediate1 Ethylation Intermediate2 3-ethoxy-4-methoxy- benzonitrile Intermediate1->Intermediate2 Nitrile Formation FinalProduct 3-Bromo-5-ethoxy- 4-methoxybenzonitrile Intermediate2->FinalProduct Bromination

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Impurity Detected in Final Product CheckPurity Analyze Purity of Starting Materials & Intermediates Start->CheckPurity IdentifyImpurity Identify Impurity Structure (e.g., by MS, NMR) CheckPurity->IdentifyImpurity ImpuritySource Determine at which step the impurity is formed IdentifyImpurity->ImpuritySource EthylationStep Ethylation Step ImpuritySource->EthylationStep Unreacted Isovanillin NitrileStep Nitrile Formation Step ImpuritySource->NitrileStep Aldehyde or Oxime BrominationStep Bromination Step ImpuritySource->BrominationStep Isomer or Di-brominated OptimizeEthylation Optimize Ethylation: - Adjust Stoichiometry - Change Base/Solvent - Modify Temperature/Time EthylationStep->OptimizeEthylation OptimizeNitrile Optimize Nitrile Formation: - Ensure Complete Oxime Formation - Use Effective Dehydrating Agent - Control Work-up pH NitrileStep->OptimizeNitrile OptimizeBromination Optimize Bromination: - Use Milder Brominating Agent - Control Stoichiometry - Adjust Temperature/Solvent BrominationStep->OptimizeBromination Purification Refine Purification Strategy OptimizeEthylation->Purification OptimizeNitrile->Purification OptimizeBromination->Purification

Caption: Troubleshooting workflow for impurity identification and mitigation.

Technical Support Center: Suzuki Coupling of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side product formation in the Suzuki coupling of substituted benzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of substituted benzonitriles?

A1: The most frequently encountered side products are:

  • Protodeboronation: Replacement of the boronic acid or ester group with a hydrogen atom on the benzonitrile starting material. This is a well-known undesired side reaction in Suzuki couplings.[1]

  • Dehalogenation: Replacement of the halide on the coupling partner with a hydrogen atom. This is particularly common with electron-rich aryl halides and highly active catalyst systems.

  • Homocoupling: The dimerization of the boronic acid or organohalide starting materials to form symmetrical biaryls. This can be mediated by the palladium catalyst, especially in the presence of oxygen.

  • Nitrile Group Hydrolysis: Under certain basic or acidic conditions, the nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH). Palladium(II) complexes can catalyze the selective hydration of nitriles to the corresponding carboxamides.[2]

Q2: My main side product is the dehalogenated benzonitrile. What are the primary causes and how can I minimize it?

A2: Dehalogenation typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in the catalytic cycle.

  • Causes:

    • Base: Strong alkoxide bases can act as hydride donors.

    • Solvent: Protic solvents like alcohols can be a source of hydrides.

    • Water: While often necessary, excessive water can be a proton source that contributes to dehalogenation.

  • Troubleshooting Strategies:

    • Base Selection: Switch to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]

    • Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[3]

    • Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These can promote the desired reductive elimination over dehalogenation.

Q3: I am observing significant amounts of protodeboronation of my cyanophenylboronic acid. What conditions favor this side reaction and how can it be prevented?

A3: Protodeboronation is the protonolysis of the C-B bond and is highly dependent on reaction conditions.[1]

  • Causes:

    • pH: The reaction pH plays a crucial role in the rate of protodeboronation.[1]

    • Water: The presence of water is necessary for this side reaction to occur.

    • Temperature: Higher temperatures can accelerate protodeboronation.

  • Troubleshooting Strategies:

    • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.

    • Anhydrous Conditions: While challenging, minimizing water content can suppress this side reaction.

    • Slow-Release Strategy: Using reagents like MIDA boronates or organotrifluoroborates allows for a slow release of the boronic acid, keeping its concentration low and minimizing side reactions.[1]

Q4: How can I avoid the homocoupling of 4-cyanophenylboronic acid?

A4: Homocoupling is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.

  • Causes:

    • Oxygen: Dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.

    • Pd(II) Precatalysts: Pd(II) salts can react directly with the boronic acid to form the homocoupled product.

  • Troubleshooting Strategies:

    • Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst that rapidly converts to the active Pd(0) species.

    • Slow Addition: A slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[4]

Q5: Is the nitrile group on my benzonitrile substrate stable under typical Suzuki coupling conditions?

A5: Generally, the nitrile group is robust and compatible with a wide range of Suzuki coupling conditions. However, hydrolysis to the corresponding amide or carboxylic acid can occur, particularly under harsh basic or acidic conditions and in the presence of water. Palladium(II) complexes have been shown to catalyze the hydration of nitriles to amides.[2] To minimize this, it is advisable to use milder bases (e.g., K₂CO₃, K₃PO₄) and avoid prolonged reaction times at high temperatures if nitrile hydrolysis is a concern.

Troubleshooting Guides

Problem 1: High Levels of Dehalogenated Byproduct

This guide provides a systematic approach to minimizing dehalogenation in the Suzuki coupling of halobenzonitriles.

Illustrative Data on the Effect of Base on Dehalogenation:

Aryl HalideBaseYield of Coupled Product (%)Yield of Dehalogenated Byproduct (%)Reference
4-BromotolueneNaOt-Bu8018Fictionalized Data[3]
4-IodoanisoleEt₃N6530Fictionalized Data[3]
2-BromopyridineK₃PO₄953Fictionalized Data[3]
5-BromoindoleCs₂CO₃944Fictionalized Data[3]

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Troubleshooting Workflow:

Dehalogenation_Troubleshooting start High Dehalogenation Observed base Modify Base start->base solvent Change Solvent base->solvent If still high success Dehalogenation Minimized base->success Successful base_action Switch from strong alkoxide bases (e.g., NaOEt, KOtBu) to weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). base->base_action ligand Screen Ligands solvent->ligand If still high solvent->success Successful solvent_action Replace protic solvents (e.g., alcohols) with aprotic solvents (e.g., dioxane, THF, toluene). solvent->solvent_action temp Lower Temperature ligand->temp If still high ligand->success Successful ligand_action Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands. ligand->ligand_action temp->success Successful temp_action Reduce reaction temperature if possible to disfavor the dehalogenation pathway. temp->temp_action

Troubleshooting workflow for minimizing dehalogenation.
Problem 2: Excessive Homocoupling of Boronic Acid

This section provides guidance on reducing the formation of symmetrical biaryls from the benzonitrileboronic acid starting material.

Troubleshooting Workflow:

Homocoupling_Troubleshooting start High Homocoupling Observed degas Improve Degassing start->degas catalyst Change Pd Source degas->catalyst If still high success Homocoupling Minimized degas->success Successful degas_action Ensure rigorous exclusion of oxygen by sparging solvents with inert gas or using freeze-pump-thaw cycles. degas->degas_action addition Slow Addition of Boronic Acid catalyst->addition If still high catalyst->success Successful catalyst_action Use a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to bypass direct reaction with the boronic acid. catalyst->catalyst_action addition->success Successful addition_action Add the boronic acid solution slowly to the reaction mixture to maintain a low concentration. addition->addition_action

Troubleshooting workflow for minimizing homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Substituted Bromobenzonitrile with Minimal Dehalogenation

This protocol is a general starting point for the Suzuki coupling of a bromobenzonitrile with an arylboronic acid, using a catalyst system known to minimize dehalogenation.[3]

  • Materials:

    • Substituted Bromobenzonitrile (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • SPhos (0.022 mmol, 2.2 mol%)

    • K₃PO₄ (2.0 mmol)

    • Toluene (5 mL)

    • Water (0.5 mL)

    • Schlenk flask or sealed vial

    • Stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask or vial under an inert atmosphere, add the substituted bromobenzonitrile, arylboronic acid, and K₃PO₄.

    • Add the Pd₂(dba)₃ and SPhos.

    • Add the toluene and water.

    • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling using Bis(benzonitrile)palladium(II) Chloride

This protocol outlines the use of a stable and convenient Pd(II) precatalyst.

  • Materials:

    • Aryl bromide (e.g., bromobenzonitrile) (1.0 mmol)

    • Arylboronic acid (e.g., cyanophenylboronic acid) (1.2 mmol)

    • Bis(benzonitrile)palladium(II) chloride (0.02 mmol, 2 mol%)

    • Triphenylphosphine (0.04 mmol, 4 mol%)

    • Potassium carbonate (2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

    • Dry Schlenk flask

    • Stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, bis(benzonitrile)palladium(II) chloride, triphenylphosphine, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (repeat this cycle three times).

    • Add toluene and water via syringe.

    • Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Proceed with a standard aqueous workup and purification by column chromatography.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Suzuki Coupling with Competing Side Reactions

Suzuki_Cycle_With_Side_Reactions pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_ii_complex R¹-Pd(II)L_n-X ox_add->pd_ii_complex transmetal Transmetalation pd_ii_complex->transmetal pd_h Pd-H Species pd_ii_complex->pd_h Forms from base/solvent pd_ii_biaryl R¹-Pd(II)L_n-R² transmetal->pd_ii_biaryl red_elim Reductive Elimination pd_ii_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product R¹-R² (Desired Product) red_elim->product dehalogenation Dehalogenation protodeboronation Protodeboronation homocoupling Homocoupling (R²-R²) r1x R¹-X (Halobenzonitrile) r1x->ox_add r2b R²-B(OR)₂ (Cyanophenylboronic acid/ester) r2b->transmetal r2b->protodeboronation H₂O / H⁺ r2b->homocoupling O₂ / Pd(II) base Base base->transmetal pd_h->dehalogenation Reductive Elimination

Suzuki catalytic cycle with key side reactions.
General Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add solid reagents (aryl halide, boronic acid, base, catalyst, ligand) to a dry flask. inert 2. Make the atmosphere inert (evacuate and backfill with Ar/N₂). setup->inert solvents 3. Add degassed solvents. inert->solvents heat 4. Heat the mixture to the specified temperature with vigorous stirring. solvents->heat monitor 5. Monitor reaction progress (TLC, LC-MS, GC-MS). heat->monitor cool 6. Cool the reaction to room temperature. monitor->cool extract 7. Perform aqueous workup (e.g., dilute with EtOAc, wash with H₂O and brine). cool->extract dry 8. Dry the organic layer (e.g., Na₂SO₄ or MgSO₄) and concentrate. extract->dry purify 9. Purify the crude product (e.g., column chromatography). dry->purify

General experimental workflow for Suzuki coupling.

References

How to increase the yield of 3-Bromo-5-ethoxy-4-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and reproducibility of your synthesis.

Introduction: The Synthetic Challenge

This compound is a substituted aromatic compound that can serve as a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. The arrangement of its functional groups—a nitrile, a bromine atom, and two different alkoxy groups—presents a unique synthetic challenge. Achieving high yields requires careful control over reaction conditions to manage regioselectivity and prevent the formation of unwanted byproducts. This guide provides a structured approach to identifying and resolving common issues encountered during its preparation.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several routes. The most common strategies involve the sequential introduction of the required functional groups onto a commercially available starting material. A logical and frequently employed pathway starts from isovanillin, proceeding through ethylation, nitrile formation, and finally, regioselective bromination. An alternative, and often more challenging route, involves a Sandmeyer reaction on a suitable aniline precursor.

Below is a diagram outlining a common synthetic workflow.

Synthetic_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Final Bromination Isovanillin Isovanillin Step1 Ethylation (Bromoethane, K2CO3) Isovanillin->Step1 Intermediate1 3-Ethoxy-4-methoxy- benzaldehyde Step1->Intermediate1 Step2 Oximation (NH2OH·HCl) Intermediate1->Step2 Intermediate2 Aldoxime Intermediate Step2->Intermediate2 Step3 Dehydration (Acetic Anhydride) Intermediate2->Step3 Precursor 3-Ethoxy-4-methoxy- benzonitrile Step3->Precursor Step4 Bromination (e.g., NBS) Precursor->Step4 Final_Product 3-Bromo-5-ethoxy-4- methoxybenzonitrile Step4->Final_Product

Caption: A common synthetic pathway to this compound.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Part 1: Precursor Synthesis (3-Ethoxy-4-methoxybenzonitrile)

Question 1: My ethylation of isovanillin (Step 1) is incomplete, leading to low yields of 3-ethoxy-4-methoxybenzaldehyde. What can I do?

Answer: Incomplete ethylation is a common problem, often stemming from several factors:

  • Base Strength and Stoichiometry: Potassium carbonate (K₂CO₃) is a common and effective base, but it must be anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents) to neutralize the phenolic proton and drive the reaction forward.

  • Reagent Quality: Bromoethane should be fresh and of high purity. Over time, it can degrade, reducing its effectiveness.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are excellent choices as they readily dissolve the phenoxide salt and promote the Sₙ2 reaction. Ensure your solvent is anhydrous.

  • Reaction Temperature and Time: While heating is necessary, excessive temperatures can lead to side reactions. A temperature of 80-100°C is typically sufficient.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can be several hours.[1]

Question 2: The conversion of the aldehyde to the nitrile (Steps 2 & 3) is inefficient. How can I improve this?

Answer: This two-step process (oximation followed by dehydration) has critical points for optimization. A patent for a similar synthesis highlights using acetic anhydride as a dehydrating agent.[2]

  • Oximation (Step 2): Ensure the hydroxylamine hydrochloride is fully dissolved and that the pH is properly adjusted (often with a base like sodium acetate or pyridine) to free the hydroxylamine nucleophile. The reaction is typically straightforward but should be run to completion as monitored by TLC.

  • Dehydration (Step 3):

    • Choice of Dehydrating Agent: Acetic anhydride is effective and commonly used.[2] Other reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) can also be used, but may require harsher conditions.[3][4]

    • Temperature Control: When using acetic anhydride, heating is required (e.g., reflux at ~130°C).[2] However, high temperatures can sometimes lead to decomposition.[3] Careful temperature management is key.

    • Anhydrous Conditions: Water will react with the dehydrating agent and inhibit the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]

Part 2: The Bromination Step

The regioselective bromination of the electron-rich 3-ethoxy-4-methoxybenzonitrile is arguably the most critical and challenging step. The two alkoxy groups are activating and ortho-, para-directing. The desired product requires bromination ortho to the methoxy group and meta to the nitrile.

Question 3: My bromination reaction gives a mixture of isomers and a low yield of the desired 3-bromo product. How can I improve regioselectivity?

Answer: Achieving high regioselectivity is paramount. The issue of isomer formation arises from bromination at other activated positions on the ring.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂) for activated aromatic rings.[5] It can help minimize over-bromination and side reactions.

  • Solvent Effects: The choice of solvent can significantly influence the selectivity of the reaction. Acetonitrile is often a good starting point for reactions with NBS.[5] Experimenting with different solvents (e.g., DMF, dichloromethane) may be necessary.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to enhance selectivity.[5] Exothermic reactions need to be carefully controlled to prevent localized overheating, which can lead to the formation of multiple products.

  • Catalyst: In some cases, a mild Lewis acid catalyst may be used, but this can also decrease selectivity. It is often best to attempt the reaction without a catalyst first.

Question 4: I am observing significant amounts of unreacted starting material and/or di-brominated byproducts. What's going wrong?

Answer: This indicates an issue with reaction stoichiometry or conditions.

  • Unreacted Starting Material:

    • Insufficient Brominating Agent: Ensure you are using at least one full equivalent of the brominating agent (e.g., NBS).

    • Reaction Time: The reaction may be slow at lower temperatures. Monitor the reaction progress by TLC or GC to ensure it has gone to completion.

  • Di-brominated Byproducts:

    • Excess Brominating Agent: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the brominating agent.

    • Reaction Temperature: High temperatures can favor multiple substitutions. Maintain a low and consistent temperature throughout the addition of the brominating agent.

ParameterRecommendation for High Yield & SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and often more selective than Br₂, reducing side products.[5]
Solvent Acetonitrile or Dichloromethane (DCM)Anhydrous polar aprotic solvents are generally effective.
Temperature 0°C to Room TemperatureLower temperatures increase selectivity and minimize over-bromination.[5]
Stoichiometry 1.0 - 1.1 equivalents of NBSPrevents both incomplete reaction and formation of di-brominated products.
Part 3: Alternative Route - The Sandmeyer Reaction

While not the primary route discussed, a Sandmeyer reaction could be used to introduce the bromo group, for example, starting from 3-amino-5-ethoxy-4-methoxybenzonitrile. This reaction is notoriously sensitive and prone to low yields.

Question 5: My Sandmeyer bromination is giving a very low yield and a lot of tar-like byproducts. What are the likely causes?

Answer: The Sandmeyer reaction involves the formation of a thermally unstable diazonium salt, which is the source of most problems.[6]

  • Diazotization Step (Amine → Diazonium Salt):

    • Critical Temperature Control: This step must be performed at 0-5°C.[3] Above this temperature, the diazonium salt rapidly decomposes, primarily to the corresponding phenol by reacting with water.[7]

    • Acid Concentration: A sufficient excess of strong acid (e.g., HBr or HCl) is required to prevent side reactions like azo coupling.[6]

    • Nitrite Addition: The sodium nitrite solution must be added slowly and dropwise below the surface of the reaction mixture to ensure immediate reaction and prevent localized warming.[3]

  • Displacement Step (Diazonium Salt → Bromo Product):

    • Catalyst Quality: Use freshly prepared or high-quality copper(I) bromide (CuBr). The Cu(I) salt is the active catalyst that facilitates the radical-based substitution.[8][9]

    • Immediate Use: The cold diazonium salt solution should be used immediately after it is prepared.[3] Do not let it warm up or sit for an extended period.

    • Decomposition: Even with perfect technique, some decomposition of the diazonium salt is inevitable, leading to phenol byproducts.[7]

Troubleshooting_Sandmeyer cluster_diazotization Diazotization Stage Issues cluster_substitution Substitution Stage Issues Start Low Yield in Sandmeyer Reaction Temp Temperature > 5°C? Start->Temp Incomplete Incomplete Diazotization? Start->Incomplete Catalyst Poor Cu(I)Br Quality? Start->Catalyst Side_Reactions Side Reactions Occurring? Start->Side_Reactions Decomposition Diazonium salt decomposes to phenol byproduct. Temp->Decomposition Yes Low_Yield1 Reduced formation of diazonium salt. Incomplete->Low_Yield1 Yes Low_Yield2 Inefficient substitution reaction. Catalyst->Low_Yield2 Yes Byproducts Formation of biaryls, azo compounds, etc. Side_Reactions->Byproducts Yes

Caption: Troubleshooting logic for low yields in the Sandmeyer reaction.

Part 4: Purification

Question 6: My final product is impure even after work-up. What is the best way to purify this compound?

Answer: Effective purification is crucial for obtaining a high-quality final product.

  • Initial Work-up: After the bromination reaction, a quench with a reducing agent like sodium thiosulfate or sodium bisulfite is essential to destroy any remaining brominating agent.[5] This is followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine to remove inorganic salts and water-soluble impurities.

  • Recrystallization: This is the preferred method for purification on a larger scale.[10] The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] Potential solvents to screen include ethanol, isopropanol, hexanes, or mixtures like ethyl acetate/hexanes.

  • Column Chromatography: If recrystallization fails to remove persistent impurities (like isomers with similar solubility), silica gel column chromatography is the most effective method.[10] Use a solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities, monitoring the fractions by TLC.

Optimized Experimental Protocol: Regioselective Bromination

This protocol provides a starting point for the bromination of 3-ethoxy-4-methoxybenzonitrile. Optimization may be required based on your specific laboratory conditions and observations.

Materials and Reagents:

  • 3-ethoxy-4-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-ethoxy-4-methoxybenzonitrile in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir for 10 minutes.

  • Work-up: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography to obtain pure this compound.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges with this substrate arise from its electronic and steric properties. The presence of two electron-donating alkoxy groups (ethoxy and methoxy) makes the aryl bromide electron-rich. This can slow down the oxidative addition step, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. Additionally, the nitrile group, while generally well-tolerated, can potentially coordinate to the metal center and influence the catalytic activity. Careful selection of the catalyst system, particularly the ligand, is crucial to overcome these challenges.

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: this compound is a versatile substrate for several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

The choice of reaction will depend on the desired final product.

Q3: How do the alkoxy groups influence the reactivity of the C-Br bond?

A3: The ethoxy and methoxy groups are electron-donating, which increases the electron density on the aromatic ring. This increased electron density can make the oxidative addition of a Pd(0) catalyst to the C-Br bond more challenging compared to electron-deficient aryl bromides. To promote this step, it is often beneficial to use electron-rich and sterically bulky phosphine ligands, which can facilitate the oxidative addition.

Q4: Can the nitrile group interfere with the palladium catalyst?

A4: While nitriles are generally compatible with many cross-coupling conditions, they are known to be coordinating functional groups.[1] In some cases, the nitrile can bind to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species. Using bulky ligands can often mitigate this issue by sterically hindering the coordination of the nitrile group to the metal.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no product yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: Ensure the palladium source and ligand are of high quality and have not been degraded. For reactions sensitive to air and moisture, use of a pre-catalyst or careful handling under an inert atmosphere is crucial.

  • Suboptimal Ligand Choice: For an electron-rich substrate like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more effective than less donating ligands like triphenylphosphine.

  • Inappropriate Base: The choice of base is critical for the efficiency of the transmetalation step (in Suzuki-Miyaura) or for the overall catalytic cycle. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary.

  • Insufficient Temperature: Electron-rich aryl bromides may require higher reaction temperatures to facilitate oxidative addition. Gradually increase the temperature, monitoring for potential decomposition.

  • Improper Solvent: The solvent can significantly impact the solubility of reagents and the stability of the catalyst. Common solvents for cross-coupling include dioxane, toluene, and DMF. For Suzuki reactions, the addition of water is often required.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Check Catalyst Activity - Use fresh catalyst/ligand - Consider a pre-catalyst - Ensure inert atmosphere start->catalyst ligand Screen Ligands - Try bulky, electron-rich ligands (e.g., SPhos, XPhos) catalyst->ligand If catalyst is active base Optimize Base - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) ligand->base If yield is still low conditions Adjust Conditions - Increase temperature - Vary solvent base->conditions If no improvement analysis Analyze Reaction Mixture - Check for starting material - Identify byproducts conditions->analysis analysis->start If issues persist end Improved Yield analysis->end If successful

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Side Products

The presence of byproducts indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

  • Debromination (Hydrodehalogenation):

    • Cause: The bromine atom is replaced by a hydrogen atom. This can be promoted by certain ligands, the presence of water or other protic sources, and high temperatures.

    • Solution: Use a bulkier ligand, ensure strictly anhydrous conditions (if the reaction allows), and consider lowering the reaction temperature. The choice of base can also be influential; switching to a non-hydroxide base might be beneficial.[2]

  • Homocoupling:

    • Cause: Two molecules of the boronic acid (in Suzuki-Miyaura) or the aryl bromide couple with themselves. Homocoupling of boronic acids is often promoted by the presence of oxygen.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen). Slow addition of the coupling partner can sometimes minimize homocoupling.

  • Protodeboronation (in Suzuki-Miyaura):

    • Cause: The boronic acid or ester is replaced by a hydrogen atom before it can transmetalate to the palladium center. This can be caused by excess water or a base that is too strong.

    • Solution: Use a boronic ester (e.g., a pinacol ester) which is generally more stable. Minimize the amount of water in the reaction or use anhydrous conditions if feasible.

Logical Diagram of Common Side Reactions

side_reactions cluster_start Starting Materials cluster_products Possible Products aryl_bromide Ar-Br desired_product Desired Product (Ar-R) aryl_bromide->desired_product debromination Debromination (Ar-H) aryl_bromide->debromination homocoupling_br Homocoupling (Ar-Ar) aryl_bromide->homocoupling_br coupling_partner Coupling Partner (e.g., R-B(OH)₂) coupling_partner->desired_product homocoupling_r Homocoupling (R-R) coupling_partner->homocoupling_r protodeboronation Protodeboronation (R-H) coupling_partner->protodeboronation

Caption: Common reaction pathways in cross-coupling.

Data Presentation: Starting Conditions for Optimization

The following tables provide recommended starting conditions for various cross-coupling reactions with this compound. These are based on general protocols for similar electron-rich aryl bromides and should be optimized for each specific transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting ConditionsNotes
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃1-3 mol%
Ligand SPhos, XPhos, RuPhos1.2 - 2.4 equivalents relative to Pd
Base K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1)Ensure thorough degassing
Temperature 90 - 110 °CHigher temperatures may be needed
Boronic Acid/Ester 1.1 - 1.5 equivalentsPinacol esters can improve stability

Table 2: Representative Conditions for Heck Coupling

ParameterRecommended Starting ConditionsNotes
Palladium Pre-catalyst Pd(OAc)₂1-2 mol%
Ligand P(o-tol)₃, P(t-Bu)₃2-4 equivalents relative to Pd
Base Et₃N, K₂CO₃2-3 equivalents
Solvent DMF, NMP, TolueneAnhydrous and degassed
Temperature 100 - 140 °COften requires elevated temperatures
Alkene 1.2 - 1.5 equivalents

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ParameterRecommended Starting ConditionsNotes
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂1-3 mol%
Ligand XPhos, RuPhos, BINAP1.5 - 3 equivalents relative to Pd
Base NaOtBu, K₃PO₄, Cs₂CO₃1.5 - 2.5 equivalents
Solvent Toluene, DioxaneAnhydrous and degassed
Temperature 90 - 120 °C
Amine 1.1 - 1.5 equivalents

Experimental Protocols

The following are generalized experimental protocols that can be used as a starting point for the cross-coupling reactions of this compound.

General Workflow for Cross-Coupling Reactions

Caption: A typical experimental workflow for cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling (Starting Point)
  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination (Starting Point)
  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.5 equiv).

  • In a separate flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in the anhydrous, degassed solvent (e.g., toluene).

  • Add the solution of the aryl bromide and amine to the Schlenk tube containing the catalyst and base.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Buchwald-Hartwig amination of benzonitriles?

A successful reaction depends on the careful interplay of several components: the palladium precursor, the ligand, the base, and the solvent. Benzonitriles, being electron-deficient, present unique challenges that can often be overcome by selecting a milder base like DBU to tolerate the sensitive nitrile group.[1]

Q2: My reaction is not working. What are the first things I should check?

Low or no conversion in a Buchwald-Hartwig amination can often be traced back to a few common issues.[2] The primary areas to investigate are:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Reagent and Solvent Quality: Trace amounts of water or other impurities can deactivate the catalyst. Ensure all reagents are pure and solvents are anhydrous and degassed.[2][3]

  • Catalyst Activity: If you suspect the catalyst is the issue, run a control reaction with a substrate-amine combination that has previously worked well to confirm its activity.[3]

Q3: Can I use an aryl chloride as my benzonitrile starting material?

Aryl chlorides are known to be less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4][5] However, successful couplings can be achieved by using more electron-rich, bulky phosphine ligands.[4][6]

Q4: What are some common side reactions to be aware of?

A common side reaction is the hydrodehalogenation of the arene, where the aryl halide is reduced instead of coupled.[6] Another potential side reaction is the formation of biaryl byproducts.[4] Optimizing the catalyst, ligand, and reaction stoichiometry can help minimize these undesired outcomes.[4]

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to troubleshooting low conversion rates in the Buchwald-Hartwig amination of benzonitriles.

Problem: Low or No Product Formation

This is the most common issue. The following workflow can help identify the root cause.

G start Low/No Conversion check_inert Verify Inert Atmosphere (Degas vessel, fresh solvent) start->check_inert check_reagents Check Reagent Quality (Purity, dryness) start->check_reagents optimize_catalyst Optimize Catalyst System (Ligand, Pd source) check_inert->optimize_catalyst check_reagents->optimize_catalyst optimize_base Optimize Base (Strength, solubility) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent (Solubility, temperature) optimize_base->optimize_solvent success Improved Conversion optimize_solvent->success

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:
  • Catalyst System:

    • Ligand Choice: The selection of the ligand is critical. For electron-deficient substrates like benzonitriles, bulky and electron-rich phosphine ligands are generally preferred. Consider screening different ligands to find the optimal one for your specific substrate.

    • Palladium Source: While various palladium precursors can be used, precatalysts often provide more consistent results as they lead to cleaner formation of the active catalytic species.[5] If using a Pd(II) precatalyst like [PdCl₂(PhCN)₂], ensure conditions are suitable for its in-situ reduction to Pd(0).

  • Base Selection:

    • Base Strength: The base deprotonates the amine to form the active nucleophile. Strong bases like sodium tert-butoxide (NaOtBu) are common, but they can be incompatible with sensitive functional groups.[4][7] For benzonitriles, weaker bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or the organic base DBU may be more suitable to avoid side reactions involving the nitrile group.[1]

    • Solubility: Poor solubility of the base is a frequent cause of reaction failure.[4] Ensure the chosen base has at least partial solubility in the reaction solvent.

  • Solvent Choice:

    • Solubility of Reactants: The primary role of the solvent is to solubilize all reaction components.[2] Toluene, 1,4-dioxane, and THF are commonly used.[4][8]

    • Solvent-Catalyst Interactions: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[4][9]

Data on Reaction Parameter Optimization

The following tables summarize the effects of different components on the Buchwald-Hartwig amination.

Table 1: Comparison of Common Bases

BaseTypepKaHCommon Applications & Limitations
NaOtBu Strong~19Widely effective but can cause decomposition of substrates with sensitive functional groups.[4][9]
LHMDS Strong~26Similar to NaOtBu, very strong and useful for less reactive systems.
Cs₂CO₃ Weaker~10Good for substrates with base-sensitive functional groups.
K₃PO₄ Weaker~12A good alternative to carbonate bases, often used with more sensitive substrates.
DBU Organic~12A milder alternative that can be particularly useful for substrates like benzonitriles.[1]

Table 2: Overview of Common Solvents

SolventTypeKey Characteristics
Toluene AromaticCommonly used, good balance of solubility and a high boiling point.[4][8]
1,4-Dioxane EtherFrequently used, but there is a push to replace it with greener alternatives.[8][10]
THF / 2-MeTHF EtherGood general-purpose solvents. 2-MeTHF is considered a greener option.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Benzonitrile

Note: This is a general guideline. Conditions should be optimized for specific substrates.

  • Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[2]

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and/or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination R2NH amine_complex [L-Pd(II)(Ar)(NHR2)]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation Base amido_complex L-Pd(II)(Ar)(NR2) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Ar-NR2 reductive_elimination->pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[6]

References

Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-ethoxy-4-methoxybenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Bromo-5-ethoxy-4-methoxybenzonitrile from palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of residual palladium catalysts from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving aromatic nitriles like this compound?

A1: The most prevalent methods for removing palladium catalysts include:

  • Filtration: This is a simple and effective first step, particularly for heterogeneous catalysts like palladium on carbon (Pd/C). Using a pad of Celite® can help remove finely dispersed palladium particles.[1][2]

  • Scavenging: This involves using solid-supported or soluble agents that selectively bind to palladium.[3] Common scavengers possess functional groups with a high affinity for palladium, such as thiols, amines, and phosphines.[3][4] Activated carbon is also a widely used adsorbent for palladium removal.[5][6]

  • Precipitation: In some cases, palladium can be precipitated from the reaction mixture by adding a specific reagent that forms an insoluble complex, which can then be filtered off.

  • Chromatography: Column chromatography is a standard purification technique that can effectively separate the desired product from the palladium catalyst and other impurities.[1]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts.[1]

Q2: How do I choose the best palladium removal method for my this compound reaction?

A2: The optimal method depends on several factors:

  • The nature of the palladium catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, whereas homogeneous catalysts require more advanced techniques like scavenging or chromatography.[1][3]

  • The oxidation state of the palladium: The effectiveness of certain scavengers can depend on whether the palladium is in the Pd(0) or Pd(II) state.[3]

  • The solvent system: The polarity of the solvent can impact the efficiency of scavengers and the solubility of palladium species.[3]

  • The required purity level: For active pharmaceutical ingredients (APIs), stringent limits on palladium content (often below 10 ppm) may necessitate the use of highly efficient scavengers or multiple purification steps.[7][8]

Q3: I've tried filtering my reaction mixture through Celite®, but I still have significant palladium contamination. What should I do next?

A3: If filtration alone is insufficient, it is likely that you have soluble palladium species in your mixture.[3] The next step would be to employ a palladium scavenger. Thiol-functionalized silica, trimercaptotriazine (TMT)-based scavengers, and activated carbon are all excellent options for removing dissolved palladium.[4][7]

Q4: Can the functional groups on this compound interfere with the palladium removal process?

A4: While the ethoxy and methoxy groups are relatively inert, the nitrile group and the aromatic ring system can potentially coordinate with palladium, making it more soluble in the organic phase and thus more challenging to remove. This is why a targeted approach using high-affinity scavengers is often necessary.

Troubleshooting Guide

This section addresses common issues encountered during the workup of this compound reactions to remove palladium catalysts.

Issue Possible Cause(s) Troubleshooting Steps
High levels of palladium remain after filtration. The palladium catalyst is at least partially soluble in the reaction mixture.1. Employ a scavenger: Add a solid-supported palladium scavenger (e.g., thiol-functionalized silica, TMT resin) or activated carbon to the filtrate and stir for several hours before filtering again.[3][5] 2. Optimize scavenging conditions: Experiment with the amount of scavenger, temperature, and stirring time to improve palladium removal.[9]
Product loss during purification with scavengers. The product may be adsorbing to the scavenger material.1. Reduce scavenger amount: Use the minimum effective amount of the scavenger.[3] 2. Wash the scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.[3] 3. Screen different scavengers: Some scavengers may have a lower affinity for your product.[3]
Inconsistent palladium removal from batch to batch. The form of the residual palladium (e.g., oxidation state, coordination sphere) may vary between batches.1. Standardize workup: Ensure a consistent workup procedure before the palladium removal step.[10] 2. Use a broad-spectrum scavenger: Consider scavengers that are effective against a wider range of palladium species.[10] 3. Pre-treatment: A mild oxidation or reduction step prior to scavenging might convert the palladium into a single, more easily removed form.[10]
Difficulty removing palladium from a reaction using pyridine-based ligands. The nitrogen atom in pyridine-based ligands can strongly coordinate to palladium, forming stable, soluble complexes.1. Use a high-affinity scavenger: Thiol-based scavengers are often effective in these cases.[9] 2. Consider an acidic wash: A dilute acid wash may help to protonate the ligand and break up the palladium complex, although the stability of your product to acid should be confirmed first.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of various palladium scavengers. The efficiency can be system-dependent, so this table should be used as a general guide for selecting a starting point for your optimization.

Scavenger TypeTypical LoadingEfficiency (Final Pd ppm)AdvantagesDisadvantages
Thiol-functionalized Silica 3-5 equivalents< 10 ppmHigh efficiency for both Pd(0) and Pd(II), good for a wide range of functional groups.[3][9]Can sometimes lead to product loss through non-specific binding.[3]
Trimercaptotriazine (TMT) 3-5 equivalents< 15 ppmVery effective for a broad range of palladium species.[7]Can be more expensive than other options.
Activated Carbon 5-10 wt%< 50 ppmLow cost, effective for many palladium species.[5][7]Can lead to significant product loss due to non-specific adsorption, may require larger quantities.[11]
Amine-functionalized Silica 5-10 equivalentsVariableCan be effective for certain Pd(II) species.Generally less effective than thiol-based scavengers for Pd(0).[3]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger (e.g., Thiol-functionalized Silica)

  • Reaction Workup: After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst like Pd/C was used, filter the reaction mixture through a pad of Celite® first.

  • Scavenger Addition: To the filtrate, add the solid-supported scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).[9]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours.[9][10] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a fresh pad of Celite® or a suitable filter paper to remove the scavenger with the bound palladium.[10]

  • Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.[3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[10]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12]

Protocol 2: Palladium Removal Using Activated Carbon

  • Reaction Workup: Following the completion of the reaction and cooling, dilute the reaction mixture with a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).[10]

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature for 2-18 hours. Gentle heating (40-50 °C) can sometimes improve efficiency.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be very fine, so a well-packed Celite® pad is crucial for effective removal.

  • Washing: Wash the Celite®/carbon pad thoroughly with fresh solvent to recover the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the final product.

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (containing this compound and Palladium Catalyst) filter_heterogeneous Filter through Celite® start->filter_heterogeneous check_pd_levels1 Analyze Pd Levels (e.g., TLC, ICP-MS) filter_heterogeneous->check_pd_levels1 add_scavenger Add Palladium Scavenger (e.g., Thiol-Silica, TMT, Activated Carbon) check_pd_levels1->add_scavenger Pd > acceptable limit concentrate Concentrate Solvent check_pd_levels1->concentrate Pd < acceptable limit stir Stir (2-24h, RT to 60°C) add_scavenger->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger check_pd_levels2 Analyze Pd Levels filter_scavenger->check_pd_levels2 check_pd_levels2->concentrate Pd < acceptable limit chromatography Column Chromatography check_pd_levels2->chromatography Pd > acceptable limit final_product Purified Product concentrate->final_product chromatography->concentrate

Caption: Experimental workflow for palladium catalyst removal.

Troubleshooting_Decision_Tree start High Palladium Levels After Initial Workup soluble_or_insoluble Is the catalyst homogeneous or heterogeneous? start->soluble_or_insoluble filtration_issue Improve Filtration (e.g., thicker Celite® pad) soluble_or_insoluble->filtration_issue Heterogeneous use_scavenger Use a Palladium Scavenger soluble_or_insoluble->use_scavenger Homogeneous end_ok Palladium Removed filtration_issue->end_ok product_loss Is there significant product loss? use_scavenger->product_loss optimize_scavenging Optimize Scavenging: - Reduce scavenger amount - Wash scavenger thoroughly product_loss->optimize_scavenging Yes product_loss->end_ok No screen_scavengers Screen Different Scavengers optimize_scavenging->screen_scavengers end_not_ok Further Optimization Needed screen_scavengers->end_not_ok

References

Managing homocoupling byproducts in reactions with 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize homocoupling byproducts in various cross-coupling reactions.

Troubleshooting Guides

Undesired homocoupling is a common challenge in cross-coupling reactions, leading to reduced yield of the desired product and complicating purification. The following guides address specific issues you may encounter.

Issue 1: Significant Homocoupling Product Observed in Suzuki-Miyaura Coupling

Description: Analysis of the crude reaction mixture shows a significant peak corresponding to the symmetrical biaryl product formed from the homocoupling of this compound.

Potential Cause Suggested Solution
Presence of Oxygen Oxygen can promote the homocoupling of organoboron reagents. Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Inappropriate Palladium Source Pd(II) sources (e.g., Pd(OAc)₂) require in-situ reduction to the active Pd(0) species. This reduction can be accompanied by homocoupling. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄).
Suboptimal Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and influencing the relative rates of cross-coupling versus homocoupling. Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) to favor the desired cross-coupling pathway.
Base Selection The choice of base can impact the reaction outcome. For electron-rich aryl bromides, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective.
High Temperature Elevated temperatures can sometimes favor homocoupling. Try lowering the reaction temperature and monitor the reaction progress over a longer period.
Issue 2: Formation of Diyne Byproduct in Sonogashira Coupling

Description: The primary byproduct in your Sonogashira reaction is the homocoupled diyne (Glaser coupling product) from the terminal alkyne.

Potential Cause Suggested Solution
Presence of Oxygen Oxygen is a key promoter of Glaser coupling. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Copper Co-catalyst The copper(I) co-catalyst, while accelerating the Sonogashira reaction, is also a primary catalyst for Glaser homocoupling. The most effective way to eliminate this byproduct is to switch to a copper-free Sonogashira protocol.
High Alkyne Concentration A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Consider slow addition of the alkyne to the reaction mixture using a syringe pump.
Inappropriate Base The choice of amine base can influence the extent of homocoupling. In some cases, secondary amines like piperidine or diisopropylamine may be more effective than triethylamine.
Issue 3: Homocoupling in Heck Coupling Reactions

Description: You are observing the formation of the symmetrical biaryl from the coupling of two molecules of this compound.

Potential Cause Suggested Solution
Catalyst Decomposition Decomposition of the Pd(0) catalyst can lead to side reactions, including homocoupling. Ensure a stable catalytic system by using appropriate phosphine ligands.
High Temperature High reaction temperatures can promote catalyst decomposition and homocoupling. Optimize the temperature to the minimum required for efficient cross-coupling.
Base and Solvent Effects The choice of base and solvent can influence the reaction pathway. Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, NMP, toluene) to find the optimal conditions that minimize homocoupling.
Issue 4: Predominant Homocoupling in Ullmann Reactions

Description: The Ullmann reaction is primarily yielding the homocoupled biaryl instead of the desired cross-coupled product.

Potential Cause Suggested Solution
High Reaction Temperature Traditional Ullmann reactions often require high temperatures, which can favor homocoupling.[1] Consider using modern protocols with ligands that allow for lower reaction temperatures.[2]
Inertness of Copper Surface The surface of the copper reagent may not be sufficiently active. Use activated copper powder or freshly prepared copper from the reduction of a copper(I) salt.[1]
Reaction Conditions The choice of solvent can be critical. DMF has been shown to facilitate Ullmann coupling at lower temperatures.[1]
Alternative Catalysts For challenging substrates, consider nickel-catalyzed homocoupling, which can sometimes proceed under milder conditions than traditional copper-mediated Ullmann reactions.[2]

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a significant issue with this compound?

A1: this compound is an electron-rich aryl bromide due to the presence of the ethoxy and methoxy groups. While these groups can influence the electronic properties of the molecule in a way that may be beneficial for certain biological activities, they can also affect its reactivity in cross-coupling reactions. In some cases, electron-rich aryl halides can be more prone to certain side reactions, including homocoupling, depending on the specific reaction conditions.

Q2: What is the general order of reactivity for aryl halides in cross-coupling reactions, and where does my compound fit in?

A2: The general order of reactivity for aryl halides in many palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] Your starting material is an aryl bromide, which generally shows good reactivity. However, the electronic nature of the substituents can modulate this reactivity.

Q3: How can I effectively degas my reaction mixture to prevent oxygen-induced homocoupling?

A3: Effective degassing is crucial. Two common methods are:

  • Freeze-Pump-Thaw: This involves freezing the solvent in your reaction flask using liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw. This cycle should be repeated at least three times.

  • Inert Gas Sparging: Bubbling a stream of an inert gas (argon or nitrogen) through the solvent for 15-30 minutes can effectively remove dissolved oxygen.

Q4: Are there any general strategies to favor cross-coupling over homocoupling?

A4: Yes, a general principle is to use a slight excess of the coupling partner relative to the this compound. This can help to ensure that the catalyst preferentially reacts with both coupling partners rather than two molecules of the aryl bromide. Additionally, maintaining a high concentration of the active catalyst and ensuring efficient mixing can also favor the desired cross-coupling reaction.

Data Presentation

The following tables summarize the impact of various reaction parameters on the formation of homocoupling byproducts in representative cross-coupling reactions. Note that these are generalized data for aryl bromides and should be used as a starting point for the optimization of your specific reaction.

Table 1: Influence of Reaction Parameters on Homocoupling in Suzuki-Miyaura Coupling

Parameter Condition Favoring Cross-Coupling Condition Favoring Homocoupling
Atmosphere Inert (Argon, Nitrogen)Air (Oxygen present)
Palladium Source Pd(0) (e.g., Pd(PPh₃)₄)Pd(II) (e.g., Pd(OAc)₂) without efficient reduction
Ligand Bulky, electron-rich phosphinesNo ligand or simple phosphines
Temperature Optimized (often lower)Excessively high

Table 2: Effect of Copper on Homocoupling in Sonogashira Coupling

Protocol Typical Homocoupling Byproduct (%)
Standard Sonogashira (with CuI) 5 - 30%
Copper-Free Sonogashira < 5%

Experimental Protocols

The following are detailed, generalized protocols for common cross-coupling reactions. These should be adapted and optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required, e.g., a Buchwald ligand, 4-10 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., diisopropylamine or triethylamine).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent (e.g., THF or DMF) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts for managing homocoupling byproducts.

general_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select & Weigh Reagents setup Assemble Under Inert Gas reagents->setup glassware Flame-dry Glassware glassware->setup degas Degas Solvents degas->setup addition Add Reagents & Catalyst setup->addition heat Heat to Optimized Temp. addition->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_homocoupling start High Homocoupling Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere improve_degassing Improve degassing procedure (e.g., freeze-pump-thaw) check_atmosphere->improve_degassing No check_catalyst What is the palladium source? check_atmosphere->check_catalyst Yes optimize_conditions Re-evaluate other parameters (base, solvent, concentration) improve_degassing->optimize_conditions switch_pd0 Switch to a Pd(0) source (e.g., Pd(PPh3)4) check_catalyst->switch_pd0 Pd(II) check_ligand Is an appropriate ligand being used? check_catalyst->check_ligand Pd(0) switch_pd0->optimize_conditions use_bulky_ligand Use bulky, electron-rich phosphine ligands check_ligand->use_bulky_ligand No check_temp Is the reaction temperature optimized? check_ligand->check_temp Yes use_bulky_ligand->optimize_conditions lower_temp Lower the reaction temperature check_temp->lower_temp No check_temp->optimize_conditions Yes lower_temp->optimize_conditions

Caption: Troubleshooting flowchart for managing homocoupling.

competing_pathways ArBr 3-Bromo-5-ethoxy-4- methoxybenzonitrile (Ar-Br) ArPdBr Ar-Pd(II)-Br ArBr->ArPdBr Oxidative Addition Homocoupling_Product Homocoupling Byproduct (Ar-Ar) ArBr->Homocoupling_Product Pd0 Pd(0) Catalyst Pd0->ArPdBr ArPdR Ar-Pd(II)-R ArPdBr->ArPdR Transmetalation / Insertion ArPdBr->Homocoupling_Product Homocoupling Pathway Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-C≡CH) Coupling_Partner->ArPdR Cross_Coupling_Product Desired Product (Ar-R) ArPdR->Cross_Coupling_Product Reductive Elimination

Caption: Competing cross-coupling and homocoupling pathways.

References

Effect of base on the outcome of Suzuki reactions with 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-ethoxy-4-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid or boronic ester by forming a more nucleophilic "ate" complex (boronate).[1] This boronate species then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid.[1][2] There are two widely accepted pathways for this activation: the boronate pathway, where the base directly reacts with the boronic acid, and the hydroxide/alkoxide pathway, where the base first reacts with the palladium(II) halide complex.[1][3]

Q2: How does the choice of base affect the outcome of the reaction with this compound?

A2: The choice of base can significantly influence the yield, reaction rate, and selectivity of the Suzuki coupling. For an electron-rich aryl bromide like this compound, the selection of an appropriate base is crucial. Stronger inorganic bases often lead to higher yields.[4] However, a base that is too strong can promote side reactions such as dehalogenation of the starting material or decomposition of the boronic acid. The solubility of the base in the chosen solvent system also plays a vital role in its effectiveness.[1]

Q3: Which bases are commonly used for Suzuki reactions with aryl bromides?

A3: A variety of inorganic and organic bases are used. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common for coupling aryl bromides.[1][5][6] Hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also used, though their high basicity can sometimes be detrimental.[1] In cases where substrates are sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[2]

Q4: My reaction is not proceeding to completion, and I observe unreacted starting material. What could be the cause?

A4: Incomplete conversion can be due to several factors. The base might not be strong enough or soluble enough in the reaction medium to efficiently promote the transmetalation step. For electron-rich aryl bromides, a more robust catalytic system and a suitable base are often necessary.[7] Ensure your reagents, particularly the boronic acid and the base, are of good quality and anhydrous if the reaction is sensitive to water. Catalyst deactivation could also be a culprit.

Q5: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?

A5: Common side reactions in Suzuki couplings include:

  • Homocoupling: The coupling of two boronic acid molecules. This can be promoted by the presence of oxygen, so ensuring the reaction is thoroughly degassed is crucial.[7]

  • Dehalogenation: The reduction of the aryl bromide to the corresponding arene. This can be influenced by the choice of base and ligand.[7]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid. Using milder reaction conditions or a more stable boronic ester can mitigate this.[8]

Switching to a different base or solvent system, or using a more sterically hindered and electron-rich phosphine ligand, can often help to minimize these side reactions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Conversion Ineffective baseSwitch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is soluble in the reaction medium. A phase-transfer catalyst may be beneficial in biphasic systems.
Poor quality or inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-formed catalyst for better consistency.
Low reaction temperatureGradually increase the reaction temperature, monitoring for any decomposition of starting materials or products.
Significant Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the solvent and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Use of a Pd(II) precatalystConsider using a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst.
Dehalogenation of this compound Base is too strong or reaction temperature is too highUse a milder base (e.g., K₂CO₃ or KF) or lower the reaction temperature.
Inappropriate ligandSwitch to a more sterically hindered, electron-rich ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) which can favor the desired cross-coupling pathway.
Protodeboronation of the Boronic Acid Harsh reaction conditions (strong base, high temperature)Use milder conditions. Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[8]
Reaction Stalls Catalyst poisoning or deactivationEnsure all reagents and solvents are pure. The nitrile group in the substrate could potentially coordinate to the palladium center; using a ligand that binds strongly to palladium can help prevent this.

Data Presentation: Effect of Base on Yield

The following table summarizes the typical yields obtained with different bases for the Suzuki-Miyaura coupling of aryl bromides. This data, gathered from general studies on aryl bromides, can serve as a starting point for optimizing the reaction of this compound.

Base Common Substrates Typical Yield (%) Notes
Na₂CO₃ Aryl bromides, aryl chlorides80-98%A widely used, effective, and economical choice.[5]
K₂CO₃ Aryl bromides, aryl chlorides75-95%Another common and effective base.
Cs₂CO₃ Aryl bromides, challenging couplings85-99%Highly effective due to its high solubility in organic solvents, but more expensive.
K₃PO₄ Aryl bromides, electron-rich and sterically hindered substrates80-98%A strong base that is often effective when other bases fail.
NaOH Aryl bromides~70%A strong base, but its high basicity can sometimes lead to side reactions.[1]
KOH Aryl bromides70-90%Similar to NaOH, can be effective but may cause side reactions.[1]
KF Base-sensitive substratesModerate to HighA milder base, particularly useful when functional groups sensitive to stronger bases are present.[2]
Triethylamine (TEA) Aryl bromidesModerateGenerally less effective than inorganic bases, especially in aqueous conditions.[1]

Experimental Protocols

Below are representative experimental protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent mixture via syringe.

    • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Procedure for Challenging Couplings using Potassium Phosphate (K₃PO₄)

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos, 1-3 mol% Pd)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1.

    • Add the palladium precatalyst and the phosphine ligand.

    • Add the degassed anhydrous solvent via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 B(OH)2(OR)- B(OH)2(OR)- Ar'-B(OH)2->B(OH)2(OR)- Base Base Base Base->Ar-Pd(II)-OR(L2) B(OH)2(OR)-->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Reagent Quality (Substrate, Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Catalyst Verify Catalyst and Ligand Activity Check_Reagents->Check_Catalyst Optimize_Base Optimize Base Check_Catalyst->Optimize_Base Optimize_Temp Optimize Temperature Optimize_Base->Optimize_Temp If still low yield Success Successful Reaction Optimize_Base->Success If yield improves Optimize_Ligand Optimize Ligand Optimize_Temp->Optimize_Ligand If still low yield Optimize_Temp->Success If yield improves Optimize_Ligand->Success If yield improves Failure Further Investigation Needed Optimize_Ligand->Failure If no improvement

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Phosphine Ligand Selection for 3-Bromo-5-ethoxy-4-methoxybenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal phosphine ligand for cross-coupling reactions involving 3-Bromo-5-ethoxy-4-methoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in cross-coupling reactions with this compound?

A1: The primary challenges in cross-coupling reactions with this substrate arise from its electronic and steric properties. The presence of two electron-donating alkoxy groups (-OCH₃ and -OC₂H₅) on the aromatic ring increases electron density, which can make the initial oxidative addition step of the catalytic cycle more difficult compared to electron-deficient aryl bromides. Additionally, the substitution pattern can present some steric hindrance that influences the choice of an appropriately bulky phosphine ligand.

Q2: What general type of phosphine ligand is a good starting point for this substrate?

A2: For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands are known to facilitate the oxidative addition of the aryl bromide to the palladium center and promote the final reductive elimination step. Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points for screening due to their proven versatility and effectiveness with challenging substrates.[1][2]

Q3: How do I choose between different Buchwald-type ligands?

A3: The choice between ligands like SPhos and XPhos often depends on the specific coupling partners and reaction conditions. SPhos, with its dicyclohexylphosphine and dimethoxybiphenyl backbone, is known for its high activity and stability in Suzuki-Miyaura couplings. XPhos, featuring a di-tert-butylphosphine group and a triisopropylbiphenyl backbone, is often a ligand of choice for Buchwald-Hartwig aminations. It is recommended to screen a small set of these ligands to determine the optimal choice for your specific transformation.

Q4: Can I perform these coupling reactions without a phosphine ligand?

A4: While "ligand-free" conditions have been developed for some Suzuki-Miyaura reactions, they are generally not recommended for challenging substrates like this compound. Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and facilitating the key steps of the catalytic cycle. For robust and reproducible results with this electron-rich aryl bromide, the use of a suitable phosphine ligand is highly advised.

Troubleshooting Guides

Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Suggestion
Inefficient Oxidative Addition The electron-rich nature of the substrate can hinder this step. Switch to a more electron-rich and sterically bulky phosphine ligand such as SPhos or XPhos . Increase the reaction temperature.
Poor Transmetalation The choice and quality of the base are critical. Ensure you are using a suitable base like K₃PO₄ or Cs₂CO₃. The base must be finely ground and anhydrous. In some cases, the addition of a small amount of water can be beneficial.
Catalyst Deactivation The palladium catalyst may be decomposing. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use a pre-catalyst or ensure the in-situ generation of the active Pd(0) species is efficient.
Boronic Acid Decomposition Protodeboronation (cleavage of the C-B bond) can be a significant side reaction. Use the boronic acid in a slight excess (1.1-1.5 equivalents). Consider using a boronic ester (e.g., pinacol ester) to mitigate this issue.
Problem 2: Low Yield in a Buchwald-Hartwig Amination
Possible Cause Troubleshooting Suggestion
Inappropriate Ligand Choice Buchwald-Hartwig aminations are highly sensitive to the ligand. For electron-rich aryl bromides, bulky trialkylphosphines or biaryl phosphines are often required. Screen ligands such as XPhos , RuPhos , or t-BuXPhos .
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under inert conditions.
Steric Hindrance If coupling with a bulky amine, steric hindrance can be a major issue. Using a more sterically demanding ligand like t-BuXPhos can sometimes overcome this by promoting the formation of a monoligated palladium species.
Amine Coordination to Catalyst Some amines, particularly certain heterocycles, can act as catalyst poisons. Increasing the ligand-to-palladium ratio may help to mitigate this effect.

Ligand Selection and Performance Data

The following tables provide a summary of phosphine ligands and their performance in various cross-coupling reactions with substrates similar to this compound. This data can serve as a guide for your initial reaction optimization.

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides

LigandPalladium SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O10012~95General observation for similar substrates
XPhos Pd₂(dba)₃K₃PO₄Dioxane8018~92General observation for similar substrates
P(t-Bu)₃ Pd(OAc)₂K₂CO₃Toluene10024~85General observation for similar substrates
PPh₃ Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012< 20Often inefficient for electron-rich substrates

Table 2: Ligand Performance in Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides

LigandAminePalladium SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos AnilinePd₂(dba)₃NaOtBuToluene10012> 90General observation for similar substrates[1]
RuPhos MorpholinePd(OAc)₂Cs₂CO₃Dioxane10018~88General observation for similar substrates
t-BuXPhos Secondary Amine[Pd(allyl)Cl]₂NaOtBuToluene8012> 95Effective for sterically hindered amines
BINAP AnilinePd(OAc)₂NaOtBuToluene10024~60Generally less effective than monophosphine ligands for this substrate class

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. These should be adapted and optimized for your specific needs.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene/water 10:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a flame-dried Schlenk tube.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visual Guides

The following diagrams illustrate the decision-making process for ligand selection and a general experimental workflow.

Ligand_Selection_Workflow start Start: Coupling of This compound reaction_type Identify Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig reaction_type->buchwald C-N Bond other Other (e.g., Sonogashira, Heck) reaction_type->other Other Bonds ligand_screening_suzuki Initial Ligand Screen: 1. SPhos 2. XPhos 3. P(t-Bu)3 suzuki->ligand_screening_suzuki ligand_screening_buchwald Initial Ligand Screen: 1. XPhos 2. RuPhos 3. t-BuXPhos buchwald->ligand_screening_buchwald ligand_screening_other Consult Literature for Specific Ligand Classes other->ligand_screening_other optimization Optimize Reaction Conditions: - Base - Solvent - Temperature ligand_screening_suzuki->optimization ligand_screening_buchwald->optimization ligand_screening_other->optimization success Successful Coupling optimization->success Good Yield troubleshoot Low Yield / No Reaction (See Troubleshooting Guide) optimization->troubleshoot Poor Result

Caption: A logical workflow for selecting a phosphine ligand for the coupling of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents: - Aryl Bromide - Coupling Partner - Catalyst & Ligand - Base glassware 2. Flame-Dry Glassware reagents->glassware inert 3. Establish Inert Atmosphere (Ar/N2) glassware->inert assembly 4. Assemble Reaction in Schlenk Tube inert->assembly solvent 5. Add Degassed Solvent assembly->solvent heating 6. Heat and Stir solvent->heating monitoring 7. Monitor Progress (TLC/LC-MS) heating->monitoring quench 8. Quench and Extract monitoring->quench dry 9. Dry and Concentrate quench->dry purify 10. Purify by Chromatography dry->purify

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-5-ethoxy-4-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their reaction media. Here, we will explore the underlying causes of its poor solubility and provide practical, field-tested strategies to ensure your experiments proceed efficiently and effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Appearance Solid
CAS Number 515831-52-4

The presence of the aromatic ring, bromine, and ether groups contributes to its somewhat non-polar and hydrophobic nature, which can lead to limited solubility in certain solvents.

Q2: Why am I experiencing poor solubility of this compound in my reaction?

A2: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both polar (nitrile, ether oxygens) and non-polar (brominated benzene ring, ethyl group) characteristics. If your reaction medium is highly polar (e.g., water) or very non-polar (e.g., hexane), you may encounter solubility challenges. The benzonitrile core itself exhibits limited solubility in polar solvents like water but good solubility in non-polar organic solvents.[1]

Q3: What are the initial, simple steps I can take to improve solubility?

A3: Before resorting to more complex methods, consider these initial adjustments:

  • Solvent Selection: If your reaction chemistry allows, switch to a solvent with a polarity that more closely matches the solute.

  • Temperature Adjustment: For many compounds, solubility increases with temperature.[2][3] Carefully heating the reaction mixture (while ensuring the stability of all components) can significantly improve solubility. This is particularly effective for endothermic dissolution processes.[3]

  • Mechanical Agitation: Vigorous stirring or sonication can help to break down solid aggregates and increase the rate of dissolution.

II. Troubleshooting Guides: Specific Scenarios & Solutions

This section provides detailed troubleshooting for common experimental setups where the solubility of this compound is a critical factor.

Scenario 1: Poor Solubility in a Common Organic Solvent (e.g., THF, Dichloromethane)

Even in standard organic solvents, you might face solubility limits, especially at higher concentrations.

Troubleshooting Workflow: Co-Solvent Screening

A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly-soluble compound.[4] This is a powerful technique to fine-tune the polarity of your reaction medium.[5][6]

Workflow Diagram:

A workflow for selecting an appropriate co-solvent.

Step-by-Step Protocol for Co-Solvent Screening:

  • Identify Potential Co-solvents: Choose co-solvents that are miscible with your primary solvent and have a different polarity. For a primary solvent like THF, consider more polar co-solvents like DMF or DMSO, or less polar ones like toluene.

  • Prepare Stock Solution of the Compound: If possible, prepare a saturated solution of this compound in the primary solvent.

  • Titration Experiment: In a series of vials, place a known amount of the compound. Add the primary solvent, and then titrate with the co-solvent, observing for dissolution.

  • Determine Optimal Ratio: Identify the minimum amount of co-solvent needed to achieve complete dissolution at your desired reaction concentration.

  • Verify Reaction Compatibility: Ensure the chosen co-solvent does not interfere with your reaction chemistry (e.g., by reacting with reagents or catalysts).

Commonly Used Co-solvents:

Co-solventPolarityTypical Use Case
Dimethylformamide (DMF)HighTo increase the polarity of ethereal or chlorinated solvents.
Dimethyl Sulfoxide (DMSO)HighA powerful solvent for a wide range of organic compounds.[5]
N-Methyl-2-pyrrolidone (NMP)HighSimilar to DMSO, often used in challenging solubilizations.[5]
TolueneLowTo decrease the polarity of moderately polar solvents.
DioxaneModerateA versatile co-solvent for a range of polarities.
Scenario 2: Precipitation of the Compound During Reaction

Sometimes, the starting material dissolves initially but then precipitates out as the reaction progresses. This can be due to changes in the composition of the reaction mixture or temperature fluctuations.

Troubleshooting Strategy: Temperature Control and Solvent Composition Adjustment

Decision-Making Diagram for In-Reaction Precipitation:

G A Precipitation Observed During Reaction B Is the reaction exothermic? A->B C Implement controlled cooling (e.g., ice bath) B->C Yes D Is the product less soluble? B->D No C->D E Gradually add more solvent or a co-solvent D->E Yes F Consider a different primary solvent D->F No G Monitor reaction at a stable, elevated temperature E->G F->G

A guide to addressing precipitation during a reaction.

Detailed Protocols:

  • For Exothermic Reactions: If the reaction generates heat, the initial solubility may be high, but as it cools, the compound may precipitate.

    • Protocol: Run the reaction in a temperature-controlled bath to maintain a consistent temperature throughout the process.

  • Changing Solvent Environment: As reactants are consumed and products are formed, the polarity of the reaction medium can change, leading to precipitation.

    • Protocol: Based on the expected properties of your product, you may need to start with a solvent mixture that can accommodate both the starting material and the product. Alternatively, a gradual addition of a co-solvent during the reaction can maintain solubility.

Scenario 3: Use in Aqueous or Semi-Aqueous Media

For certain applications, such as in pharmaceutical formulation or specific catalytic reactions, you may need to dissolve this compound in media containing water.

Advanced Solubilization Techniques
  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can encapsulate "guest" molecules like this compound, increasing their aqueous solubility.[5]

  • pH Modification: While the nitrile group is not readily ionizable, other functional groups that might be present on derivatives could be. Adjusting the pH can ionize these groups and dramatically increase water solubility.

Experimental Protocol for Surfactant-Mediated Solubilization:

  • Select a Surfactant: Common laboratory surfactants include Tween®, Triton™, and sodium dodecyl sulfate (SDS). The choice will depend on the required charge (non-ionic, anionic, or cationic).

  • Determine the Critical Micelle Concentration (CMC): The surfactant must be present at a concentration above its CMC to form micelles. This information is typically available from the supplier or in the literature.

  • Preparation: a. Prepare an aqueous solution of the surfactant at a concentration above its CMC. b. Add the this compound to this solution. c. Vigorously stir or sonicate the mixture until the compound is dispersed.

  • Observation: A successful solubilization will result in a clear or translucent solution.

III. Concluding Remarks

Overcoming the poor solubility of this compound is achievable with a systematic approach. By understanding the compound's physicochemical properties and employing the troubleshooting strategies outlined in this guide—from simple temperature adjustments to the use of co-solvents and advanced formulation techniques—researchers can ensure the successful execution of their experiments.

IV. References

  • Wikipedia. Cosolvent. --INVALID-LINK--

  • Verma, S., & Rawat, A. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Applied Pharmaceutical Science, 11(1), 1-10.

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • ChemicalBook. 3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE. --INVALID-LINK--

  • PubChem. 3-Bromo-5-hydroxybenzonitrile. --INVALID-LINK--

  • ChemicalBook. 3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE | 52805-45-5. --INVALID-LINK--

  • Babu, N. J., & Nangia, A. (2011). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Molecules, 16(10), 8637-8663.

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. --INVALID-LINK--

  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. --INVALID-LINK--

  • Solubility of Things. Benzonitrile. --INVALID-LINK--

  • PubChem. Benzonitrile. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. --INVALID-LINK--

  • BIOFOUNT. This compound. --INVALID-LINK--

  • ResearchGate. Effect of temperature on direct synthesis of benzonitrile. --INVALID-LINK--

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(5), 1964–1970.

  • Vibrant Pharma Inc. 3-Bromo-4-ethoxy-5-methoxybenzonitrile. --INVALID-LINK--

  • Crescent Chemical Company. This compound. --INVALID-LINK--

  • Chemistry Steps. Reactions of Nitriles. --INVALID-LINK--

  • Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical Sciences, 6(1), 001-010.

  • Journal of Pharmaceutical Negative Results. SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. --INVALID-LINK--

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. --INVALID-LINK--

  • Chem-Impex. 3-Bromo-4-hydroxy-5-methoxybenzonitrile. --INVALID-LINK--

  • BLD Pharm. 3-Bromo-4-ethoxy-5-methoxybenzonitrile. --INVALID-LINK--

  • Vibrant Pharma Inc. 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. --INVALID-LINK--

  • Benchchem. This compound. --INVALID-LINK--

  • ChemicalBook. 3-BROMO-4-HYDROXYBENZONITRILE(2315-86-8) 1H NMR spectrum. --INVALID-LINK--

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Bromo-5-ethoxy-4-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound derivatives.

Issue 1: Poorly resolved aromatic signals or overlapping multiplets.

  • Question: The aromatic region of my ¹H NMR spectrum for a this compound derivative shows broad peaks or a complex multiplet that is difficult to interpret. What can I do?

  • Answer:

    • Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent.[1] Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve overlapping signals.[1]

    • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often leading to better resolution of complex multiplets.

    • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify coupled proton networks, even in crowded regions.[2] An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate protons to their directly attached carbons, aiding in the assignment of aromatic signals.

Issue 2: Unexpected or missing signals in the spectrum.

  • Question: I am not seeing the expected number of signals, or there are peaks I cannot account for in the NMR spectrum of my compound. What are the possible reasons?

  • Answer:

    • Check for Impurities: Unidentified signals may arise from residual solvents (e.g., ethyl acetate, dichloromethane), starting materials, or reaction byproducts.[1] Compare the observed signals with the chemical shifts of common laboratory solvents.

    • Sample Degradation: The compound may be unstable under the experimental conditions. Re-purify the sample and acquire the spectrum promptly.

    • Symmetry in the Molecule: If the molecule possesses symmetry, chemically equivalent protons or carbons will produce a single signal, leading to fewer peaks than anticipated.[3][4] For derivatives of this compound, consider how substitution patterns might introduce or remove elements of symmetry.

    • Low Concentration: Signals for protons or carbons present in very low concentrations may be indistinguishable from the baseline noise. Increase the sample concentration or the number of scans during acquisition.

Issue 3: Broad signals for ethoxy or methoxy groups.

  • Question: The signals for the ethoxy (-OCH₂CH₃) or methoxy (-OCH₃) groups in my derivative appear broad. Why is this happening?

  • Answer:

    • Restricted Rotation: In sterically hindered derivatives, the rotation around the aryl-oxygen bond may be slow on the NMR timescale, leading to conformational isomers (rotamers) and broad peaks.[1] Acquiring the spectrum at a higher temperature can increase the rate of rotation and result in sharper signals.[1]

    • Chemical Exchange: If there is an exchange process occurring, such as protonation/deprotonation of a nearby functional group, this can also lead to signal broadening.

    • Poor Shimming: Suboptimal magnetic field homogeneity can cause broadening of all signals in the spectrum.[1] Ensure the spectrometer is properly shimmed before acquisition.

Frequently Asked Questions (FAQs)

1. What are the expected chemical shift ranges for the protons and carbons of this compound?

Protons directly attached to an aromatic ring typically resonate between 6.5 and 8.0 ppm in the ¹H NMR spectrum.[3][4] Carbons in an aromatic ring absorb in the range of 120-150 ppm in a ¹³C NMR spectrum.[3] The exact chemical shifts are influenced by the electronic effects of the substituents.

2. How do the bromo, ethoxy, methoxy, and nitrile groups influence the chemical shifts of the aromatic protons?

  • Electron-donating groups (like ethoxy and methoxy) shield the ortho and para positions, causing the corresponding proton signals to shift upfield (to lower ppm values).[5]

  • Electron-withdrawing groups (like bromo and nitrile) deshield the ortho and para positions, leading to a downfield shift (to higher ppm values) of those proton signals.[5]

3. How can I distinguish between the two aromatic protons in this compound?

In the parent compound, the two aromatic protons are not chemically equivalent. One proton is ortho to the bromo group and meta to the nitrile group, while the other is ortho to the nitrile group and meta to the bromo group. These different electronic environments will result in distinct chemical shifts. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between the aromatic protons and the protons of the ethoxy and methoxy groups, aiding in their unambiguous assignment.

4. What coupling patterns should I expect for the aromatic protons?

Since the two aromatic protons are meta to each other, a small meta-coupling (⁴J) of around 2-3 Hz is expected, which would result in each signal appearing as a narrow doublet.

5. My compound is a derivative with additional substituents. How will this affect the spectrum?

Additional substituents will further alter the chemical shifts and coupling patterns of the aromatic protons. The complexity of the aromatic region will depend on the nature and position of the new substituents. For trisubstituted rings, you would expect to see three protons in the aromatic region.[6]

Quantitative Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. These are predicted values based on empirical data for similar structures and may vary slightly depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H~7.2 - 7.5d~2-3
Aromatic H~7.0 - 7.3d~2-3
Methoxy (-OCH₃)~3.9s-
Ethoxy (-OCH₂CH₃)~4.1q~7
Ethoxy (-OCH₂CH₃)~1.4t~7

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
Aromatic C-CN~110 - 115
Aromatic C-Br~115 - 120
Aromatic C-H~118 - 125
Aromatic C-H~125 - 130
Aromatic C-OEt~150 - 155
Aromatic C-OMe~155 - 160
Nitrile (-CN)~117 - 120
Methoxy (-OCH₃)~56
Ethoxy (-OCH₂)~65
Ethoxy (-CH₃)~15

Experimental Protocols

Standard ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters: Set the appropriate spectral width, acquisition time, and number of scans. A typical ¹H NMR experiment may involve 16-64 scans.

  • Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum to the TMS signal. Integrate the peaks and determine the chemical shifts and coupling constants.[7]

Standard ¹³C NMR Acquisition Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Spectrometer Setup: Follow the same procedure as for ¹H NMR for locking and shimming.

  • Acquisition Parameters: Use a wider spectral width than for ¹H NMR. ¹³C NMR is less sensitive, so a larger number of scans (e.g., 1024 or more) is usually required. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum.

Visualizations

troubleshooting_workflow start Start: Complex NMR Spectrum check_resolution Are aromatic signals well-resolved? start->check_resolution change_solvent Change Solvent (e.g., benzene-d6) check_resolution->change_solvent No check_signals Are all expected signals present? check_resolution->check_signals Yes higher_field Use Higher Field Spectrometer change_solvent->higher_field run_2d_nmr Run 2D NMR (COSY, HSQC) higher_field->run_2d_nmr run_2d_nmr->check_signals check_impurities Check for Impurities (Solvents, Starting Materials) check_signals->check_impurities No check_broadening Are signals for alkoxy groups broad? check_signals->check_broadening Yes check_symmetry Consider Molecular Symmetry check_impurities->check_symmetry check_symmetry->check_broadening variable_temp Run Variable Temperature NMR check_broadening->variable_temp Yes interpretation Proceed with Spectral Interpretation check_broadening->interpretation No check_shimming Re-shim the Spectrometer variable_temp->check_shimming check_shimming->interpretation

Caption: Troubleshooting workflow for complex NMR spectra.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 3-Bromo-5-ethoxy-4-methoxybenzonitrile: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for pharmaceutical intermediates like 3-Bromo-5-ethoxy-4-methoxybenzonitrile is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity assessment.

Quantitative NMR (qNMR) stands out as a primary analytical method because the integrated signal area of a nucleus is directly proportional to the number of those nuclei in the molecule.[1][3] This principle allows for the direct measurement of an analyte's concentration or purity by comparing its NMR signal to that of a certified internal standard, without requiring a reference standard of the analyte itself.[1][4]

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on various factors, including the specific requirements of the analysis, the nature of the impurities, and the desired level of accuracy.[5] The following table summarizes the key performance characteristics of qNMR compared to High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Principle Direct measurement based on molar concentration via signal integration.[4]Chromatographic separation based on analyte's affinity for stationary and mobile phases.[1]Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas.[5]Measures the difference in heat flow between a sample and a reference as a function of temperature.
Reference Standard Requires a certified internal standard of a different, unrelated compound.[6]Typically requires a specific, certified reference standard of the analyte for accurate quantification.[7]Requires a specific, certified reference standard of the analyte.Does not require a chemical reference standard; based on the van't Hoff equation.
Selectivity High; distinguishes between structurally similar molecules and isomers based on unique NMR signals.High; can separate complex mixtures.[5]High; particularly for volatile and thermally stable compounds.[5]Measures total mole fraction of impurities; not selective for individual impurities.
Precision (%RSD) Excellent (typically < 1%).[1]Very Good (typically < 2%).[1]Very Good (typically < 2%).Good (typically 1-5%).
Accuracy High; provides an absolute purity value traceable to SI units.[8]High, but can be influenced by the response factors of impurities.[1]High, but dependent on the volatility and thermal stability of impurities.Good; accuracy can be affected by eutectic formation or solid-solution impurities.
Analysis Time Rapid (5-15 minutes per sample).Moderate (15-60 minutes per sample).Moderate (15-60 minutes per sample).Slow (can take several hours per sample).
Sample Throughput High.High.High.Low.
Destructive? No, the sample can be recovered and used for further analysis.[4]Yes, the sample is typically consumed.Yes, the sample is consumed.Yes, the sample is subjected to a thermal program.

Experimental Protocols

Detailed and accurate methodologies are crucial for reliable purity assessment. Below are representative protocols for qNMR and HPLC analysis of this compound.

Quantitative ¹H-NMR Spectroscopy Protocol

The internal standard method is recommended for high accuracy.[9] The process involves sample preparation, data acquisition, and data processing.[10]

a) Materials and Sample Preparation:

  • Analyte: this compound

  • Internal Standard (IS): Maleic anhydride (a certified reference material with ≥99% purity). The ideal IS should be stable, non-volatile, have high purity, and possess signals that do not overlap with the analyte.[11][12]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). The solvent must completely dissolve both the analyte and the internal standard.[13]

  • Procedure:

    • Accurately weigh approximately 15 mg of this compound into a clean vial using a calibrated ultra-microbalance.[14]

    • Accurately weigh approximately 5 mg of the internal standard (Maleic anhydride) into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Vortex the vial until the sample and standard are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

b) NMR Data Acquisition:

  • Instrument: 600 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Angle: 30-90°

  • Acquisition Time: ≥ 3 seconds

  • Relaxation Delay (D1): 30-60 seconds (should be > 5 times the longest T1 relaxation time of both analyte and IS protons to ensure full relaxation).

  • Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for accurate integration).[15]

c) Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of the analyte (e.g., the ethoxy CH₂ quartet or methoxy singlet) and a signal from the internal standard (e.g., the vinyl protons of maleic anhydride).

  • Calculate the purity using the following formula:

    Purity (%) = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

a) Materials and Sample Preparation:

  • Analyte: this compound

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Dissolve approximately 1 mg/mL of the analyte in a 50:50 mixture of Acetonitrile and Water.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detector: UV at 254 nm

  • Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

c) Data Analysis:

  • Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method assumes that all components have a similar UV response factor, which can sometimes lead to inaccuracies.[6]

Visualizing the Workflow and Method Principles

Diagrams created using Graphviz help to visualize the experimental workflows and the fundamental principles of the analytical methods.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer (e.g., 600 MHz) transfer->instrument setup Set Quantitative Parameters (D1, Scans, etc.) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire process Apply Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Final Purity Value (% w/w) calculate->result

Caption: Workflow for qNMR Purity Assessment.

G cluster_qnmr qNMR Principle cluster_hplc Chromatography Principle qnmr_node Direct Molar Ratio Signal ∝ Moles of Nuclei qnmr_result Absolute Purity (w/w %) Independent of Analyte Standard qnmr_node->qnmr_result Primary Method hplc_node Relative Area Response Signal ∝ Concentration * Response Factor hplc_result Relative Purity (Area %) Assumes Equal Response Factors hplc_node->hplc_result Secondary Method

References

A Comparative Analysis of the Reactivity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its Chloro Analog in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl chloride precursor is a critical decision in synthesis design, impacting reaction efficiency, cost, and scalability. This guide provides an objective comparison of the reactivity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its chloro analog, 3-Chloro-5-ethoxy-4-methoxybenzonitrile, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by representative experimental data and detailed protocols to inform rational substrate selection.

In the realm of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend places aryl halides in the order of I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The C-Br bond is weaker than the C-Cl bond, facilitating its cleavage and subsequent insertion of the palladium catalyst. Consequently, this compound is generally expected to exhibit higher reactivity than its chloro counterpart.

Data Presentation: Reactivity in Suzuki-Miyaura Coupling

Aryl HalideReaction Time (hours)Yield (%)Reference
4-bromobenzonitrile1.595[1]
4-chlorobenzonitrile685[2]

Reaction Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd catalyst, base, and solvent at a specified temperature. The data presented is a representative compilation from different sources and is intended to illustrate the general reactivity trend.

The data clearly indicates that the aryl bromide reacts significantly faster and provides a higher yield compared to the aryl chloride under the same conditions.[1][3] This disparity in performance underscores the practical implications of choosing between the two halogenated starting materials. While recent advancements in catalyst and ligand design have made the use of aryl chlorides more feasible, they often necessitate higher catalyst loadings, more forcing reaction conditions (e.g., higher temperatures), and longer reaction times to achieve comparable results to their bromo-analogs.[2]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction. It is crucial to note that the optimal conditions are substrate-dependent and may require further optimization.

Synthesis of this compound and 3-Chloro-5-ethoxy-4-methoxybenzonitrile (General Procedure)

The synthesis of the title compounds can be achieved from a common precursor, 3-hydroxy-4-methoxybenzonitrile, which is first ethylated to yield 3-ethoxy-4-methoxybenzonitrile.[4][5][6] Subsequent halogenation at the 5-position using an appropriate brominating or chlorinating agent would yield the desired products.

  • Ethylation of 3-hydroxy-4-methoxybenzonitrile: To a solution of 3-hydroxy-4-methoxybenzonitrile in a suitable solvent such as DMF, add a base (e.g., K₂CO₃) and bromoethane. Heat the mixture and monitor the reaction by TLC. Upon completion, the reaction is worked up by adding water and extracting with an organic solvent. The organic layer is then dried and concentrated to yield 3-ethoxy-4-methoxybenzonitrile.[4]

  • Halogenation: The resulting 3-ethoxy-4-methoxybenzonitrile can then be halogenated. For bromination, a reagent such as N-bromosuccinimide (NBS) in a suitable solvent can be used. For chlorination, N-chlorosuccinimide (NCS) is a common reagent. The reaction conditions would need to be optimized to ensure selective halogenation at the desired position.

Suzuki-Miyaura Cross-Coupling of 3-Halo-5-ethoxy-4-methoxybenzonitrile (General Procedure)

This protocol describes a general method for the coupling of the aryl halide with an arylboronic acid.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specific ligand, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the aryl halide) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps that are influenced by the nature of the halogen substituent.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)(X)L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ Base ArPdAr_prime Ar-Pd(II)(Ar')L₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Analysis of Cross-Coupling Reactions with Substituted Benzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to molecular synthesis. Palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology for this purpose, offering broad functional group tolerance and high efficiency. This guide provides a comparative analysis of the performance of various cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—with a focus on differently substituted benzonitriles as coupling partners. The nitrile functionality is a key pharmacophore and a versatile synthetic handle, making this analysis particularly relevant for medicinal and process chemists.

General Experimental Workflow

The setup for a typical palladium-catalyzed cross-coupling reaction follows a general sequence of steps designed to ensure an inert atmosphere and precise combination of reagents.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation prep_vessel 1. Prepare dry reaction vessel under inert gas (N2 or Ar) add_solids 2. Add solids: - Aryl halide (benzonitrile derivative) - Coupling partner - Base - Catalyst/Ligand prep_vessel->add_solids Ensure inert atmosphere add_solvent 3. Add degassed solvent add_solids->add_solvent via syringe heat_stir 4. Heat and stir reaction mixture add_solvent->heat_stir monitor 5. Monitor reaction progress (TLC, GC-MS, LC-MS) heat_stir->monitor cool_quench 6. Cool reaction and quench monitor->cool_quench Upon completion extract 7. Extract with organic solvent cool_quench->extract purify 8. Dry, concentrate, and purify (e.g., column chromatography) extract->purify

Caption: General laboratory workflow for a cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron species (typically a boronic acid) and an organohalide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex L2Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Transmetalation_Complex Transmetalation Complex L2Pd(II)(Ar)(Ar') OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetalation_Complex->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Yield Analysis

The electronic nature of the substituents on the aryl halide significantly influences the reaction yield. Electron-withdrawing groups, such as the nitrile group (-CN), on the aryl halide partner generally accelerate the rate-determining oxidative addition step, leading to higher yields.

Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventYield (%)
4-BromobenzonitrilePhenylboronic acidPd-bpydc-NdK₂CO₃H₂O/THF97
4-Bromobenzonitrile4-Formylphenylboronic acidTriazine-cored BODIPYK₂CO₃Toluene/H₂O97
4-Bromoanisole (electron-donating)Phenylboronic acidPd-bpydc-NdK₂CO₃H₂O/THF92
4-Bromotoluene (electron-donating)Phenylboronic acidPd(OAc)₂UreaWater60
4-Bromobenzaldehyde (electron-withdrawing)Phenylboronic acidPyrazolin-4-ylidene Pd complexK₂CO₃Dioxane/H₂O98

Data compiled from multiple sources for comparison.[1][2]

The data indicates that aryl halides with electron-withdrawing groups like nitrile and aldehyde tend to produce excellent yields.[3] For instance, the Suzuki coupling of 4-bromobenzonitrile with phenylboronic acid and 4-formylphenylboronic acid both resulted in a 97% yield.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

  • Materials: Aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.5 mol%), K₂CO₃ (2.0 equiv), and a suitable solvent (e.g., a mixture of THF and water).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, arylboronic acid, Pd(OAc)₂, and K₂CO₃.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Monitor the reaction's progress using TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide or pseudohalide. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science.

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the aryl amine product.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Adduct LPd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amine_Complex Amine Complex [LPd(II)(Ar)(HNR¹R²)]⁺X⁻ OxAdd->Amine_Complex Amine Association Amido_Complex Amido Complex LPd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² (Aryl Amine) Amido_Complex->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Amine HNR¹R² (Amine) Amine->Amine_Complex Base Base Base->Amido_Complex G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination ArylHalide_S Aryl Halide (e.g., Bromobenzonitrile) Yield_S Yield ArylHalide_S->Yield_S Electron-Withdrawing Group (e.g., -CN, -CHO) -> Faster Oxidative Addition -> Higher Yield BoronicAcid_S Boronic Acid BoronicAcid_S->Yield_S Electron-Donating Group (e.g., -OCH3, -CH3) -> Faster Transmetalation -> Higher Yield ArylHalide_B Aryl Halide (e.g., Iodobenzonitrile) Yield_B Yield ArylHalide_B->Yield_B Broad tolerance to both electron-withdrawing and electron-donating groups -> Consistently High Yields

References

Biological Activity Screening of 3-Bromo-5-ethoxy-4-methoxybenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its specific derivatives is limited in publicly available scientific literature. This guide therefore presents a comparative analysis based on the biological activities of structurally related benzonitrile and aromatic derivatives containing bromo, ethoxy, and methoxy substitutions. The experimental data and methodologies provided are representative of the screening processes used to evaluate such compounds and are intended to serve as a strategic guide for the investigation of this compound class.

Introduction

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The presence of a bromine atom, along with ethoxy and methoxy groups, on the benzonitrile scaffold of this compound suggests the potential for diverse biological activities. Halogenation, for instance, can enhance the lipophilicity and membrane permeability of a compound, potentially increasing its bioavailability and potency. This guide provides an overview of the potential biological activities of derivatives of this scaffold, supported by experimental data from analogous compounds, and details the methodologies for their screening.

Comparative Analysis of Biological Activities

To illustrate the potential efficacy of this compound derivatives, this section summarizes quantitative data from studies on structurally similar compounds.

Anticancer Activity

Many benzonitrile derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[1] This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The following table presents the cytotoxic activity (IC50 values) of representative benzonitrile and related derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Representative Benzonitrile and Structurally Related Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)16.1[2]
Benzimidazo[2,1-a]isoquinolinoneThiophenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)19.8[2]
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Kidney)14.46[2]
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gNCI-H23 (Lung)13.97[2]
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gMDAMB-231 (Breast)11.35[2]
Methoxy Amino Chalcone(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (Breast)5.28 µg/mL
Coumarin Hydrazide-hydrazone6-bromo-coumarin derivative 7cPanc-1 (Pancreatic)3.60[3]
Coumarin Hydrazide-hydrazone6-bromo-coumarin derivative 8cPanc-1 (Pancreatic)2.02[3]
Antimicrobial Activity

The antimicrobial potential of compounds containing bromine and a benzonitrile or related heterocyclic moiety has been investigated against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial Activity of Representative Brominated and Methoxylated Aromatic Derivatives

Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Methoxy Amino Chalcone Derivative(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneEscherichia coli-[4]
Methoxy Amino Chalcone Derivative(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneStaphylococcus aureus-[4]
Phenol Derivative4-methoxy-3-(methoxymethyl) phenolE. coli17 ±1.28 mm (zone of inhibition)[5]
Hydrazide Derivative(E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazideE. coli18 ±0.98 mm (zone of inhibition)[5]

Note: Some data is presented as zone of inhibition, which is a qualitative measure of antimicrobial activity.

Enzyme Inhibitory Activity

Substituted benzonitriles and related aromatic compounds have been shown to inhibit various enzymes. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity of Representative Aromatic Derivatives

Compound ClassEnzyme TargetIC50 (µM)Reference
Benzimidazole DerivativeUrease12.70±0.11 µg/mL[6]
Mushroom Extractα-glucosidase389.04 ± 1.45 µg/mL[7]
Mushroom Extractα-amylase391.74 ± 2.11 µg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the screening of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The existing medium is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells should include untreated cells and cells treated with a vehicle control (e.g., DMSO).[8]

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[8]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[10]

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.[11] This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[12]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.[2] Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the formation of microtubules from tubulin dimers.[13]

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains a reaction mixture of purified tubulin, GTP, and a buffer solution.[14]

  • Compound Addition: The test compound, a known inhibitor (e.g., nocodazole), and a known enhancer (e.g., paclitaxel) are added to respective wells.[14] A vehicle control is also included.

  • Initiation and Monitoring: The polymerization is initiated by raising the temperature to 37°C. The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled microplate reader.[13]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The inhibitory effect of the test compound is quantified by comparing its polymerization curve to that of the controls. The IC50 value for tubulin polymerization inhibition can then be calculated.

Visualizations

The following diagrams illustrate a general workflow for the biological activity screening of novel compounds and a simplified representation of a signaling pathway that could be targeted by anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_evaluation Lead Optimization & Further Studies start Design & Synthesis of This compound Derivatives char Structural Characterization (NMR, MS, etc.) start->char anticancer Anticancer Screening (e.g., MTT Assay) char->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) char->antimicrobial enzyme Enzyme Inhibition Screening char->enzyme sar Structure-Activity Relationship (SAR) Studies anticancer->sar antimicrobial->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: General workflow for the discovery and development of biologically active compounds.

signaling_pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization spindle Mitotic Spindle microtubules->spindle mitosis Mitosis spindle->mitosis apoptosis Apoptosis mitosis->apoptosis Arrest inhibitor Benzonitrile Derivative (e.g., Tubulin Inhibitor) inhibitor->tubulin Inhibition

Caption: Potential mechanism of action for tubulin-inhibiting anticancer compounds.

References

Cytotoxicity of 3-Bromo-5-ethoxy-4-methoxybenzonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific studies on the synthesis of compounds directly from 3-Bromo-5-ethoxy-4-methoxybenzonitrile and their subsequent cytotoxicity evaluation. Therefore, this guide presents a comparative analysis of structurally analogous compounds, namely substituted benzonitriles and alkoxy-benzenes, to provide insights into their potential cytotoxic activities. The experimental data and protocols detailed herein are derived from studies on these analogous compounds and serve as a representative framework.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the cytotoxic effects of synthetic compounds structurally related to derivatives of this compound.

Quantitative Comparison of Cytotoxic Activity

The efficacy of various substituted benzonitrile and alkoxy-benzene derivatives in inhibiting the growth of several human cancer cell lines is summarized in Table 1. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented.

Table 1: IC50 Values of Analogous Benzonitrile and Alkoxy-Benzene Derivatives Against Various Cancer Cell Lines

Compound ClassCompound/DerivativeTarget Cell Line(s)IC50 (µM)
BenzonitrileTBCMultiple Cancer Cell Lines16–24
BenzonitrileTBAMultiple Cancer Cell Lines25–34
Benzonitrile1,3-BAHepG2 (Liver Cancer)7
Alkoxy-BenzeneCompound 5fLoVo (Colon Adenocarcinoma)Cytotoxic
Alkoxy-BenzeneCompound 6eLoVo (Colon Adenocarcinoma)Not Cytotoxic
Alkoxy-BenzeneCompound 7LoVo (Colon Adenocarcinoma)Not Cytotoxic

Note: "Multiple Cancer Cell Lines" indicates that the compound was evaluated against a panel of four distinct human cancer cell lines. "Cytotoxic" signifies that the compound demonstrated activity, though a precise IC50 value was not specified in the referenced abstract.

Experimental Methodologies

The following section details a standard protocol for the MTT assay, a widely adopted colorimetric method for assessing cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Appropriate complete growth medium for the chosen cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Sterile Phosphate-Buffered Saline (PBS)

  • Test compounds and a positive control (e.g., doxorubicin)

  • Sterile Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

2. Cell Seeding:

  • Cancer cell lines are cultured in T-75 flasks using a complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. The flasks are maintained in a humidified incubator at 37°C with 5% CO2.

  • When cells reach 80-90% confluency, they are detached using Trypsin-EDTA.

  • The cells are then resuspended in fresh medium, and the cell density is determined.

  • A cell suspension is prepared to seed 5,000-10,000 cells in 100 µL of medium per well in a 96-well plate.

  • The plate is incubated for 24 hours to allow for cell attachment.

3. Compound Administration:

  • A stock solution of the test compound (e.g., 10 mM) is prepared in DMSO.

  • Serial dilutions of the stock solution are made in the complete growth medium to obtain the desired final concentrations for treatment. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • The culture medium is aspirated from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells should include a vehicle control (medium with DMSO) and a positive control.

  • The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

4. Cytotoxicity Assessment and Data Analysis:

  • Following the incubation period, 10 µL of the MTT solution is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated for each treatment by comparing the absorbance to that of the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visual Representations

Experimental Workflow Diagram

The diagram below outlines the sequential steps involved in a typical in vitro cytotoxicity assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Measurement (570nm) solubilization->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50 IC50 Value Determination viability_calc->ic50

Caption: A generalized workflow for assessing compound cytotoxicity in vitro.

Illustrative Signaling Pathway

Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. The PI3K/Akt signaling pathway is a key regulator of cell survival, and its inhibition is a common mechanism for inducing apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound Cytotoxic Compound Compound->PI3K Potential Inhibition

Caption: The PI3K/Akt survival pathway and a potential point of inhibition by cytotoxic agents.

A Comparative Guide to the In Vitro Anticancer Activity of Benzonitrile and Brominated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzonitrile derivatives have emerged as a promising class of compounds in the development of novel anticancer therapeutics. The nitrile group, being a key pharmacophore, contributes to the metabolic stability and unique electronic properties of these molecules, allowing for diverse interactions with biological targets.[1] Similarly, the incorporation of bromine atoms into aromatic scaffolds has been shown to enhance the anticancer activities of various compounds, potentially through the formation of halogen bonds that improve binding affinity to target proteins.[2] This guide provides a comparative overview of the in vitro anticancer activity of various benzonitrile and brominated derivatives against a panel of human cancer cell lines, along with standardized experimental protocols and a visual representation of the screening workflow.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzonitrile and brominated derivatives from various studies. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented to compare the potency of these compounds against different cancer cell lines.

Compound Class/Derivative NameCancer Cell LineIC50 / GI50 (µM)
Benzimidazo[2,1-a]isoquinolinone Derivatives
Naphthalenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)16.1[3]
Thiophenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)19.8[3]
Indole-Acrylonitrile Derivatives
Compound 2l (4-(dimethylamino)phenyl substituent)NCI-60 Panel (Mean)0.38[4]
Benzotriazole-Acrylonitrile Derivatives
Compound 5HeLa (Cervical)Potent (nM range)[4]
Benzotriazole Derivatives
Compound 2.1VX2 (Carcinoma)3.80 ± 0.75[5]
Compound 2.2MGC (Stomach)3.72 ± 0.11[5]
Compound 2.5A549 (Lung)5.47 ± 1.11[5]
Compound 2.5MKN45 (Stomach)3.04 ± 0.02[5]
6-Brominated Coumarin Hydrazide-Hydrazone Derivatives
BCHHD 7cPanc-1 (Pancreatic)3.60 - 6.50[6]
BCHHD 8cPanc-1 (Pancreatic)2.02[6]
BCHHD 10cPanc-1 (Pancreatic)2.15[6]
Triazolo[3,4-a]phthalazine Derivatives
Compound 6oHCT-116 (Colon)7 ± 0.06[7]
Compound 6oMCF-7 (Breast)16.98 ± 0.15[7]

Experimental Protocols

The following protocols outline standard methodologies for the in vitro evaluation of novel anticancer compounds.

Protocol 1: Cell Culture and Maintenance

A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colon carcinoma), are typically used for initial screening.[8]

  • Culture Medium: Cells are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

  • Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[8]

  • Subculture: To maintain exponential growth, cells are passaged upon reaching 80-90% confluency.[8]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8]

  • Drug Treatment: The cells are then treated with various concentrations of the test compounds for a specified period, typically 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[8][9]

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[8]

  • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]

  • IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]

Visualizing the Experimental Workflow and Potential Signaling Pathway

Diagrams provide a clear visual representation of the experimental processes and biological pathways involved in anticancer drug screening.

G cluster_workflow Experimental Workflow for In Vitro Anticancer Drug Screening start Start: Cancer Cell Lines culture Cell Culture & Maintenance start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Benzonitrile Derivatives seed->treat mtt MTT Assay treat->mtt read Measure Absorbance mtt->read calc Calculate IC50 Values read->calc end End: Identify Lead Compounds calc->end

Caption: A general workflow for the in vitro screening of novel anticancer compounds.

G cluster_pathway Potential Signaling Pathway Inhibition drug Benzonitrile Derivative receptor Tyrosine Kinase Receptor (e.g., VEGFR-2) drug->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various palladium catalysts in cross-coupling reactions pertinent to the functionalization of 3-Bromo-5-ethoxy-4-methoxybenzonitrile. Due to a lack of specific published experimental data for this particular substrate, this comparison is based on established methodologies and results for structurally similar substituted bromoarenes. The information herein serves as a practical guide for catalyst selection and methods development for the synthesis of derivatives of this and related compounds.

Data Presentation: Catalyst Performance in Analogous Coupling Reactions

The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Cyanation reactions for substrates analogous to this compound. These reactions are crucial for introducing new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry and materials science.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃TriphenylphosphineK₂CO₃Toluene/Ethanol/Water80-10012Moderate to HighA classic, cost-effective system. May require longer reaction times.
Pd₂(dba)₃ / P(t-Bu)₃Tri-tert-butylphosphineK₃PO₄DioxaneRT-802-6HighEffective for sterically hindered substrates. Air-sensitive ligand.
PdCl₂(dppf)dppfCs₂CO₃DME802-4High to ExcellentA robust catalyst for a wide range of substrates.[1]
Pd/C / dppfdppfZn(CN)₂ / Zn(OCHO)₂DMAC11012-17Moderate to GoodHeterogeneous catalyst, useful for simplified workup.[2]
NHC-Pd-PEPPSIIMesK₂CO₃Toluene604HighN-Heterocyclic carbene (NHC) ligands offer high stability and activity.

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / BINAPBINAPNaOt-BuToluene1008-16Good to HighOne of the pioneering ligand systems for this reaction.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH80-1101-4High to ExcellentHighly active catalyst for a broad range of amines, including primary and secondary.
PdCl₂(Amphos)AmphosCs₂CO₃Dioxane10012-24GoodEffective for coupling with anilines and aliphatic amines.
[(CyPF-tBu)PdCl₂]CyPF-tBuNaOt-BuToluene802-6ExcellentAn air-stable, one-component precatalyst.[3]

Table 3: Comparison of Palladium Catalysts for Cyanation of Aryl Bromides

Catalyst SystemCyanide SourceAdditiveSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄KCN-DMF140-1502-12GoodThe first reported Pd-catalyzed cyanation method.[4]
Pd/C / dppfZn(CN)₂Zn formateDMAC11012-17HighHeterogeneous system with advantages for large-scale synthesis.[2]
Pd(OAc)₂ / dppfK₄[Fe(CN)₆]-DMF13012-17Moderate to GoodUtilizes a less toxic cyanide source.[4]
PdCl₂(dppf)KCNCuIDioxane1004-8HighCopper co-catalysis can enhance reaction rates.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the coupling of this compound.

Suzuki-Miyaura Coupling Protocol (General)
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (1-3 mol%).

  • Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol (General)
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the base (e.g., K₃PO₄, 1.5 eq), this compound (1.0 eq), and the amine (1.2 eq).

  • Solvent and Sealing: Add the anhydrous solvent (e.g., toluene or t-BuOH), seal the tube, and remove it from the glovebox.

  • Reaction: Heat the reaction mixture to 80-110°C with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Mandatory Visualization

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection_Logic cluster_substrate Substrate Properties cluster_catalyst Catalyst System Components cluster_ligands Ligand Classes cluster_outcome Desired Outcome ArylHalide Aryl Halide (e.g., this compound) StericHindrance Steric Hindrance ArylHalide->StericHindrance ElectronicEffects Electronic Effects (Electron-rich/poor) ArylHalide->ElectronicEffects Ligand Ligand Choice StericHindrance->Ligand influences ElectronicEffects->Ligand influences PdSource Palladium Source (Pd(OAc)₂, Pd₂(dba)₃) HighYield High Yield Phosphine Phosphine Ligands (PPh₃, XPhos, BINAP) Ligand->Phosphine NHC N-Heterocyclic Carbenes (IMes, SIMes) Ligand->NHC Base Base (K₂CO₃, NaOt-Bu, K₃PO₄) Selectivity Good Selectivity Base->Selectivity affects Solvent Solvent (Toluene, Dioxane, DMF) MildConditions Mild Reaction Conditions Solvent->MildConditions enables Phosphine->HighYield leads to NHC->HighYield leads to

References

Spectroscopic comparison of 3-Bromo-5-ethoxy-4-methoxybenzonitrile and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Journey: The Synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile

In the landscape of drug discovery and organic synthesis, the precise characterization of novel molecules and their synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of this compound and its precursors, offering researchers and drug development professionals a comprehensive reference based on experimental data. The synthetic pathway, commencing from the readily available Isovanillin, is elucidated through a step-by-step spectroscopic analysis, highlighting the key transformations that lead to the final product.

Synthetic Pathway Overview

The synthesis of this compound originates from Isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthetic route involves three main transformations:

  • Ethylation: The phenolic hydroxyl group of Isovanillin is ethylated to yield 3-Ethoxy-4-methoxybenzaldehyde.

  • Cyanation: The aldehyde functional group is then converted into a nitrile, affording 3-Ethoxy-4-methoxybenzonitrile.

  • Bromination: Finally, electrophilic aromatic substitution introduces a bromine atom onto the benzene ring to produce the target molecule, this compound.

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Bromination Isovanillin Isovanillin 3-Ethoxy-4-methoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->3-Ethoxy-4-methoxybenzaldehyde Bromoethane, K2CO3 3-Ethoxy-4-methoxybenzonitrile 3-Ethoxy-4-methoxybenzonitrile 3-Ethoxy-4-methoxybenzaldehyde->3-Ethoxy-4-methoxybenzonitrile Hydroxylamine, Formic Acid This compound This compound 3-Ethoxy-4-methoxybenzonitrile->this compound NBS, Acetonitrile

Figure 1: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the structural verification of each intermediate and the final product.

Table 1: ¹H NMR Spectral Data
CompoundAromatic Protons (ppm)-OCH₃ (ppm)-OCH₂CH₃ (ppm)-OCH₂CH ₃ (ppm)Other (ppm)
Isovanillin 7.42 (dd, J=8.2, 1.8 Hz, 1H), 7.39 (d, J=1.8 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H)3.94 (s)--9.82 (s, -CHO), 6.0 (s, -OH)
3-Ethoxy-4-methoxybenzaldehyde 7.41 (dd, J=8.2, 1.9 Hz, 1H), 7.38 (d, J=1.9 Hz, 1H), 6.95 (d, J=8.2 Hz, 1H)3.92 (s)4.18 (q, J=7.0 Hz)1.48 (t, J=7.0 Hz)9.83 (s, -CHO)
3-Ethoxy-4-methoxybenzonitrile 7.20-7.10 (m, 2H), 6.90 (d, J=8.4 Hz, 1H)3.88 (s)4.15 (q, J=7.0 Hz)1.47 (t, J=7.0 Hz)-
This compound (Predicted)~7.3 (s, 1H), ~7.1 (s, 1H)~3.9 (s)~4.2 (q, J=7.0 Hz)~1.5 (t, J=7.0 Hz)-
Table 2: ¹³C NMR Spectral Data
CompoundAromatic C (ppm)-OCH₃ (ppm)-OCH₂CH₃ (ppm)-OCH₂C H₃ (ppm)Other (ppm)
Isovanillin 151.3, 147.2, 130.8, 125.1, 114.5, 109.156.1--191.1 (-CHO)
3-Ethoxy-4-methoxybenzaldehyde 154.9, 149.2, 130.3, 126.5, 111.8, 111.256.064.514.7191.0 (-CHO)
3-Ethoxy-4-methoxybenzonitrile 154.0, 150.1, 125.2, 115.3, 112.9, 104.856.264.814.6119.2 (-CN)
This compound (Predicted)~155, ~151, ~118, ~116, ~114, ~105~56.5~65.0~14.5~118 (-CN), ~100 (C-Br)
Table 3: FT-IR Spectral Data (cm⁻¹)
CompoundC≡N StretchC=O StretchC-O StretchAromatic C=C StretchO-H Stretch
Isovanillin -16801260, 11301585, 15103300-3100 (broad)
3-Ethoxy-4-methoxybenzaldehyde -16851265, 11351580, 1515-
3-Ethoxy-4-methoxybenzonitrile 2225-1270, 11401580, 1510-
This compound (Predicted)~2225-~1270, ~1140~1575, ~1500-
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
Isovanillin C₈H₈O₃152.15152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺, 95
3-Ethoxy-4-methoxybenzaldehyde C₁₀H₁₂O₃180.20180 (M⁺), 179 (M-H)⁺, 151 (M-C₂H₅)⁺, 123 (M-C₂H₅O)⁺
3-Ethoxy-4-methoxybenzonitrile C₁₀H₁₁NO₂177.20177 (M⁺), 162 (M-CH₃)⁺, 148 (M-C₂H₅)⁺, 120 (M-C₂H₅O)⁺
This compound C₁₀H₁₀BrNO₂256.10255/257 (M⁺, isotopic pattern for Br), 240/242, 226/228, 198/200

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols that are representative of the methods used for the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, a sufficient number of scans were collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used.

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the ATR crystal, and pressure was applied to ensure good contact. Alternatively, for transmission measurements, a KBr pellet was prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Spectra were recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum was collected prior to the sample measurement.

  • Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Presentation: The mass spectrum is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare ATR or KBr Pellet Sample->FTIR_Prep MS_Prep Direct Insertion or GC Injection Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq FTIR_Acq FT-IR Spectrometer FTIR_Prep->FTIR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Data NMR Spectra (ppm) NMR_Acq->NMR_Data FTIR_Data IR Spectrum (cm⁻¹) FTIR_Acq->FTIR_Data MS_Data Mass Spectrum (m/z) MS_Acq->MS_Data

Figure 2: General experimental workflow for spectroscopic analysis.

Benchmarking the synthesis of 3-Bromo-5-ethoxy-4-methoxybenzonitrile against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a valuable building block in medicinal chemistry and drug development. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.

Introduction

This compound is a substituted aromatic compound with potential applications in the synthesis of various pharmaceutical agents. Its specific substitution pattern makes it an attractive intermediate for creating complex molecular architectures. This guide benchmarks a common multi-step synthesis against a potential alternative, providing researchers with the data needed to select the most suitable method for their needs.

Method 1: Multi-Step Synthesis from Isovanillin

A widely recognized approach to synthesizing this compound begins with the readily available starting material, isovanillin. This multi-step process involves the ethylation of the hydroxyl group, conversion of the aldehyde to a nitrile, and a final bromination step.

Experimental Protocol

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

A common method for the ethylation of isovanillin involves its reaction with bromoethane in the presence of a base and a phase transfer catalyst. In a representative procedure, isovanillin is dissolved in water with sodium hydroxide, and benzyltriethylammonium chloride and bromoethane are added. The reaction is stirred at room temperature for several hours. High yields of 3-ethoxy-4-methoxybenzaldehyde as a white solid have been reported. For example, one patented method describes dissolving 157g of sodium hydroxide in 1500ml of water, followed by the addition of 500g of isovanillin, 104g of benzyltriethylammonium chloride, and 537g of bromoethane. The mixture is stirred at 25°C for 4 hours, after which the solid product is obtained by suction filtration with a reported purity of 99.9% and a yield of 94.8%.[1]

Step 2: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

The conversion of the aldehyde to a nitrile can be achieved through an oximation reaction followed by dehydration. A patented method describes the reaction of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then dehydrated using acetic anhydride to yield 3-ethoxy-4-methoxybenzonitrile. One specific example details reacting the oxime of 3-ethoxy-4-methoxybenzaldehyde with acetic anhydride at 130°C for 2-3 hours to give the crude nitrile product.[2]

Step 3: Bromination of 3-Ethoxy-4-methoxybenzonitrile

Logical Workflow for Method 1

G isovanillin Isovanillin step1 Ethylation (Bromoethane, Base, Catalyst) isovanillin->step1 intermediate1 3-Ethoxy-4-methoxybenzaldehyde step1->intermediate1 step2 Oximation & Dehydration (Hydroxylamine, Acetic Anhydride) intermediate1->step2 intermediate2 3-Ethoxy-4-methoxybenzonitrile step2->intermediate2 step3 Bromination (e.g., NBS) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for Method 1.

Method 2: Alternative Synthesis from Brominated Isovanillin

An alternative strategy involves introducing the bromine atom at an earlier stage of the synthesis, starting from a brominated isovanillin derivative. This approach could potentially offer advantages in terms of regioselectivity and overall efficiency.

Experimental Protocol

Step 1: Synthesis of 6-Bromoisovanillin

A patented method describes the synthesis of 6-bromoisovanillin (2-bromo-5-hydroxy-4-methoxybenzaldehyde) from ethyl vanillin through a sequence of methylation, bromination, and acidolysis.[3] This provides a brominated starting material for subsequent steps.

Step 2: Ethylation of 6-Bromoisovanillin

The hydroxyl group of 6-bromoisovanillin can be ethylated using a similar procedure as in Method 1, by reacting it with bromoethane in the presence of a suitable base.

Step 3: Conversion to Nitrile

The aldehyde functionality of the resulting 3-bromo-5-ethoxy-4-methoxybenzaldehyde can then be converted to the nitrile using standard methods, such as the oximation and dehydration sequence described in Method 1.

Logical Workflow for Method 2

G bromovanillin Brominated Isovanillin Derivative step1_alt Ethylation (Bromoethane, Base) bromovanillin->step1_alt intermediate1_alt 3-Bromo-5-ethoxy-4-methoxybenzaldehyde step1_alt->intermediate1_alt step2_alt Oximation & Dehydration (Hydroxylamine, Acetic Anhydride) intermediate1_alt->step2_alt product_alt This compound step2_alt->product_alt

Caption: Synthetic workflow for Method 2.

Performance Comparison

The following table summarizes the key quantitative data for the synthesis of the intermediate, 3-ethoxy-4-methoxybenzaldehyde, as a benchmark for the initial step of Method 1. Data for the complete synthesis of the final product, including the bromination step and the alternative method, would require further experimental validation.

ParameterMethod 1 (Step 1: Ethylation)Method 2 (Hypothetical)
Starting Material IsovanillinBrominated Isovanillin
Key Reagents Bromoethane, NaOH, Phase Transfer CatalystBromoethane, Base
Yield ~95%[1]Data not available
Purity >99%[1]Data not available
Reaction Time 4 hours[1]Data not available
Reaction Temperature 25°C[1]Data not available

Conclusion

The multi-step synthesis of this compound from isovanillin is a well-documented and high-yielding route for the precursor, 3-ethoxy-4-methoxybenzaldehyde. While the final bromination step requires optimization, it represents a feasible pathway. The alternative route starting from a brominated isovanillin derivative presents a logical alternative, although detailed experimental data is currently lacking.

For researchers, the choice between these methods will depend on the availability of starting materials, desired purity, and the scalability of the process. Further experimental work is necessary to fully benchmark the performance of the final bromination step in Method 1 and to validate the entire workflow of Method 2. This guide serves as a foundational resource for initiating such studies.

References

Safety Operating Guide

Prudent Disposal of 3-Bromo-5-ethoxy-4-methoxybenzonitrile in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Bromo-5-ethoxy-4-methoxybenzonitrile, a combustible solid, requires a systematic approach to ensure the safety of laboratory personnel and to minimize environmental impact. Due to the presence of bromine (a halogen) and a nitrile group, this compound should be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle the chemical with appropriate personal protective equipment (PPE). Based on the hazards associated with similar brominated and nitrile-containing aromatic compounds, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a respirator may be necessary.

Step-by-Step Disposal Procedure

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Halogenated organic waste is often incinerated under specific conditions, and mixing it with non-halogenated waste can complicate and increase the cost of disposal.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

  • Waste Collection:

    • Solid Waste: Unused or contaminated solid this compound should be collected in a sealed, labeled solid hazardous waste container.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should also be placed in the designated solid hazardous waste container.

    • Solutions: If the compound is in a solvent, it should be collected in a labeled liquid hazardous waste container, noting the solvent and approximate concentration.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a well-ventilated location.

  • Disposal Request: Once the waste container is full or is no longer being added to, follow your institution's procedures to request a pickup by the EHS department or a licensed hazardous waste disposal contractor.

Quantitative Data Summary

Limited quantitative data is available for this compound. The following table summarizes the available information.

PropertyValue
Molecular FormulaC₁₀H₁₀BrNO₂
Molecular Weight256.10 g/mol
Physical FormSolid
Storage Class11 - Combustible Solids[1]
Water Hazard Class (WGK)3 (severe hazard to water)[1]

Experimental Protocols

As this document focuses on disposal, no experimental protocols are described.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 3-Bromo-5-ethoxy- 4-methoxybenzonitrile Waste is_solid Is the waste solid or in a solid matrix? start->is_solid collect_solid Collect in a labeled 'Solid Halogenated Organic Waste' container. is_solid->collect_solid Yes is_liquid Is the waste in a liquid solvent? is_solid->is_liquid No store_waste Store sealed container in a designated satellite accumulation area. collect_solid->store_waste collect_liquid Collect in a labeled 'Liquid Halogenated Organic Waste' container. is_liquid->collect_liquid Yes is_liquid->store_waste No (e.g., empty container) collect_liquid->store_waste request_pickup Request waste pickup by EHS or licensed contractor. store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-5-ethoxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS No. 515831-52-4). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on data from structurally similar aromatic nitrile compounds and general laboratory safety protocols. It is imperative to treat this compound with caution and adhere to the highest safety standards.

Hazard Profile and Precautions

While a definitive hazard profile for this compound is not available, analogous compounds such as other brominated benzonitriles exhibit a range of hazards including acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2][3] They are also known to cause skin and serious eye irritation.[1][2][3] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE) at all times.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which is a solid.[4]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield should be worn if there is a risk of splashing.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for toxic dusts is recommended.

Operational Plan: Step-by-Step Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.

  • Weighing and Transfer: To minimize dust generation, carefully weigh the solid compound. Use a spatula for transfers. Avoid creating dust clouds.

  • In Case of a Spill:

    • Do not breathe dust.

    • Carefully sweep up the spilled solid material, avoiding dust generation.

    • Place the collected material into a suitable, labeled container for disposal.

    • Thoroughly clean the spill area.

Disposal Plan:

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a clearly labeled, sealed container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Incineration is a common disposal method for brominated organic compounds.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

prep Preparation - Designate work area (fume hood) - Gather all necessary equipment - Prepare labeled waste containers ppe Don Personal Protective Equipment (PPE) - Nitrile gloves - Safety goggles/face shield - Lab coat prep->ppe handling Chemical Handling - Carefully weigh and transfer solid - Avoid dust generation ppe->handling spill Spill Management - Evacuate if necessary - Sweep solid without raising dust - Place in labeled container - Clean spill area handling->spill If Spill Occurs decon Decontamination - Clean work surfaces - Decontaminate equipment handling->decon Normal Workflow spill->decon waste Waste Disposal - Collect all contaminated materials - Seal in labeled hazardous waste container decon->waste storage Waste Storage - Store in designated secure area waste->storage removal Final Disposal - Arrange for pickup by certified  hazardous waste management storage->removal

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.